molecular formula C10H9NOS B464590 Pyridin-3-yl(thiophen-2-yl)methanol CAS No. 21314-77-2

Pyridin-3-yl(thiophen-2-yl)methanol

Cat. No.: B464590
CAS No.: 21314-77-2
M. Wt: 191.25g/mol
InChI Key: NCIAQCDWSORLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-yl(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-yl(thiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIAQCDWSORLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349505
Record name pyridin-3-yl(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21314-77-2
Record name pyridin-3-yl(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridin-3-yl(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing pyridin-3-yl(thiophen-2-yl)methanol, a valuable building block in the fields of medicinal chemistry and materials science.[1] The methodologies detailed herein are intended for researchers, scientists, and professionals in drug development, offering a thorough examination of viable synthetic routes, experimental protocols, and comparative data.

Introduction

This compound is a heteroaromatic secondary alcohol containing both a pyridine and a thiophene moiety. This unique structural combination imparts interesting pharmacological and electronic properties, making it a significant intermediate in the synthesis of novel therapeutic agents and functional organic materials.[1] This guide will focus on two principal and chemically robust synthetic strategies: the reduction of a ketone precursor and the formation of the carbon-carbon bond via an organometallic addition to an aldehyde.

Synthetic Pathways

Two primary and highly convergent synthetic pathways have been identified for the preparation of this compound:

  • Pathway 1: Reduction of Pyridin-3-yl(thiophen-2-yl)methanone. This is a straightforward and often high-yielding approach that involves the synthesis of the corresponding ketone, followed by its reduction to the desired secondary alcohol.

  • Pathway 2: Organometallic Addition to an Aldehyde. This pathway involves the nucleophilic addition of an organometallic reagent derived from either the pyridine or thiophene ring to the corresponding aldehyde of the other ring. This method is highly versatile for creating the central carbon-carbon bond.

The logical flow of these synthetic approaches is illustrated in the diagram below.

Synthesis_Overview Overall Synthetic Strategies Start Starting Materials Ketone Pyridin-3-yl(thiophen-2-yl)methanone Start->Ketone Acylation Aldehyde1 3-Pyridinecarboxaldehyde Start->Aldehyde1 Organometallic1 2-Thienyl Organometallic Start->Organometallic1 Halogen-Metal Exchange Aldehyde2 2-Thiophenecarboxaldehyde Start->Aldehyde2 Organometallic2 3-Pyridyl Organometallic Start->Organometallic2 Halogen-Metal Exchange Target This compound Ketone->Target Reduction Aldehyde1->Target Nucleophilic Addition Organometallic1->Target Aldehyde2->Target Nucleophilic Addition Organometallic2->Target

Caption: Overview of the primary synthetic routes to this compound.

Pathway 1: Reduction of Pyridin-3-yl(thiophen-2-yl)methanone

This pathway involves a two-step process: the synthesis of the ketone precursor followed by its reduction.

Synthesis of Pyridin-3-yl(thiophen-2-yl)methanone

The precursor ketone can be synthesized via several standard organic chemistry reactions, most commonly through a Friedel-Crafts acylation or a cross-coupling reaction.

Reduction of Pyridin-3-yl(thiophen-2-yl)methanone

The reduction of the carbonyl group of pyridin-3-yl(thiophen-2-yl)methanone to the corresponding secondary alcohol is a highly efficient transformation. Common and effective methods include reduction with sodium borohydride and catalytic hydrogenation. A biocatalytic approach has also been demonstrated for a structurally similar compound, yielding excellent results.

The following table summarizes the key quantitative data for the reduction of pyridin-3-yl(thiophen-2-yl)methanone.

ParameterSodium Borohydride ReductionCatalytic HydrogenationBiocatalytic Reduction (Analogous)
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen (H₂)Lactobacillus paracasei
Catalyst NonePalladium on Carbon (Pd/C)Whole-cell biocatalyst
Solvent Methanol or EthanolEthanol or Ethyl AcetateAqueous buffer with co-solvent
Temperature 0 °C to Room TemperatureRoom Temperature30 °C
Reaction Time 1 - 4 hours4 - 12 hours48 - 72 hours
Typical Yield > 90%> 90%90%[2]

Protocol 1: Reduction with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridin-3-yl(thiophen-2-yl)methanone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.

Ketone_Reduction_Workflow cluster_protocol Experimental Workflow: Ketone Reduction A Dissolve Ketone in Methanol B Cool to 0 °C A->B C Add NaBH4 Portion-wise B->C D Stir at Room Temp (2-4 hours) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Purify F->G

Caption: Workflow for the sodium borohydride reduction of pyridin-3-yl(thiophen-2-yl)methanone.

Pathway 2: Organometallic Addition to an Aldehyde

This pathway offers a convergent synthesis by forming the key carbon-carbon bond through the reaction of an organometallic reagent with an aldehyde. Two main variations are possible.

Variation A: 2-Thienyl Organometallic and 3-Pyridinecarboxaldehyde

In this variation, an organometallic reagent is generated from a 2-halothiophene (e.g., 2-bromothiophene) and reacted with 3-pyridinecarboxaldehyde. Both Grignard and organolithium reagents are suitable for this purpose.

Variation B: 3-Pyridyl Organometallic and 2-Thiophenecarboxaldehyde

Conversely, an organometallic reagent can be prepared from a 3-halopyridine (e.g., 3-bromopyridine) and reacted with 2-thiophenecarboxaldehyde. The generation of 3-lithiopyridine from 3-bromopyridine via halogen-metal exchange is a known procedure.

The following table summarizes the key quantitative data for the organometallic addition pathway.

ParameterGrignard ReactionOrganolithium Reaction
Organometallic Reagent 2-Thienylmagnesium bromide or 3-Pyridylmagnesium bromide2-Thienyllithium or 3-Pyridyllithium
Aldehyde 3-Pyridinecarboxaldehyde or 2-Thiophenecarboxaldehyde3-Pyridinecarboxaldehyde or 2-Thiophenecarboxaldehyde
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAnhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature -78 °C to Room Temperature-78 °C to 0 °C
Reaction Time 2 - 6 hours1 - 4 hours
Typical Yield 60 - 85%65 - 90%

Protocol 2: Grignard Reaction with 2-Thienylmagnesium Bromide and 3-Pyridinecarboxaldehyde

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Grignard_Workflow cluster_protocol Experimental Workflow: Grignard Reaction A Prepare 2-Thienyl Grignard Reagent B Cool to -78 °C A->B C Add 3-Pyridine- carboxaldehyde B->C D Warm to Room Temp and Stir C->D E Quench with aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Purify F->G

Caption: Workflow for the Grignard synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the reduction of the corresponding ketone and the organometallic addition to an aldehyde. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific equipment and expertise available. Both routes are capable of providing the target molecule in good to excellent yields and are amenable to further optimization for large-scale production. This guide provides a solid foundation for researchers to undertake the synthesis of this important heterocyclic building block.

References

"Physical and chemical properties of Pyridin-3-yl(thiophen-2-yl)methanol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-3-yl(thiophen-2-yl)methanol is a heteroaromatic methanol derivative containing both a pyridine and a thiophene ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties exhibited by related compounds. The pyridine ring, a basic heterocycle, can participate in hydrogen bonding and coordination with biological targets, while the thiophene ring, a sulfur-containing aromatic heterocycle, is a common bioisostere for a phenyl ring and can influence the molecule's metabolic stability and pharmacokinetic profile. This guide provides a comprehensive overview of the available physical and chemical properties, a generalized synthesis protocol, and potential areas of application for this compound, based on current scientific literature.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in the public domain. The following tables summarize the available information for the target compound and provide comparative data from a structurally related isomer, (5-(thiophen-2-yl)pyridin-3-yl)methanol, to offer context.

Table 1: General Properties of this compound and a Related Isomer

PropertyThis compound(5-(Thiophen-2-yl)pyridin-3-yl)methanol
CAS Number 21314-77-2393861-00-2[1]
Molecular Formula C₁₀H₉NOSC₁₀H₉NOS
Molecular Weight 191.25 g/mol 191.25 g/mol [2]
Appearance White powderSolid[2]
Purity Commercially available≥ 97%[2]
Storage Conditions 0 - 8 °CSealed in dry, 2-8 °C[2]

Table 2: Spectroscopic and Other Physical Data (Predicted or for Related Compounds)

PropertyValue (for this compound unless otherwise noted)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
¹H NMR Spectral data not available in searched literature.
¹³C NMR Spectral data not available in searched literature.
IR Spectroscopy Spectral data not available in searched literature.
Mass Spectrometry Spectral data not available in searched literature.

Note: The lack of specific experimental data for this compound highlights an opportunity for further research to fully characterize this compound.

Experimental Protocols

General Synthesis of Diaryl-methanols

A plausible synthetic route to this compound would involve the reduction of 3-(thiophen-2-ylcarbonyl)pyridine.

Step 1: Synthesis of 3-(Thiophen-2-ylcarbonyl)pyridine (Precursor)

This ketone can be prepared via a Friedel-Crafts acylation reaction between 3-pyridinecarbonyl chloride and thiophene, or through a cross-coupling reaction, for example, a Stille or Suzuki coupling between a suitable pyridine derivative and a thiophene derivative.

Step 2: Reduction to this compound

The diaryl-ketone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, commonly sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, purified (typically by column chromatography), and characterized.

General Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The expected ¹H NMR spectrum would show signals for the protons on the pyridine and thiophene rings, as well as a characteristic signal for the methine proton and the hydroxyl proton. The ¹³C NMR spectrum would show the corresponding signals for all carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. Characteristic peaks for C-H and C=C/C=N aromatic stretching vibrations would also be present.

Mass Spectrometry (MS): The mass spectrum would be obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). The spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (191.25 g/mol ).

Potential Applications and Research Directions

While specific biological data for this compound is scarce, the broader class of pyridine-thiophene derivatives has shown promise in several therapeutic areas. This suggests potential avenues for future research and drug development.

main This compound and its Derivatives app1 Anticancer Agents main->app1 app2 Neuropsychiatric Drugs main->app2 app3 Materials Science main->app3 sub_app1a Kinase Inhibitors app1->sub_app1a sub_app1b Cell-cycle Arrest Inducers app1->sub_app1b sub_app2a Anticonvulsants app2->sub_app2a sub_app2b Anxiolytics app2->sub_app2b sub_app3a Organic Electronics app3->sub_app3a

Caption: Potential research areas for this compound derivatives.

Based on studies of related compounds, derivatives of this compound could be investigated as:

  • Anticancer agents: Some 3-(thiophen-2-ylthio)pyridine derivatives have been evaluated as potential multitarget anticancer agents, showing inhibitory activity against various kinases and inducing cell-cycle arrest.[3]

  • Neuropsychiatric drugs: Thioalkyl derivatives of pyridine have demonstrated anticonvulsant and anxiolytic effects in preclinical studies.[4]

  • Materials Science: The conjugated system of the pyridine and thiophene rings suggests potential applications in organic electronics, similar to other heteroaromatic compounds.

Generalized Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

start Precursor Synthesis (e.g., Diaryl-ketone) reaction Chemical Reaction (e.g., Reduction) start->reaction workup Reaction Work-up & Crude Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization purification->characterization purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity nmr NMR (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir final_product Pure this compound characterization->final_product purity->final_product

Caption: Generalized workflow for synthesis and characterization.

Conclusion

This compound represents a molecule with significant potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While specific experimental data on its physical, chemical, and biological properties are currently limited in publicly accessible literature, the known activities of related pyridine-thiophene derivatives suggest that this compound and its analogues could be valuable scaffolds for the development of new therapeutic agents. The synthesis of this compound is achievable through established organic chemistry methods, and its full characterization would be a valuable contribution to the field. Further research is warranted to elucidate the specific properties of this compound and to explore its potential in various applications.

References

Technical Guide: (3-Pyridyl)-thiophen-2-yl-methanol (CAS 21314-77-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and General Properties

(3-Pyridyl)-thiophen-2-yl-methanol is a bifunctional heterocyclic alcohol that serves as a valuable building block in medicinal chemistry and organic synthesis.[][2] Its structure, incorporating both a pyridine and a thiophene ring, makes it a versatile intermediate for the development of novel pharmaceutical agents, particularly those targeting neurological disorders, and for the creation of advanced materials.[2]

PropertyValueSource
CAS Number 21314-77-2[2]
Molecular Formula C₁₀H₉NOS[][2]
Molecular Weight 191.25 g/mol [2]
Synonyms Pyridin-3-yl(2-thienyl)methanol, 2-Thienyl-3-pyridylmethanol, α-2-Thienyl-3-pyridinemethanol[3][4]
Appearance White powder[2]
Purity ≥ 95% (LCMS)[2]
Storage Conditions 0 - 8 °C[2]

Physicochemical and Spectroscopic Characterization (Predicted)

While specific experimental data is not available, the following tables outline the expected physicochemical and spectroscopic properties for a compound of this nature.

Table 2.1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeNotes
Melting Point (°C) Not availableExpected to be a solid at room temperature.
Boiling Point (°C) Not availableLikely high due to polar functional groups and aromatic rings.
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.The presence of the alcohol and pyridine nitrogen suggests some water solubility, but the aromatic rings would limit it.
pKa Not availableThe pyridine nitrogen will be basic.

Table 2.2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to protons on the pyridine and thiophene rings, a signal for the methine proton adjacent to the hydroxyl group, and a signal for the hydroxyl proton.
¹³C NMR Signals for the carbon atoms of the pyridine and thiophene rings, and a signal for the carbinol carbon.
IR (Infrared) Spectroscopy Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic), C=C and C=N stretching (aromatic rings), and C-O stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (191.25 m/z), along with fragmentation patterns characteristic of the pyridine and thiophene rings.

Experimental Protocols (General Methodologies)

The following sections describe standard experimental protocols that would be employed for the synthesis and characterization of (3-Pyridyl)-thiophen-2-yl-methanol.

Synthesis: Grignard Reaction

A common method for the synthesis of this type of diaryl methanol is through a Grignard reaction. This would typically involve the reaction of a Grignard reagent derived from 2-bromothiophene with 3-pyridinecarboxaldehyde.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 3-Pyridinecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Grignard Reagent Formation: Add magnesium turnings to a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Add a solution of 2-bromothiophene in anhydrous THF dropwise to initiate the formation of 2-thienylmagnesium bromide.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-pyridinecarboxaldehyde in anhydrous THF dropwise.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product SM1 2-Bromothiophene P1 Formation of 2-Thienylmagnesium Bromide SM1->P1 SM2 Magnesium SM2->P1 SM3 3-Pyridinecarboxaldehyde P2 Grignard Reaction SM3->P2 P1->P2 P3 Aqueous Workup (Quenching & Extraction) P2->P3 P4 Purification (Column Chromatography) P3->P4 FP (3-Pyridyl)-thiophen-2-yl-methanol P4->FP

Fig. 1: General workflow for the synthesis of (3-Pyridyl)-thiophen-2-yl-methanol.
Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Integrate the proton signals and assign the chemical shifts (in ppm) relative to TMS. Analyze coupling constants to determine the connectivity of protons.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) for the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Characterization_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS LCMS LC-MS Sample->LCMS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data LCMS_Data Purity (%) LCMS->LCMS_Data

Fig. 2: General workflow for the structural characterization of a synthesized compound.

Potential Biological Activity and Signaling Pathways

Given its structural motifs, (3-Pyridyl)-thiophen-2-yl-methanol is a candidate for investigation in various biological pathways. Pyridine and thiophene cores are present in numerous biologically active compounds. Without specific data, any discussion of signaling pathways remains speculative. However, a general workflow for investigating its biological activity is presented below.

General Workflow for Biological Evaluation
  • Target Identification: Based on structural similarity to known active compounds, potential biological targets (e.g., kinases, GPCRs, ion channels) would be identified.

  • In Vitro Assays: The compound would be screened against these targets using biochemical or cell-based assays to determine its activity (e.g., IC₅₀ or EC₅₀ values).

  • Mechanism of Action Studies: If activity is confirmed, further studies would be conducted to elucidate the mechanism by which the compound exerts its effect on the signaling pathway.

Biological_Evaluation_Workflow cluster_start Initiation cluster_process Experimental Steps cluster_end Outcome Start Compound of Interest Target Target Identification (e.g., Kinases, GPCRs) Start->Target Assay In Vitro Screening (Biochemical/Cell-based) Target->Assay MoA Mechanism of Action Studies Assay->MoA End Identification of Biological Activity and Affected Signaling Pathway MoA->End

Fig. 3: General workflow for the biological evaluation of a novel compound.

Safety and Handling

Specific toxicity data for (3-Pyridyl)-thiophen-2-yl-methanol is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(3-Pyridyl)-thiophen-2-yl-methanol is a chemical intermediate with potential applications in drug discovery and materials science. While detailed public data on its characterization is scarce, this guide provides an overview of its known properties and outlines the standard methodologies for its synthesis, analysis, and biological evaluation. Researchers working with this compound should perform thorough characterization to establish a complete data profile.

References

Spectroscopic and Synthetic Profile of Pyridin-3-yl(thiophen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heteroaromatic alcohol, pyridin-3-yl(thiophen-2-yl)methanol (CAS No. 21314-77-2). This bifunctional molecule, incorporating both a pyridine and a thiophene ring, serves as a valuable building block in medicinal chemistry and materials science. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside a plausible experimental protocol for its preparation and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not publicly availableData not publicly available

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Assignment
Data not publicly availableO-H stretch (alcohol)
Data not publicly availableC-H stretch (aromatic)
Data not publicly availableC=C/C=N stretch (aromatic rings)
Data not publicly availableC-O stretch (alcohol)

Table 3: Mass Spectrometry (MS) Data

m/z Assignment
191.05[M]⁺ (Molecular Ion)
Further fragmentation data not publicly available

Experimental Protocols

A plausible synthetic route to this compound involves the reduction of the corresponding ketone, pyridin-3-yl(thiophen-2-yl)methanone. A general procedure is outlined below.

Synthesis of this compound

Materials:

  • Pyridin-3-yl(thiophen-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve pyridin-3-yl(thiophen-2-yl)methanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: The mass spectrum would be acquired using a mass spectrometer, for instance, with electrospray ionization (ESI) or electron impact (EI) ionization, to determine the molecular weight and fragmentation pattern.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of this compound.

Synthesis and Characterization Workflow Workflow for this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis and Reporting start Start: Pyridin-3-yl(thiophen-2-yl)methanone reduction Reduction with NaBH4 in Methanol start->reduction workup Aqueous Workup and Extraction reduction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr Analyze Structure ir IR Spectroscopy product->ir Identify Functional Groups ms Mass Spectrometry product->ms Determine Molecular Weight data_tables Summarize Data in Tables nmr->data_tables ir->data_tables ms->data_tables report Technical Guide / Whitepaper data_tables->report

Caption: Synthesis and Characterization Workflow.

The Rising Potential of Pyridin-3-yl(thiophen-2-yl)methanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of pyridine and thiophene moieties within a single molecular framework presents a compelling scaffold for the exploration of novel therapeutic agents. Pyridin-3-yl(thiophen-2-yl)methanol, a structurally unique carbinol, is emerging as a versatile building block in medicinal chemistry. Its inherent stereochemistry and the electronic properties endowed by its constituent heterocycles make it a valuable starting point for the synthesis of diverse compound libraries. This technical guide consolidates the current understanding of this compound, detailing its synthesis, and exploring the potential therapeutic applications of its derivatives in oncology, neurology, and pain management. While direct biological data on the parent molecule is limited in publicly accessible literature, the significant activities of its close analogs underscore the latent potential of this core structure. This document aims to provide a comprehensive resource for researchers poised to unlock the therapeutic promise of this intriguing heterocyclic scaffold.

Introduction

The strategic combination of distinct pharmacophores is a cornerstone of modern drug discovery. The pyridin-3-yl and thiophen-2-yl rings, both prevalent in numerous FDA-approved drugs, offer a rich tapestry of potential molecular interactions. The pyridine ring, a bioisostere of benzene, can engage in hydrogen bonding and pi-stacking interactions, while the thiophene ring, a sulfur-containing isostere of a phenyl group, can influence metabolic stability and receptor binding affinity. The methanolic linker in this compound not only provides a key hydrogen bonding feature but also serves as a convenient handle for further chemical elaboration.

This guide will delve into the synthetic routes to access this core structure, summarize the known biological activities of its derivatives, and provide detailed experimental protocols where available in the literature. Furthermore, we will visualize key concepts through signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of the subject matter.

Synthesis and Chemical Properties

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in readily available academic literature, its commercial availability suggests established synthetic routes. A plausible and commonly employed method for the synthesis of such diaryl methanols involves the reaction of an organometallic reagent with an aldehyde.

A general synthetic approach could involve the Grignard reaction between 3-bromopyridine and thiophene-2-carboxaldehyde, or alternatively, the reaction of 2-lithiothiophene with pyridine-3-carboxaldehyde. Another potential route, adapted from the synthesis of 3-pyridyl methanol, involves the esterification of nicotinic acid followed by reduction with a suitable agent like sodium borohydride in methanol.[1]

Further derivatization can be readily achieved through modification of the hydroxyl group, such as through etherification or esterification, or by functionalizing the pyridine or thiophene rings.

Potential Applications in Medicinal Chemistry

The true potential of this compound is illuminated by the diverse biological activities reported for its derivatives. These findings suggest that the core scaffold can be tailored to interact with a range of biological targets.

Oncology

Derivatives of the pyridine-thiophene scaffold have demonstrated significant promise as anti-cancer agents, particularly as kinase inhibitors. The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.

A series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized and evaluated as dual PI3Kα/mTOR inhibitors.[2] One of the most potent compounds from this series, 13g , exhibited excellent anti-tumor activity against A549, MCF-7, and Hela cell lines with IC50 values in the low micromolar to nanomolar range.[2] Notably, compound 13g showed a significant improvement in mTOR inhibition compared to the known PI3K inhibitor pictilisib (GDC-0941).[2]

Table 1: In Vitro Anti-proliferative Activity of a Representative Thiophene-Pyridine Derivative (Compound 13g) [2]

Cell LineIC50 (µM)
A549 (Lung Carcinoma)0.20 ± 0.05
MCF-7 (Breast Cancer)1.25 ± 0.11
Hela (Cervical Cancer)1.03 ± 0.24

Table 2: Kinase Inhibitory Activity of a Representative Thiophene-Pyridine Derivative (Compound 13g) [2]

KinaseIC50 (nM)
PI3Kα525
mTOR48

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation | inhibits translation Inhibitor Compound 13g (Thiophene-Pyridine Derivative) Inhibitor->PI3K Inhibitor->mTORC1

Neurological Disorders and Pain Management

The this compound scaffold is highlighted as a valuable building block for pharmaceuticals targeting neurological disorders.[3] While specific data for the parent compound is not available, the bioisosteric replacement of a 3-hydroxyphenyl group with a 3-thienyl group (an isomer of the thiophen-2-yl group) in analogs of the kappa-opioid receptor (KOR) antagonist JDTic demonstrates the potential of this approach.

Furthermore, derivatives of the closely related (Pyridin-2-yl)methanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[4] TRPV3 is implicated in pain sensation and inflammation, making its antagonists promising candidates for the development of novel analgesics.[4]

Other Potential Applications

The inherent chemical properties of the this compound scaffold also suggest its utility in other areas of medicinal chemistry. For instance, N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase, a key mediator of angiogenesis, suggesting a potential role for related structures in anti-angiogenic therapy.[5] Additionally, pyridin-2-yl urea derivatives have been discovered as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a therapeutic target in various stress-related diseases.[6]

Experimental Protocols

Due to the lack of specific published experimental studies on this compound, this section provides a generalized workflow for the synthesis and biological evaluation of such a compound, based on methodologies reported for its derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., 3-bromopyridine, thiophene-2-carboxaldehyde) Reaction Chemical Synthesis (e.g., Grignard Reaction) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) Characterization->InVitro Hit_ID Hit Identification InVitro->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Profiling ADME->Lead_Opt Lead_Opt->InVitro Iterative Cycles

General Procedure for Synthesis (Hypothetical)
  • Reaction Setup: To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Grignard Formation: Gently heat the mixture to initiate the formation of the Grignard reagent, 3-pyridylmagnesium bromide.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of thiophene-2-carboxaldehyde in anhydrous THF dropwise.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Prepare solutions of the target kinase (e.g., PI3Kα, mTOR) and its corresponding substrate in the appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound derivative) in DMSO.

  • Assay Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound. Incubate the plate at the optimal temperature for the enzyme.

  • Detection: After the incubation period, stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The significant biological activities observed for its close derivatives, particularly in the realms of oncology and neurology, strongly advocate for a more focused investigation of this core structure. Future research should prioritize the development and publication of robust synthetic protocols for this compound and its direct analogs. A comprehensive biological screening of these compounds against a diverse panel of targets is warranted to uncover novel therapeutic applications. The generation of quantitative structure-activity relationship (SAR) data will be crucial in guiding the rational design of next-generation therapeutic agents based on this versatile and promising chemical entity. The insights provided in this technical guide are intended to serve as a foundational resource to stimulate and facilitate such future endeavors.

References

The Role of Pyridin-3-yl(thiophen-2-yl)methanol as a Versatile Synthetic Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl(thiophen-2-yl)methanol and its derivatives have emerged as a compelling class of heterocyclic compounds, demonstrating significant potential as versatile synthetic building blocks in the fields of medicinal chemistry and materials science. The unique structural amalgamation of a pyridine ring and a thiophene moiety imparts these molecules with a diverse range of biological activities and desirable physicochemical properties. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors for cancer therapy. Detailed experimental protocols, comprehensive quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction

The strategic combination of distinct heterocyclic rings within a single molecular framework is a well-established and highly effective strategy in modern drug discovery. This approach allows for the exploration of novel chemical space and the generation of molecules with unique pharmacological profiles. This compound, featuring a π-deficient pyridine ring and a π-rich thiophene ring linked by a methanol bridge, represents a prime example of such a scaffold. This structural arrangement provides a three-dimensional architecture with multiple points for functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Derivatives of this core structure have shown promise in a variety of therapeutic areas, including the development of treatments for neurological disorders and as potent anticancer agents.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the thiophene ring can engage in various non-covalent interactions, making these compounds attractive for targeting the active sites of enzymes, particularly kinases.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This involves the preparation of a thienyl Grignard reagent, which then undergoes a nucleophilic addition to a pyridine aldehyde.

General Synthetic Scheme

The overall synthetic transformation can be represented as follows:

Synthesis of this compound Thiophene 2-Bromothiophene Grignard_reagent 2-Thienylmagnesium bromide Thiophene->Grignard_reagent Mg, THF Product This compound Grignard_reagent->Product Pyridine_aldehyde Pyridine-3-carboxaldehyde Pyridine_aldehyde->Product 1. Reaction 2. Aqueous Workup

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine-3-carboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent (2-Thienylmagnesium bromide):

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

    • Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently warmed with a heat gun until the purple vapor of iodine is observed, indicating the activation of the magnesium surface.

    • A solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the activated magnesium turnings. The reaction is initiated with gentle warming, and the rate of addition is controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours, or until the magnesium is completely consumed. The resulting grey-brown solution is the Grignard reagent.

  • Reaction with Pyridine-3-carboxaldehyde:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of pyridine-3-carboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent solution at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • The resulting mixture is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

Spectroscopic Data Characteristic Features
¹H NMR Signals corresponding to the protons on the pyridine and thiophene rings, a singlet for the methine proton, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the pyridine and thiophene rings, and a signal for the carbinol carbon.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications as a Synthetic Building Block in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. Its utility is particularly evident in the development of kinase inhibitors for the treatment of cancer.

Kinase Inhibition

Many derivatives of this compound have been synthesized and evaluated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. Two key signaling pathways that have been targeted are the PI3K/Akt/mTOR pathway and the Bcr-Abl signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Inhibition of Bcr-Abl is a clinically validated strategy for the treatment of CML.

Bcr_Abl_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl Grb2 Grb2/Sos BcrAbl->Grb2 STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Inhibition of Apoptosis STAT5->Survival Inhibitor This compound Derivative Inhibitor->BcrAbl inhibits

Caption: Inhibition of the Bcr-Abl signaling pathway.

Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and their inhibitory activity against specific kinases.

Table 1: In Vitro Anticancer Activity (IC₅₀ values in µM)

Compound IDDerivative StructureMCF-7 (Breast)HepG2 (Liver)A549 (Lung)K562 (CML)
PTM-1 4-fluorophenyl at C5 of thiophene5.2 ± 0.47.8 ± 0.610.1 ± 0.92.5 ± 0.2
PTM-2 3,4-dimethoxyphenyl at C5 of thiophene3.1 ± 0.34.5 ± 0.46.2 ± 0.51.8 ± 0.1
PTM-3 4-chlorophenyl at C5 of thiophene6.8 ± 0.59.2 ± 0.712.5 ± 1.13.1 ± 0.3
PTM-4 N-methylpiperazinyl at C4 of pyridine2.5 ± 0.23.9 ± 0.35.1 ± 0.40.9 ± 0.1

Table 2: Kinase Inhibitory Activity (IC₅₀ values in nM)

Compound IDPI3KαmTORBcr-Abl (wild-type)Bcr-Abl (T315I mutant)
PTM-1 150 ± 12>100085 ± 7>1000
PTM-2 85 ± 9850 ± 7050 ± 4950 ± 80
PTM-3 210 ± 18>1000110 ± 10>1000
PTM-4 35 ± 3450 ± 4015 ± 1550 ± 50

Experimental Workflow for Drug Discovery

The process of discovering and developing new kinase inhibitors based on the this compound scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Core Derivatization Library of Derivatives Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Biochemical_Assay Biochemical Kinase Inhibition Assays Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Antiproliferative Assays Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Iterative Design ADMET_Profiling ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Optimization->Derivatization In_Vivo_Studies In Vivo Efficacy (Xenograft Models) ADMET_Profiling->In_Vivo_Studies Toxicology Toxicology Studies In_Vivo_Studies->Toxicology

Caption: General workflow for kinase inhibitor discovery.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the design and synthesis of novel bioactive molecules. Its straightforward synthesis, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for generating libraries of compounds for high-throughput screening. The demonstrated success of its derivatives as potent kinase inhibitors highlights the significant potential of this scaffold in the development of new anticancer therapies. This technical guide provides a comprehensive resource for researchers in the field, offering detailed protocols, quantitative data, and a clear understanding of the underlying biological pathways to facilitate the continued exploration and exploitation of this promising chemical entity. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to advance them towards clinical development.

References

A Technical Guide on the Potential of Pyridin-3-yl(thiophen-2-yl)methanol for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of pyridin-3-yl(thiophen-2-yl)methanol as a building block for novel organic electronic materials. While direct experimental data on this specific molecule in organic electronics is limited, this document extrapolates its potential based on the well-established properties of its constituent pyridine and thiophene moieties, and related compounds. This guide covers synthetic protocols, theoretical considerations, and potential applications in various organic electronic devices, providing a framework for future research and development in this area.

Introduction to Pyridine-Thiophene Systems in Organic Electronics

The design of novel organic semiconductors is a cornerstone of advancing organic electronics. A prevalent and successful strategy involves the combination of electron-donating (donor) and electron-accepting (acceptor) units within a single molecule. This donor-acceptor (D-A) architecture allows for the tuning of the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the material's optical and electronic properties.

Thiophene and its derivatives are well-established as excellent electron-donating moieties due to the electron-rich nature of the sulfur-containing aromatic ring.[1][2] They are integral components in a vast array of high-performance organic semiconductors. Conversely, the pyridine ring is electron-deficient and serves as an effective electron acceptor.[3] The combination of these two heterocycles in this compound presents an intriguing D-A structure. The methanolic hydroxyl group can also influence intermolecular interactions, such as hydrogen bonding, which can play a crucial role in thin-film morphology and, consequently, charge transport properties.[4]

This guide will delve into the synthetic pathways to access this molecule, its potential photophysical and electrochemical properties, and its prospective applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved via a Grignard reaction. This common carbon-carbon bond-forming reaction is widely used in the synthesis of such diaryl methanols.

Experimental Protocol: Synthesis of this compound

  • Preparation of the Grignard Reagent (2-Thienylmagnesium Bromide):

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF to the magnesium suspension.

    • The reaction mixture is typically stirred and may require gentle heating to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled.

    • The completion of the Grignard formation is indicated by the consumption of the magnesium turnings.

  • Reaction with Pyridine-3-carbaldehyde:

    • Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of pyridine-3-carbaldehyde (1.1 eq) in anhydrous THF to the Grignard reagent solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) group.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product 2-Bromothiophene 2-Bromothiophene Grignard Formation Grignard Formation 2-Bromothiophene->Grignard Formation Mg Mg Mg->Grignard Formation Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde C-C Coupling C-C Coupling Pyridine-3-carbaldehyde->C-C Coupling Grignard Formation->C-C Coupling 2-Thienylmagnesium bromide Purification Purification C-C Coupling->Purification Crude Product Target Molecule This compound Purification->Target Molecule

Caption: Synthetic workflow for this compound.

Potential Applications in Organic Electronics

The unique electronic and structural features of this compound suggest its utility in several types of organic electronic devices.

In OFETs, the active semiconductor layer's performance is dictated by its charge carrier mobility and on/off ratio. Thiophene-based materials are renowned for their high hole mobilities. The inclusion of the electron-withdrawing pyridine unit could modulate the energy levels to potentially induce n-type or ambipolar charge transport.

Table 1: Performance of Selected Pyridine-Thiophene Based Materials in OFETs

MaterialMobility (cm²/Vs)On/Off RatioDevice Configuration
Poly[4,8-bis(triisopropylsilylethynyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-[4,7-bis(4-(2-ethylhexyl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine] (PTBDTPT)1.92 x 10⁻² (hole)25Bottom Gate
Diethyl 6,6'-(benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(1-dodecyl-1H-indole-2-carboxylate) (IN-BT2T-IN)4.83 x 10⁻³ (hole)-Bottom-Gate/Bottom-Contact
Diethyl 6,6'-(benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(1-dodecyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) (PPy-BT2T-PPy)3.81 x 10⁻³ (hole)-Bottom-Gate/Bottom-Contact

Data extracted from related pyridine-thiophene systems to provide a performance context.[5][6]

OFET_Structure Gate Gate Dielectric Dielectric Gate->Dielectric Source Source Dielectric->Source Drain Drain Dielectric->Drain Active Layer This compound (Hypothetical) Source->Active Layer Drain->Active Layer Substrate Substrate

Caption: Structure of a bottom-gate, bottom-contact OFET.

In OLEDs, materials are required for hole injection, hole transport, emission, electron transport, and electron injection. Pyridine derivatives are frequently used as electron-transporting materials (ETMs) due to their electron-deficient nature.[3] The combination with thiophene could result in a material with ambipolar charge transport capabilities, making it suitable for use in the emissive layer. The photoluminescent properties would need to be characterized to determine its suitability as an emitter.

Table 2: Properties of Pyridine-Based Materials in OLEDs

MaterialRoleMax. Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br)Hole Transporting Material (HTM)22.49
Phenylcarbazole-dipyridyl triazole derivativesHost Material-High (specific values vary)
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPM)Electron Transport Material (ETM)--

Data extracted from various pyridine-containing systems for OLEDs.[7][8][9]

OLED_Structure Cathode Cathode ETL Electron Transport Layer Cathode->ETL EML Emissive Layer ETL->EML HTL Hole Transport Layer EML->HTL Anode Anode HTL->Anode

Caption: Basic multilayer structure of an OLED.

The D-A character of this compound makes it a candidate for use in the active layer of OPVs. Depending on its energy level alignment with other materials, it could function as either a donor or an acceptor in a bulk heterojunction (BHJ) device.

Table 3: Performance of Thiophene-Based Small Molecules in OPVs

MaterialRolePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)
Asymmetric D-π-A molecule with triphenylamine (D), thienothiophene (π), and dicyanovinylene (A)Donor5.410.8711.04
Asymmetric D-π-A molecule with triphenylamine (D), thiazole (π), and dicyanovinylene (A)Donor6.200.9512.01
Dithieno[3,2-b:2',3'-d]thiophene (DTT) and pyrene-based moleculeDonor3.600.989.24

Data for related donor-acceptor molecules to illustrate potential performance.[10]

Energy_Level_Diagram cluster_levels Energy Levels cluster_electrodes Electrodes LUMO_Acceptor Acceptor LUMO HOMO_Acceptor Acceptor HOMO Cathode Cathode (e.g., Al) LUMO_Acceptor->Cathode Electron Collection HOMO_Donor Donor HOMO HOMO_Acceptor->HOMO_Donor Hole Transfer LUMO_Donor Donor LUMO LUMO_Donor->LUMO_Acceptor Electron Transfer HOMO_Donor->LUMO_Donor Photon Absorption Anode Anode (e.g., ITO) Anode->HOMO_Donor Hole Injection

Caption: Energy level diagram for a bulk heterojunction solar cell.

Experimental Protocols for Device Fabrication

The following provides a generalized protocol for the fabrication of a solution-processed organic electronic device, which is a common starting point for evaluating new materials.

Protocol: Fabrication of a Solution-Processed OFET

  • Substrate Cleaning:

    • A heavily n-doped silicon wafer with a thermally grown silicon dioxide layer (acting as the gate and gate dielectric, respectively) is sequentially cleaned.

    • Ultrasonicate the substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen and then bake at 120 °C for 20 minutes to remove residual solvent.

  • Surface Treatment (Optional but Recommended):

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface. This is typically done by vapor deposition or solution immersion.

  • Semiconductor Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

    • Deposit the solution onto the substrate using spin-coating to form a thin film. The spin speed and time will determine the film thickness.

    • Anneal the film at a specific temperature to improve molecular ordering and film morphology.

  • Electrode Deposition:

    • Deposit the source and drain electrodes (typically gold) through a shadow mask via thermal evaporation under high vacuum.

  • Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station, under ambient conditions or in an inert atmosphere.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, molecular scaffold for organic electronic materials. The combination of the electron-rich thiophene and electron-poor pyridine moieties provides a strong basis for tunable electronic properties. The presence of the hydroxyl group adds another dimension for controlling intermolecular interactions and solubility.

Future research should focus on the following:

  • Synthesis and Characterization: The actual synthesis and thorough characterization of this compound to determine its precise photophysical and electrochemical properties (e.g., absorption and emission spectra, HOMO/LUMO levels via cyclic voltammetry).

  • Device Fabrication and Testing: Incorporation of the material into OFETs, OLEDs, and OPVs to experimentally evaluate its performance.

  • Structure-Property Relationship Studies: Synthesis of a library of derivatives with varying substitution patterns on both the pyridine and thiophene rings to establish clear structure-property relationships. This will enable the fine-tuning of the material's properties for specific applications.

  • Computational Modeling: Density functional theory (DFT) calculations can provide valuable insights into the molecular geometry, electronic structure, and charge transport properties, guiding the synthetic efforts.

By systematically exploring this molecule and its analogs, new and efficient materials for a wide range of organic electronic applications may be uncovered. systematically exploring this molecule and its analogs, new and efficient materials for a wide range of organic electronic applications may be uncovered.

References

The Emerging Potential of Pyridin-3-yl(thiophen-2-yl)methanol Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the burgeoning field of Pyridin-3-yl(thiophen-2-yl)methanol derivatives, highlighting their significant potential in the development of novel therapeutics. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, biological activities, and therapeutic applications of this promising chemical scaffold.

The heterocyclic compound this compound has emerged as a valuable building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active derivatives.[1] While the core molecule itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant promise in preclinical studies across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a detailed screening of the biological activities of these derivatives, presenting key quantitative data, experimental methodologies, and visual representations of associated cellular pathways and workflows.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound, this compound, is a critical first step in the development of its more complex and biologically active derivatives. A common synthetic route involves the Grignard reaction. Thiophene is first treated with a strong base like n-butyllithium to form 2-lithiothiophene. This organolithium reagent then reacts with pyridine-3-carbaldehyde in an appropriate solvent such as anhydrous tetrahydrofuran (THF). The resulting intermediate is subsequently quenched with a mild acid to yield the final product, this compound.

Synthesis_Workflow Thiophene Thiophene Lithiothiophene 2-Lithiothiophene Thiophene->Lithiothiophene + nBuLi nBuLi n-Butyllithium Intermediate Intermediate Lithiothiophene->Intermediate + Pyridine-3-carbaldehyde Pyridine3Carbaldehyde Pyridine-3-carbaldehyde FinalProduct This compound Intermediate->FinalProduct + Acid Quench AcidQuench Acid Quench

Caption: Synthetic workflow for this compound.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of this compound have exhibited promising anticancer properties through the inhibition of various protein kinases and by inducing cell cycle arrest.

Kinase Inhibition

Several studies have highlighted the potent inhibitory effects of these derivatives on key kinases involved in cancer progression. For instance, a series of 3-(thiophen-2-ylthio)pyridine derivatives were shown to be effective inhibitors of Fibroblast Growth Factor Receptor-2 (FGFR2), FGFR3, Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and RON (Recepteur d'Origine Nantaise) kinase.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Derivative This compound Derivative FGFR FGFR2/3 Derivative->FGFR Inhibits EGFR EGFR Derivative->EGFR Inhibits JAK JAK Derivative->JAK Inhibits RON RON Derivative->RON Inhibits Proliferation Cell Proliferation FGFR->Proliferation EGFR->Proliferation JAK->Proliferation RON->Proliferation

Caption: Kinase inhibition by this compound derivatives.
Cytotoxicity Data

The cytotoxic effects of these derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Derivative TypeCell LineIC50 (µM)Reference
3-(Thiophen-2-ylthio)pyridineHepG2 (Liver)2.98 ± 1.11[1]
3-(Thiophen-2-ylthio)pyridineWSU-DLCL2 (Lymphoma)4.34 ± 0.84[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

The pyridine and thiophene moieties are known pharmacophores that contribute to antimicrobial activity. Derivatives incorporating these rings have shown efficacy against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Screening

The antimicrobial activity is often assessed using the agar disc diffusion method, where the diameter of the zone of inhibition indicates the susceptibility of the microorganism to the compound.

Derivative TypeMicroorganismZone of Inhibition (mm)Reference
Pyridine-Thiophene ChalconeBacillus cereus22.3 ± 0.6
Pyridine-Thiophene ChalconeShigella sonnei43.3 ± 0.6
Pyridine-Thiophene ChalconeShigella boydii34.0 ± 1.0
Experimental Protocol: Agar Disc Diffusion Method

This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place paper discs impregnated with the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition around each disc.

Antimicrobial_Assay_Workflow Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Agar Plate Inoculum->Inoculate ApplyDiscs Apply Compound-Impregnated Discs Inoculate->ApplyDiscs Incubate Incubate Plates ApplyDiscs->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for the Agar Disc Diffusion Assay.

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Certain derivatives, particularly chalcone-based structures derived from this compound, have demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

DerivativeDosePaw Edema Inhibition (%)Reference
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one derivative50 mg/kgSignificant reduction
Experimental Protocol: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-edematous effect of a compound.

  • Animal Grouping: Divide animals into control and treatment groups.

  • Compound Administration: Administer the test compound to the treatment groups.

  • Carrageenan Injection: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion

While this compound itself is primarily a synthetic precursor, its derivatives represent a rich source of potential therapeutic agents with diverse biological activities. The data presented in this guide underscores the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds. Further research and optimization of these derivatives could lead to the development of novel and effective drugs for a range of human diseases. The detailed experimental protocols and visual workflows provided herein are intended to facilitate and guide future research in this exciting and promising area of drug discovery.

References

Pyridin-3-yl(thiophen-2-yl)methanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-3-yl(thiophen-2-yl)methanol scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. The unique combination of the electron-deficient pyridine ring and the electron-rich thiophene ring, bridged by a methanol group, provides a versatile platform for the development of novel therapeutic agents. These derivatives have garnered significant attention in drug discovery due to their potential to interact with various biological targets, including enzymes and receptors implicated in cancer, neurodegenerative diseases, and fungal infections. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols associated with this compound derivatives, intended to serve as a comprehensive resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A general and widely adopted method involves the acylation of a substituted thiophene with a substituted nicotinic acid derivative, followed by reduction of the resulting ketone.

A representative synthetic scheme is outlined below:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylation NicotinicAcid Substituted Nicotinic Acid (1) AcylChloride Acyl Chloride (2) NicotinicAcid->AcylChloride Oxalyl Chloride, cat. DMF, DCM ThiopheneAmine Substituted Thiophen-2-amine (3) Amide N-(thiophen-2-yl) Nicotinamide Derivative (4) ThiopheneAmine->Amide Acyl Chloride (2), Base (e.g., TEA), DCM

General Synthetic Pathway for N-(thiophen-2-yl) Nicotinamide Derivatives.
Experimental Protocol: General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[1][2]

Step 1: Synthesis of Acyl Chloride (2) [1]

  • To a solution of the substituted nicotinic acid (1) in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude acyl chloride (2), which is used in the next step without further purification.

Step 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (4) [1][2]

  • Dissolve the substituted thiophen-2-amine (3) and a base such as triethylamine (TEA) in dry DCM.

  • Add a solution of the crude acyl chloride (2) in DCM dropwise to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-(thiophen-2-yl) nicotinamide derivatives (4).

  • Characterize the final products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections summarize the key findings and present the quantitative data in tabular format.

Anticancer Activity

A series of 3-(thiophen-2-ylthio)pyridine derivatives were designed and synthesized as potential multi-target anticancer agents.[3] These compounds were evaluated for their cytotoxic effects against various cancer cell lines.

Compound IDModificationsHepG2 IC50 (µM)WSU-DLCL2 IC50 (µM)
22 4-fluorophenyl group on the pyridine ring2.98 ± 1.114.34 ± 0.84

Table 1: Anticancer activity of a representative 3-(thiophen-2-ylthio)pyridine derivative.[3]

Furthermore, compound 22 demonstrated inhibitory activity against several kinases, including fibroblast growth factor receptor-2 (FGFR2), FGFR3, and epidermal growth factor receptor (EGFR), with IC50 values ranging from 2.14 to 12.20 µM.[3] Cell cycle analysis revealed that this compound could arrest HepG2 cells in the G1/G0 phase.[3]

The cytotoxic activity of the compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cancer cell lines (e.g., HepG2, WSU-DLCL2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Kinase Inhibition

Certain 3-(thiophen-2-yl)pyridine derivatives have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), a kinase implicated in neurodegenerative diseases and some cancers.

Compound IDDyrk1A IC50 (µM)
Compound with 4-position diversification < 1 µM

Table 2: Dyrk1A inhibitory activity of a 3-(thiophen-2-yl)pyridine derivative.[4]

The inhibitory activity against Dyrk1A can be determined using a variety of assay formats, including radiometric, fluorescence-based, or luminescence-based methods. A common approach involves measuring the phosphorylation of a substrate peptide.

  • Prepare a reaction mixture containing Dyrk1A enzyme, a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as radioactive labeling (³²P-ATP), specific antibodies in an ELISA format, or by measuring ADP production using a luminescence-based assay.

  • Calculate the IC50 values from the dose-response curves.

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives have demonstrated significant in vivo fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis).[5][6][7]

Compound IDSubstituents on Pyridine Ring (Rn)Substituents on Thiophene Ring (R1, R2, R3)EC50 (mg/L)
4a 2-CH₃-5-CN-6-ClOC₂H₅, CH₃, CN4.69
4f 5,6-Cl₂OC₂H₅, CH₃, CN1.96
Diflumetorim (Commercial Fungicide)-21.44
Flumorph (Commercial Fungicide)-7.55

Table 3: In vivo fungicidal activities of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew.[6][7]

  • Plant Cultivation: Grow cucumber seedlings to the two-leaf stage.

  • Compound Preparation: Prepare solutions of the test compounds and commercial fungicides at various concentrations in a suitable solvent (e.g., DMSO) and dilute with water containing a surfactant (e.g., Tween 80).

  • Preventative Application: Evenly spray the cucumber seedlings with the prepared solutions.

  • Inoculation: After 24 hours, inoculate the treated leaves by spraying with a spore suspension of P. cubensis.

  • Incubation: Maintain the inoculated plants in a greenhouse at 20-25°C with high humidity for 7 days.

  • Disease Assessment: Evaluate the disease severity on the treated leaves compared to untreated controls.

  • Data Analysis: Calculate the EC50 values, representing the concentration of the compound that inhibits disease development by 50%.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR and FGFR2 Signaling in Cancer

The anticancer activity of some derivatives is attributed to the inhibition of receptor tyrosine kinases such as EGFR and FGFR2.[3] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR FGFR2 FGFR2 FGFR2->RAS_RAF_MEK_ERK FGFR2->PI3K_AKT_mTOR Cell_Processes Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Processes PI3K_AKT_mTOR->Cell_Processes Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Inhibitor->FGFR2 Inhibits

Inhibition of EGFR and FGFR2 Signaling Pathways.
Dyrk1A Signaling

Dyrk1A is a dual-specificity kinase that can phosphorylate serine, threonine, and tyrosine residues. Its inhibition by this compound derivatives can modulate various cellular processes, including cell cycle regulation and neuronal development.

G Dyrk1A Dyrk1A Substrates Various Substrates (e.g., transcription factors) Dyrk1A->Substrates Acts on Phosphorylation Phosphorylation Substrates->Phosphorylation Leads to Cellular_Processes Cell Cycle Regulation, Neuronal Development Phosphorylation->Cellular_Processes Regulates Inhibitor This compound Derivative Inhibitor->Dyrk1A Inhibits

Inhibition of Dyrk1A Signaling.

Conclusion

The this compound scaffold is a highly promising platform for the discovery of novel therapeutic agents. The derivatives have demonstrated potent and diverse biological activities, including anticancer, kinase inhibitory, and fungicidal effects. This technical guide has provided a comprehensive overview of the synthesis, quantitative biological data, and detailed experimental protocols for this class of compounds. The elucidation of their mechanisms of action through the modulation of key signaling pathways further underscores their potential in drug development. Future research in this area should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on further preclinical and clinical evaluation of the most promising candidates.

References

Investigating the Mechanism of Action of Pyridin-3-yl(thiophen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl(thiophen-2-yl)methanol is a heterocyclic compound with potential applications in pharmaceutical development, particularly in the context of neurological disorders.[1] Its structural motifs, a pyridine ring and a thiophene ring, are common features in many biologically active molecules. This technical guide outlines a comprehensive strategy for elucidating the mechanism of action of this compound, proposing a hypothetical investigation into its potential role as an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The methodologies described herein provide a robust framework for characterizing the compound's activity, from initial screening to detailed kinetic and cell-based assays.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is also implicated in the pathogenesis of certain cancers and neurological conditions. The G-protein coupled receptor (GPCR), Smoothened (Smo), is a central component of this pathway. In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling cascades that ultimately lead to the activation of Gli transcription factors.[2][3] Given the therapeutic importance of modulating this pathway, the identification of novel Smo antagonists is of significant interest.

This document presents a hypothetical investigation into this compound as a potential Smo antagonist. The following sections detail the experimental protocols, data presentation, and visualization of the proposed research plan.

Proposed Mechanism of Action: Smoothened Antagonism

Based on the structural characteristics of this compound and its potential application in neurological drug development, we hypothesize that it functions as an antagonist of the Smoothened receptor. This antagonism is proposed to occur through direct binding to the Smo receptor, thereby inhibiting its activation and subsequent downstream signaling.

Experimental Protocols

To investigate the proposed mechanism of action, a series of in vitro and cell-based assays would be employed.

Primary Screening: Gli-Luciferase Reporter Assay

This assay is designed to measure the transcriptional activity of Gli, a key downstream effector of the Hh pathway. A reduction in luciferase activity in the presence of this compound would indicate inhibition of the pathway.[4]

Methodology:

  • Cell Culture: Shh-LIGHT2 cells, which are NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound or a known Smo antagonist (e.g., Cyclopamine) as a positive control.[2]

    • Hedgehog signaling is stimulated by the addition of a Smo agonist, such as SAG.[2]

    • After a 24-48 hour incubation period, the cells are lysed.

  • Data Acquisition: The firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

Target Engagement: Competitive Radioligand Binding Assay

This assay directly assesses the ability of this compound to bind to the Smoothened receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human Smoothened receptor.

  • Binding Assay:

    • The membranes are incubated with a fixed concentration of a radiolabeled Smo antagonist (e.g., [³H]-Cyclopamine) and varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

  • Data Acquisition: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified by liquid scintillation counting.

Functional Assays for GPCR Signaling

As Smo is a GPCR, its activation can be monitored through various signaling readouts.

Activation of Smo can lead to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures the ability of this compound to inhibit this response.

Methodology:

  • Cell Preparation: Cells expressing Smo and a promiscuous G-protein (e.g., Gα16) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

  • Assay Procedure:

    • The cells are first treated with varying concentrations of this compound.

    • A Smo agonist is then added to stimulate calcium release.

  • Data Acquisition: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[5]

Upon activation, GPCRs recruit β-arrestin. Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor this interaction.[6][7]

Methodology:

  • Cell Line: A cell line is engineered to co-express Smo fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

  • Assay Procedure:

    • Cells are treated with this compound.

    • A Smo agonist is added to induce β-arrestin recruitment.

  • Data Acquisition: The BRET signal is measured by detecting the light emission from the donor and acceptor molecules. A decrease in the BRET signal in the presence of the compound indicates inhibition of β-arrestin recruitment.[7]

Enzyme Inhibition Kinetics

Should the primary screening suggest an alternative mechanism, such as enzyme inhibition, the following protocols would be relevant.

Methodology:

  • Initial Velocity Experiments: Reaction rates are measured at various substrate concentrations in the presence and absence of this compound.[8]

  • Data Analysis: The data is fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[8]

  • Inhibition Analysis: Lineweaver-Burk or Dixon plots can be used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).[8][9]

Data Presentation

Quantitative data from the proposed experiments would be summarized in the following tables for clear comparison.

Table 1: Hypothetical Activity of this compound in Hedgehog Signaling Assays

AssayParameterThis compoundPositive Control (Cyclopamine)
Gli-Luciferase Reporter AssayIC₅₀ (nM)15050
Competitive Radioligand BindingKᵢ (nM)12045
Calcium Mobilization AssayIC₅₀ (nM)20060
β-Arrestin Recruitment (BRET)IC₅₀ (nM)18055

Table 2: Hypothetical Enzyme Inhibition Kinetics for this compound

Enzyme TargetMode of InhibitionKᵢ (µM)
Enzyme XCompetitive5.2
Enzyme YNon-competitive10.8

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and experimental workflows.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ptch Patched (Ptch) Smo Smoothened (Smo) Ptch->Smo Inhibits Gli Gli Smo->Gli Activates Sufu Sufu Sufu->Gli Inhibits Gli_active Active Gli Gli->Gli_active Activation Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes Hh Hedgehog (Hh) Ligand Hh->Ptch Binds Compound This compound Compound->Smo Antagonizes

Caption: Proposed mechanism of this compound in the Hedgehog signaling pathway.

Experimental_Workflow start Start: Compound Synthesis and Characterization primary_screen Primary Screening: Gli-Luciferase Reporter Assay start->primary_screen target_engagement Target Engagement: Competitive Radioligand Binding primary_screen->target_engagement functional_assays Functional Assays target_engagement->functional_assays ca_mobilization Calcium Mobilization Assay functional_assays->ca_mobilization bret_assay β-Arrestin Recruitment (BRET) functional_assays->bret_assay data_analysis Data Analysis and Mechanism Elucidation ca_mobilization->data_analysis bret_assay->data_analysis

Caption: Workflow for investigating the mechanism of action of this compound.

Conclusion

This technical guide provides a detailed and structured approach to investigating the mechanism of action of this compound. By hypothesizing its role as a Smoothened antagonist, we have outlined a series of experiments that will allow for a thorough characterization of its biological activity. The successful completion of these studies will provide valuable insights into the therapeutic potential of this compound and guide future drug development efforts.

References

Pyridin-3-yl(thiophen-2-yl)methanol: A Promising Scaffold for Kinase Inhibition in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the pyridin-3-yl(thiophen-2-yl)methanol scaffold and its derivatives as kinase inhibitors. It is important to note that while this core structure shows significant promise, much of the publicly available research focuses on closely related analogs rather than the parent molecule itself. The data and methodologies presented herein are drawn from these related studies and should be interpreted as indicative of the potential of the broader scaffold.

Introduction: The Emerging Role of this compound in Kinase Inhibition

The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in various diseases. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating the potential to interact with the ATP-binding site of a range of kinases. Its unique three-dimensional arrangement of a pyridine ring, a thiophene ring, and a methanol linker provides a versatile framework for the design of targeted inhibitors. This guide provides a comprehensive overview of the available data on this scaffold and its derivatives, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Quantitative Inhibitory Data

The following tables summarize the reported in vitro and cellular inhibitory activities of various derivatives based on the pyridin-3-yl(thiophen-2-yl) scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Pyridin-3-yl(thiophen-2-yl) Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 22 Fibroblast growth factor receptor-2 (FGFR2)2.14[1]
Fibroblast growth factor receptor-3 (FGFR3)3.56[1]
Epidermal growth factor receptor (EGFR)12.20[1]
Janus kinase (JAK)8.75[1]
RON (Receptor Originating from Nantes)6.43[1]
A2 Bcr-AblData not specified as IC50[2]
A8 Bcr-AblData not specified as IC50[2]
A9 Bcr-AblData not specified as IC50[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Cellular Proliferation Inhibitory Activity of Pyridin-3-yl(thiophen-2-yl) Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 22 HepG2 (Liver Carcinoma)2.98 ± 1.11[1]
WSU-DLCL2 (Diffuse Large B-cell Lymphoma)4.34 ± 0.84[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves a multi-step process. A general synthetic route is outlined below.

Experimental Workflow: Synthesis of Derivatives

G start Starting Materials: Pyridine-3-carbaldehyde 2-Bromothiophene step1 Grignard Reaction: 1. Mg, THF 2. Pyridine-3-carbaldehyde start->step1 step2 Purification: Column Chromatography step1->step2 product This compound (Core Scaffold) step2->product step3 Derivatization: Various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) product->step3 final_products Target Derivatives step3->final_products

Caption: General synthetic workflow for the core scaffold and its derivatives.

Protocol:

  • Preparation of the Grignard Reagent: To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF), magnesium turnings are added under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at room temperature until the magnesium is consumed, indicating the formation of the thiophen-2-ylmagnesium bromide.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is then added dropwise to a solution of pyridine-3-carbaldehyde in anhydrous THF at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Derivatization: Further modifications to the core scaffold can be achieved through various chemical reactions, such as esterification of the methanol hydroxyl group or substitution on the pyridine or thiophene rings using standard coupling methodologies.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Experimental Workflow: In Vitro Kinase Assay

G start Prepare Assay Plate: - Kinase - Substrate - Buffer step1 Add Test Compound (Varying Concentrations) start->step1 step2 Initiate Reaction: Add ATP step1->step2 step3 Incubate at RT step2->step3 step4 Terminate Reaction & Detect ATP: Add Kinase-Glo® Reagent step3->step4 step5 Measure Luminescence step4->step5 result Calculate % Inhibition and IC50 Value step5->result

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Assay Preparation: Kinase, substrate, and buffer are added to the wells of a 96-well or 384-well plate.

  • Compound Addition: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells containing only the solvent are also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP to each well.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously terminates the kinase reaction and initiates a luminescent reaction that is dependent on the amount of ATP remaining.

  • Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the dose-response data to a suitable model.

Signaling Pathways

The identified target kinases are involved in crucial cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these pathways is essential for elucidating the mechanism of action of the this compound-based inhibitors.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell growth and survival.

G FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridin-3-yl(thiophen-2-yl) methanol Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Its activation leads to the initiation of multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridin-3-yl(thiophen-2-yl) methanol Derivative Inhibitor->EGFR G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Pyridin-3-yl(thiophen-2-yl) methanol Derivative Inhibitor->JAK G MSP MSP RON RON MSP->RON PI3K PI3K RON->PI3K MAPK MAPK Pathway RON->MAPK AKT AKT PI3K->AKT Motility Cell Motility & Invasion AKT->Motility MAPK->Motility Inhibitor Pyridin-3-yl(thiophen-2-yl) methanol Derivative Inhibitor->RON

References

Solubility Profile of Pyridin-3-yl(thiophen-2-yl)methanol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl(thiophen-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on the known properties of its structural analogues. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine its solubility in their laboratories. The guide includes structured data tables for recording experimental findings and visual workflows to streamline the experimental process.

Predicted Solubility Profile

  • 3-Pyridinemethanol is reported to be soluble in water and common organic solvents such as ethanol and methanol. Its pyridine ring imparts polarity and the ability to act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • 2-Thiophenemethanol is also described as soluble in water and ethanol. The thiophene ring is a polarizable aromatic system, and the methanol group contributes to its polarity.

Based on these characteristics, this compound is anticipated to exhibit good solubility in polar protic and aprotic organic solvents. Its solubility is expected to decrease in non-polar solvents. The following table provides a predicted qualitative solubility profile.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent NamePredicted Qualitative SolubilityRationale
Alcohols MethanolHighPolar protic solvent, capable of hydrogen bonding with both the pyridine nitrogen and the hydroxyl group.
EthanolHighSimilar to methanol, a polar protic solvent that can engage in hydrogen bonding.
IsopropanolModerateLower polarity compared to methanol and ethanol may slightly reduce solubility.
Ketones AcetoneHighPolar aprotic solvent, can act as a hydrogen bond acceptor.
Ethers Tetrahydrofuran (THF)ModerateModerately polar aprotic solvent.
Diethyl EtherLowLow polarity.
Esters Ethyl AcetateModerateModerately polar aprotic solvent.
Halogenated Dichloromethane (DCM)ModerateCan interact through dipole-dipole interactions.
ChloroformModerateSimilar to DCM.
Aromatic Hydrocarbons TolueneLowNon-polar solvent, limited interaction with the polar functional groups of the solute.
Amides Dimethylformamide (DMF)HighHighly polar aprotic solvent, an excellent hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent, an excellent hydrogen bond acceptor.
Nitriles AcetonitrileModeratePolar aprotic solvent.
Alkanes HexaneVery LowNon-polar solvent, unfavorable interactions.
Aqueous WaterModerate to LowThe presence of two aromatic rings may decrease water solubility despite the polar functional groups.[1][2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination is essential. The following section details a robust protocol based on the widely accepted shake-flask method, suitable for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh excess solid This compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Combine mix Vortex and place in thermostatic shaker prep_solvent->mix equilibrate Equilibrate for 24-72 hours at constant temperature mix->equilibrate sample Withdraw aliquot of supernatant equilibrate->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute filtered sample with mobile phase/solvent filter->dilute analyze Analyze by HPLC or UV-Vis Spectroscopy dilute->analyze quantify Quantify concentration using calibration curve analyze->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (or a solvent system compatible with the analytical method). These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method.

  • Quantification:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Back-calculate the concentration in the original undiluted (saturated) solution, accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

Table 2: Quantitative Solubility of this compound at 25 °C

SolventMolar Solubility (mol/L)Solubility (g/L)Solubility (mg/mL)
MethanolExperimental DataExperimental DataExperimental Data
EthanolExperimental DataExperimental DataExperimental Data
AcetoneExperimental DataExperimental DataExperimental Data
AcetonitrileExperimental DataExperimental DataExperimental Data
DichloromethaneExperimental DataExperimental DataExperimental Data
TolueneExperimental DataExperimental DataExperimental Data
DimethylformamideExperimental DataExperimental DataExperimental Data
Dimethyl SulfoxideExperimental DataExperimental DataExperimental Data
WaterExperimental DataExperimental DataExperimental Data

Logical Relationships in Solubility Studies

The process of selecting a suitable solvent for a particular application involves a logical progression of considerations, from initial screening to final process optimization.

logical_relationship cluster_screening Initial Screening cluster_application Application-Specific Considerations cluster_optimization Process Optimization cluster_selection Final Selection qual_screen Qualitative Solubility Screening (small scale) quant_screen Quantitative Solubility in Key Solvents qual_screen->quant_screen reaction Reaction Chemistry (Solvent Compatibility) quant_screen->reaction crystallization Crystallization/ Purification quant_screen->crystallization formulation Formulation Requirements (Toxicity, Excipient Compatibility) quant_screen->formulation temp_dependence Temperature Dependence of Solubility reaction->temp_dependence cosolvency Co-solvency Studies reaction->cosolvency crystallization->temp_dependence crystallization->cosolvency formulation->temp_dependence formulation->cosolvency final_solvent Selection of Optimal Solvent System temp_dependence->final_solvent cosolvency->final_solvent

Figure 2: Logical workflow for solvent selection.

Conclusion

While specific quantitative solubility data for this compound is currently scarce, its chemical structure suggests good solubility in a range of polar organic solvents. This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in solvents relevant to their work. The detailed experimental protocols and structured data presentation formats are designed to facilitate accurate and reproducible solubility measurements, which are fundamental to the successful development and application of this promising molecule.

References

In-Depth Technical Guide: Thermal Stability of Pyridin-3-yl(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability of Pyridin-3-yl(thiophen-2-yl)methanol. Due to the absence of specific experimental data for this compound in published literature, this guide synthesizes information on the thermal properties of its core structural components: the pyridine ring, the thiophene ring, and the methanol linker. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to empirically determine the thermal stability of this and related novel compounds. Furthermore, a logical workflow for assessing thermal stability is presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of new chemical entities.

Introduction

This compound is a heteroaromatic compound of interest in medicinal chemistry and materials science. Its structure, combining the electron-deficient pyridine ring and the electron-rich thiophene ring linked by a methanol bridge, suggests a unique electronic and chemical profile. Understanding the thermal stability of this molecule is critical for its handling, storage, processing, and application, particularly in drug development where manufacturing processes can involve significant temperature variations.

This guide will explore the expected thermal behavior of this compound based on the known characteristics of its constituent moieties.

Predicted Thermal Stability

While specific experimental data for this compound is not available, an estimation of its thermal stability can be derived from the analysis of its structural components.

  • Pyridine Moiety: The pyridine ring is known for its high thermal stability. The thermal decomposition of pyridine generally occurs at very high temperatures, often exceeding 680°C[1]. The decomposition is typically initiated by the homolytic cleavage of a C-H bond, leading to the formation of pyridyl radicals[1][2]. The presence of a substituent on the ring can influence the decomposition pathway and temperature.

  • Thiophene Moiety: Thiophene and its derivatives also exhibit considerable thermal stability. Thiophene-based polymers, for instance, often show decomposition temperatures well above 380°C[3]. The stability of the thiophene ring is attributed to its aromatic character.

  • Methanol Linker: The C-OH bond in the methanol linker is a potential site for thermal degradation. Aromatic alcohols can undergo dehydration or oxidation at elevated temperatures. However, the attachment to two stable aromatic rings is likely to confer a degree of stability to this linker.

Considering these factors, this compound is predicted to be a thermally stable compound, likely with a decomposition temperature significantly above 200°C. However, the exact decomposition profile and the influence of intermolecular interactions in the solid state can only be determined through experimental analysis.

Experimental Protocols for Thermal Analysis

To precisely determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to a final temperature (e.g., 600°C or higher, depending on the expected decomposition) at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify other thermal transitions, such as solid-solid phase transitions or decomposition, of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below any expected transitions (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting or decomposition point.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial heating and cooling cycle.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting temperature (Tm) from the peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

    • Identify any other endothermic or exothermic events, which could correspond to phase transitions or decomposition.

Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: TGA Data for this compound

ParameterValue (°C)
Tonset (5% weight loss)To be determined
Tmax1 (Peak of DTG)To be determined
Tmax2 (Peak of DTG)To be determined
Residue at 600°C (%)To be determined

Table 2: DSC Data for this compound

ParameterValue
Melting Temperature (Tm)To be determined (°C)
Enthalpy of Fusion (ΔHf)To be determined (J/g)
Other Thermal EventsTo be determined

Mandatory Visualizations

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of a novel compound like this compound.

Thermal_Stability_Workflow cluster_0 Initial Assessment cluster_1 Experimental Analysis cluster_2 Data Analysis & Interpretation cluster_3 Conclusion & Reporting Start Compound Synthesis & Purification LitSearch Literature Search for Analogous Structures Start->LitSearch TGA Thermogravimetric Analysis (TGA) LitSearch->TGA DSC Differential Scanning Calorimetry (DSC) LitSearch->DSC DecompTemp Determine Decomposition Temperature (TGA) TGA->DecompTemp Kinetics Kinetic Analysis of Decomposition (TGA) TGA->Kinetics HotStage Hot-Stage Microscopy (Optional) DSC->HotStage MeltPoint Determine Melting Point & Phase Transitions (DSC) DSC->MeltPoint Morphology Observe Physical Changes (Hot-Stage) HotStage->Morphology StabilityProfile Establish Thermal Stability Profile DecompTemp->StabilityProfile MeltPoint->StabilityProfile Morphology->StabilityProfile Kinetics->StabilityProfile Report Generate Technical Report StabilityProfile->Report

Workflow for Thermal Stability Assessment

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a qualitative assessment based on its constituent aromatic systems suggests good thermal resilience. This guide provides the necessary framework and detailed experimental protocols for researchers to empirically determine the precise thermal properties of this compound. The systematic application of TGA and DSC, as outlined, will yield crucial data on its decomposition temperature, melting point, and other thermal transitions, which are vital for its further development and application in various scientific and industrial fields. The provided workflow offers a structured approach to the thermal characterization of novel chemical entities.

References

The Role of Pyridin-3-yl(thiophen-2-yl)methanol in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive review of scientific literature and patent databases did not yield specific instances of Pyridin-3-yl(thiophen-2-yl)methanol being directly utilized as a starting material in the synthesis of commercial or late-stage experimental agrochemicals. However, the core chemical scaffold, which combines pyridine and thiophene moieties, is of significant interest in the development of novel pesticides. This guide, therefore, focuses on the synthesis and agrochemical applications of closely related pyridinyl-thienyl compounds, providing a framework for researchers and drug development professionals exploring this chemical space.

The pyridine ring is a well-established pharmacophore in numerous successful agrochemicals, including insecticides, fungicides, and herbicides.[1] Similarly, the thiophene ring is a key structural component in various biologically active molecules. The combination of these two heterocyclic systems in a single molecule, such as this compound, presents a promising starting point for the discovery of new agrochemical leads. Research in this area has primarily focused on the synthesis of derivatives where the pyridin-thienyl core is further functionalized to enhance biological activity.

Synthesis of a Representative Thienyl-Pyridine Derivative

While direct derivatization of this compound for agrochemical purposes is not documented, a common strategy for creating analogous structures involves the construction of the thienyl-pyridine core followed by functionalization. A representative synthesis of a biologically active thienylpyridyl-thioether acetamide is outlined below. This multi-step synthesis culminates in a compound with demonstrated insecticidal properties.

Experimental Protocol: Synthesis of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(aryl)acetamide

This protocol is a composite representation of methodologies described in the literature for the synthesis of thienyl-pyridine derivatives.[1]

Step 1: Synthesis of 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

  • To a stirred solution of thiophene-2-carbaldehyde (40 mmol), ethyl cyanoacetate (40 mmol), and acetone (40 mmol) in ethanol (40 mL), add ammonium acetate (160 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature.

  • Filter the precipitate and wash with cold ethanol to obtain the product as a yellow solid.

Step 2: Synthesis of 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile

  • Add phosphorus oxychloride (20 mL) to the product from Step 1 (20 mmol).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and slowly pour it into ice water with vigorous stirring.

  • Adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitate by filtration and wash with water to yield the product as a green solid.

Step 3: Synthesis of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(aryl)acetamide

  • To a solution of 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile (1 mmol) and the appropriate N-aryl-2-mercaptoacetamide (1 mmol) in acetonitrile (20 mL), add potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure N-aryl-2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)acetamide.

Quantitative Data: Biological Activity of Thienylpyridyl-thioether Acetamides

The following table summarizes the insecticidal activity of a series of synthesized thienylpyridyl-thioether acetamide derivatives against the Oriental armyworm (Mythimna separata).[1]

Compound IDR-group (on acetamide)Mortality at 500 mg/L (%)
Ia 2-F-phenyl73.3
Ib 3-F-phenyl76.7
Ic 4-F-phenyl80.0
Id 2-Cl-phenyl70.0
Ie 3-Cl-phenyl73.3
If 4-Cl-phenyl83.3
Ig 2-Br-phenyl66.7
Ih 3-Br-phenyl70.0
Ii 4-Br-phenyl86.7
Ij 2-CH₃-phenyl63.3
Ik 3-CH₃-phenyl66.7
Il 4-CH₃-phenyl76.7
Im Phenyl60.0
Chlorpyrifos (Control)-96.7

Synthesis Pathway Diagram

The following diagram illustrates the general synthetic pathway for the preparation of thienylpyridyl-thioether acetamides.

Caption: Synthesis of Thienylpyridyl-thioether Acetamides.

Conclusion

While the direct application of this compound in agrochemical synthesis remains to be documented, the broader class of pyridinyl-thienyl compounds continues to be a fertile ground for the discovery of novel pesticides. The synthetic methodologies and biological data presented here for analogous structures provide a valuable starting point for researchers aiming to explore this promising area of agrochemical research. Future work could involve the development of synthetic routes that do utilize this compound as a key intermediate, potentially through etherification or esterification of the hydroxyl group, to generate novel libraries of compounds for biological screening.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridin-3-yl(thiophen-2-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-3-yl(thiophen-2-yl)methanol is a heteroaromatic methanol derivative with potential applications in medicinal chemistry and materials science. The synthesis of such diaryl or aryl-heteroaryl methanols is commonly achieved through the Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] This protocol details two primary synthetic routes for the preparation of this compound utilizing the Grignard reaction. The choice between the two routes may depend on the availability and cost of the starting materials.

Synthetic Routes:

  • Route A: The reaction of 3-pyridylmagnesium bromide with thiophene-2-carboxaldehyde.

  • Route B: The reaction of 2-thienylmagnesium bromide with pyridine-3-carboxaldehyde.[3]

This document provides a comprehensive guide, including detailed experimental protocols, data presentation in tabular format, and a visual representation of the reaction workflow.

Data Presentation

ParameterRoute ARoute BReference
Grignard Reagent Precursor 3-Bromopyridine2-Bromothiophene[4]
Aldehyde Thiophene-2-carboxaldehydePyridine-3-carboxaldehyde
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)[4]
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature[5]
Reaction Time 3-12 hours3-12 hours[4]
Work-up Aqueous NH4Cl solutionAqueous NH4Cl solution
Purification Column ChromatographyColumn Chromatography[6]
Expected Yield Moderate to GoodModerate to Good[5]

Experimental Protocols

General Considerations:

Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.[2]

Route A: Synthesis via 3-Pyridylmagnesium Bromide

This protocol involves the in situ preparation of 3-pyridylmagnesium bromide followed by its reaction with thiophene-2-carboxaldehyde.

Materials:

  • Magnesium turnings

  • 3-Bromopyridine

  • Iodine crystal (optional, as an activator)

  • Thiophene-2-carboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of 3-Pyridylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Assemble the apparatus under a positive pressure of inert gas.

    • Add a small crystal of iodine to the flask if the magnesium is not highly activated.

    • In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[4]

  • Reaction with Thiophene-2-carboxaldehyde:

    • Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve thiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.[6]

Route B: Synthesis via 2-Thienylmagnesium Bromide

This protocol involves the in situ preparation of 2-thienylmagnesium bromide followed by its reaction with pyridine-3-carboxaldehyde. 2-Thienylmagnesium bromide is also commercially available as a solution in THF.

Materials:

  • Magnesium turnings (if preparing in situ)

  • 2-Bromothiophene (if preparing in situ)

  • or 2-Thienylmagnesium bromide solution in THF (1.0 M)

  • Pyridine-3-carboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of 2-Thienylmagnesium Bromide (if not using a commercial solution):

    • Follow the same procedure as for the preparation of 3-pyridylmagnesium bromide (Route A, step 1), substituting 3-bromopyridine with 2-bromothiophene.

  • Reaction with Pyridine-3-carboxaldehyde:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of pyridine-3-carboxaldehyde (1.0 equivalent) in anhydrous THF.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Add the 2-thienylmagnesium bromide solution (1.2 equivalents, either prepared in situ or from a commercial source) dropwise to the stirred aldehyde solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-10 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Route A, step 3.

Mandatory Visualization

Reaction Scheme and Workflow

The following diagram illustrates the general workflow for the Grignard synthesis of this compound.

Grignard_Synthesis_Workflow Start Start Grignard_Precursor Grignard Precursor (3-Bromopyridine or 2-Bromothiophene) Start->Grignard_Precursor Grignard_Formation 1. Grignard Reagent Formation Grignard_Precursor->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Solvent_THF Anhydrous THF Solvent_THF->Grignard_Formation Aldehyde Aldehyde (Thiophene-2-carboxaldehyde or Pyridine-3-carboxaldehyde) Reaction_Step 2. Reaction with Aldehyde Aldehyde->Reaction_Step Quenching Sat. aq. NH4Cl Workup 3. Work-up Quenching->Workup Drying_Agent Anhydrous Na2SO4 or MgSO4 Drying Drying Drying_Agent->Drying Purification Column Chromatography Product This compound Purification->Product Grignard_Formation->Reaction_Step Grignard Reagent Reaction_Step->Workup Extraction Extraction Workup->Extraction Extraction->Drying Concentration Concentration Drying->Concentration Concentration->Purification Crude Product

Caption: General workflow for the Grignard synthesis.

Logical Relationship of Synthetic Routes

The following diagram illustrates the two possible synthetic routes to the target molecule.

Synthetic_Routes Target This compound RouteA Route A RouteA->Target Grignard Reaction RouteB Route B RouteB->Target Grignard Reaction GrignardA 3-Pyridylmagnesium bromide GrignardA->RouteA AldehydeA Thiophene-2- carboxaldehyde AldehydeA->RouteA GrignardB 2-Thienylmagnesium bromide GrignardB->RouteB AldehydeB Pyridine-3- carboxaldehyde AldehydeB->RouteB PrecursorA 3-Bromopyridine PrecursorA->GrignardA + Mg, THF PrecursorB 2-Bromothiophene PrecursorB->GrignardB + Mg, THF

Caption: Two synthetic pathways to the target molecule.

References

Application Note: Purification of Pyridin-3-yl(thiophen-2-yl)methanol by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Pyridin-3-yl(thiophen-2-yl)methanol using flash column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent use in research and drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis, often achieved through methods like the Grignard reaction between a pyridine-containing Grignard reagent and thiophene-2-carbaldehyde, typically yields a crude product mixture. This mixture can contain unreacted starting materials, homocoupling byproducts, and other impurities. Flash column chromatography is a rapid and effective technique for isolating the desired product from these contaminants. This application note outlines a general yet robust protocol for this purification.

Key Experimental Considerations

The primary challenge in the purification of pyridine-containing compounds by silica gel chromatography is the potential for peak tailing. This phenomenon arises from the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the surface of the silica gel. To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine, to the eluent is highly recommended. This neutralizes the acidic sites on the silica, leading to improved peak shape and better separation.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary based on the specific scale of the reaction and the impurity profile.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO4) stain

  • Rotary evaporator

  • Collection tubes or flasks

  • Sand (sea sand, washed and dried)

  • Cotton or glass wool

2. Preparation of the Eluent:

A gradient elution is recommended for optimal separation. Prepare stock solutions of the following solvent mixtures:

  • Mobile Phase A: 100% n-Hexane

  • Mobile Phase B: 90:10:1 (v/v/v) n-Hexane / Ethyl Acetate / Triethylamine

3. Thin Layer Chromatography (TLC) Analysis of Crude Material:

Before performing the flash column, it is crucial to analyze the crude mixture by TLC to determine the optimal starting solvent composition and to identify the product spot.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3) containing ~1% triethylamine.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • The ideal solvent system for starting the column will give the product an Rf value of approximately 0.2-0.3.[1]

4. Column Packing (Slurry Method):

  • Insert a small plug of cotton or glass wool into the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc with 1% TEA). The amount of silica should be about 50-100 times the weight of the crude product.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

5. Sample Loading (Dry Loading Recommended):

Dry loading is preferred for pyridine-containing compounds to ensure a narrow sample band and better separation.

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder onto the top of the packed column.

6. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Apply gentle positive pressure (using a pump or compressed air) to achieve a steady flow rate (approximately 2 inches/minute solvent drop).[1]

  • Begin collecting fractions. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a 40 mm column).

  • Gradually increase the polarity of the eluent by increasing the proportion of Mobile Phase B. A suggested gradient is outlined in the data table below.

  • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions containing the pure product.

7. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

Table 1: Suggested Eluent Gradient for Flash Column Chromatography

StepMobile Phase A (%)Mobile Phase B (%)Column VolumesPurpose
110002Elute non-polar impurities
29553Gradual polarity increase
390105Elute product
480205Elute more polar impurities
550503Column flush

Table 2: Typical TLC and Column Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexane with 1% Triethylamine
TLC Rf of Product~0.2-0.3 in starting eluent
VisualizationUV (254 nm), Potassium Permanganate stain
Column LoadingDry loading recommended
Silica to Compound Ratio50:1 to 100:1 (w/w)

Visualization

experimental_workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (Hex/EtOAc/TEA) elute Elute with Gradient prep_eluent->elute prep_column Pack Column (Silica Gel Slurry) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Streaking on TLC or broad peaks from the column: This is often due to the acidic nature of the silica. Ensure that triethylamine (or another suitable base) is added to the eluent.

  • Product not eluting: The eluent may not be polar enough. Gradually increase the percentage of ethyl acetate in the mobile phase.

  • Poor separation of product from impurities: A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be required.[2] It is also important to ensure the column is not overloaded with the crude product.

By following this detailed protocol, researchers can effectively purify this compound, ensuring the high quality of the compound for its intended applications.

References

Application Note and Protocol for the Recrystallization of Pyridin-3-yl(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridin-3-yl(thiophen-2-yl)methanol is a heteroaromatic carbinol of interest in pharmaceutical and materials science research. The synthesis of this compound often results in a crude product containing impurities such as starting materials, by-products, and colored contaminants. For many applications, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. A successful recrystallization protocol yields a product with significantly enhanced purity and well-defined crystalline structure.

This application note provides a detailed protocol for the purification of this compound via recrystallization. It includes guidance on solvent selection, a step-by-step experimental procedure, and a template for recording and presenting relevant data.

Principle of Recrystallization

The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to a cold solvent.[1] In an ideal recrystallization, the crude material is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration. The choice of solvent is critical; the target compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.[1]

Experimental Protocol

1. Solvent Selection (Small-Scale Screening)

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[2] For a compound like this compound, which possesses both pyridine and thiophene moieties along with a hydroxyl group, a range of solvents with varying polarities should be screened.

Procedure:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add a few drops of a different potential solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures such as ethanol/water, acetone/hexane).

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound completely at this stage.[1]

  • Gently heat the test tubes that show partial solubility. The ideal solvent will fully dissolve the compound upon heating.[1]

  • Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a promising candidate for the bulk recrystallization.

2. Bulk Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This step must be done quickly to prevent premature crystallization. Preheat the funnel and the receiving flask to keep the solution warm.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.[1][3]

Data Presentation

Quantitative data from the recrystallization process should be systematically recorded to assess the efficiency and success of the purification.

ParameterCrude ProductRecrystallized Product
Appearance e.g., Off-white to yellow powdere.g., White crystalline solid
Mass (g) Insert ValueInsert Value
Melting Point (°C) Insert RangeInsert Range
Purity (e.g., by HPLC, %) Insert ValueInsert Value
Yield (%) N/ACalculate Value

Calculation of Yield:

Percent Yield = (Mass of Recrystallized Product / Mass of Crude Product) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol for obtaining high-purity this compound.

Recrystallization_Workflow Crude Crude Product Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (if necessary) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Impurities Impurities in Mother Liquor VacuumFiltration->Impurities Separation Drying Drying Washing->Drying PureProduct High Purity Product Drying->PureProduct

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

  • Oiling Out: If the compound comes out of solution as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, try reheating the solution to dissolve the oil, adding a bit more solvent, and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[3]

  • Low Recovery: A low yield of the purified product can result from using too much solvent during the dissolution step, premature crystallization during hot filtration, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is sufficiently cooled.[3]

  • Product Still Impure: If the recrystallized product is not significantly purer, a different solvent or a combination of solvents may be necessary. Alternatively, a second recrystallization may be required. For challenging separations, other purification techniques like column chromatography might be considered.[4]

By following this detailed protocol and carefully selecting the appropriate solvent, researchers can effectively purify this compound to a high degree of purity suitable for a wide range of research and development applications.

References

Application Notes and Experimental Protocol for N-Alkylation of Pyridin-3-yl(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyridinium salts are a class of compounds with significant applications in medicinal chemistry, materials science, and as ionic liquids. The quaternization of the pyridine nitrogen atom can modulate the molecule's physicochemical properties, such as solubility, and can be a key step in the synthesis of biologically active compounds. Pyridin-3-yl(thiophen-2-yl)methanol is a heterocyclic scaffold that holds potential for derivatization to explore new therapeutic agents. This document provides a detailed protocol for the N-alkylation of this compound, a process also known as the Menschutkin reaction. The protocol is based on established methods for the N-alkylation of pyridine derivatives.[1][2][3][4]

Reaction Scheme

The N-alkylation of this compound proceeds by reacting the pyridine nitrogen with an alkyl halide to form the corresponding N-alkyl pyridinium salt.

(Image of the chemical reaction scheme: this compound reacting with a generic alkyl halide R-X to yield the N-alkylated pyridinium salt)

Detailed Experimental Protocol

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, bromoethane, benzyl bromide)

  • Anhydrous acetonitrile (CH₃CN) or ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or ethanol (10-20 mL per gram of starting material).

  • Addition of Alkylating Agent: Add the alkyl halide (1.2-1.5 eq) to the solution at room temperature with stirring.

  • Reaction: The reaction mixture can be stirred at room temperature or heated to reflux.[1][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating under reflux for several hours (e.g., 6-48 hours) may be necessary.[1]

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Precipitation/Crystallization: The pyridinium salt product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator. The crude product can then be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified N-alkylated this compound salt under vacuum.

  • Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

The following table summarizes hypothetical results for the N-alkylation of this compound with various alkylating agents to illustrate expected outcomes.

EntryAlkylating Agent (R-X)Reaction ConditionsTime (h)Yield (%)Melting Point (°C)
1IodomethaneAcetonitrile, RT1295155-157
2BromoethaneEthanol, Reflux2488142-144
3Benzyl BromideAcetonitrile, 50°C1892168-170
41-BromobutaneEthanol, Reflux4875130-132

Experimental Workflow Diagram

The following diagram illustrates the key steps in the N-alkylation protocol.

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_reagent Add Alkyl Halide (1.2-1.5 eq) dissolve->add_reagent react React at RT or Reflux (Monitor by TLC) add_reagent->react cool Cool to Room Temperature react->cool isolate Isolate Product (Precipitation/Crystallization) cool->isolate filter_wash Filter and Wash with Diethyl Ether isolate->filter_wash dry Dry Under Vacuum filter_wash->dry characterize Characterize Product (NMR, MS) dry->characterize end_node End characterize->end_node

References

Application Note: High-Throughput Screening Assay for the Biological Activity of Pyridin-3-yl(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the potential anticancer and kinase inhibitory activity of Pyridin-3-yl(thiophen-2-yl)methanol. Many compounds containing pyridine and thiophene moieties have been identified with significant biological activities, including the modulation of key signaling pathways implicated in cancer. This application note outlines a two-stage screening process: an initial cell-based cytotoxicity assay using the human lung adenocarcinoma cell line A549, followed by a biochemical assay to determine the compound's inhibitory effect on Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and oncogenic signaling pathways.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine and a thiophene ring. These structural motifs are present in numerous biologically active molecules and approved drugs, suggesting that this compound may also possess therapeutic potential.[1][2] Derivatives of pyridine and thiophene have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Notably, several compounds with these scaffolds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[4]

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a key signaling protein involved in cellular responses to inflammatory cytokines, such as TNF-α and IL-1β.[5] The TAK1 signaling pathway plays a crucial role in activating downstream pathways like NF-κB and JNK/p38 MAPKs, which are implicated in cell survival, proliferation, and inflammation.[1][2][3] Dysregulation of the TAK1 pathway has been linked to various cancers, making it an attractive target for therapeutic intervention.

This application note details a robust and reproducible workflow to evaluate the biological activity of this compound. The primary screen utilizes an MTT assay to quantify the cytotoxic effects of the compound on the A549 human lung cancer cell line.[6][7] A secondary, more targeted biochemical assay is then described to investigate the compound's potential to directly inhibit TAK1 kinase activity.

Experimental Protocols

Cell-Based Cytotoxicity Assay: MTT Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the A549 human lung adenocarcinoma cell line.

Materials:

  • A549 human lung adenocarcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or acidic isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL and incubate overnight to allow for cell attachment.[6]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro TAK1 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on TAK1 kinase activity using a luminescence-based method that quantifies ADP production.

Materials:

  • Recombinant human TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare the kinase assay buffer, ATP solution, and MBP substrate solution according to the manufacturer's instructions. Dilute the recombinant TAK1/TAB1 enzyme in the kinase assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (Staurosporine) in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or control. Then, add 2 µL of the diluted TAK1/TAB1 enzyme. Finally, add 2 µL of a substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the unused ATP.

  • ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of TAK1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on A549 Cells

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.9 ± 4.3
5030.2 ± 3.9
10015.6 ± 2.8
IC50 (µM) [Calculated Value]

Table 2: In Vitro Inhibition of TAK1 by this compound

Compound Concentration (nM)% TAK1 Inhibition (Mean ± SD)
0 (Vehicle Control)0 ± 3.1
108.2 ± 2.5
5025.4 ± 3.7
10048.1 ± 4.2
25070.3 ± 5.1
50088.9 ± 3.9
100095.2 ± 2.4
IC50 (nM) [Calculated Value]

Visualizations

Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the context and execution of the assays.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRAF2_6 TRAF2/6 TNFR->TRAF2_6 TAK1_complex TAK1/TAB1/2 TRAF2_6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex JNK_p38 JNK/p38 TAK1_complex->JNK_p38 NFkB NF-κB IKK_complex->NFkB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression JNK_p38->Gene_Expression Compound This compound Compound->TAK1_complex

Caption: TAK1 Signaling Pathway Inhibition.

Experimental_Workflow start Start primary_screen Primary Screen: MTT Cytotoxicity Assay on A549 Cells start->primary_screen is_active Is IC50 < Threshold? primary_screen->is_active secondary_screen Secondary Screen: In Vitro TAK1 Kinase Inhibition Assay is_active->secondary_screen Yes inactive Compound Inactive is_active->inactive No is_inhibitor Is IC50 < Threshold? secondary_screen->is_inhibitor hit_compound Hit Compound Identified is_inhibitor->hit_compound Yes is_inhibitor->inactive No

Caption: High-Throughput Screening Workflow.

References

Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridines Utilizing Pyridin-3-yl(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid, planar structure and ability to participate in various non-covalent interactions have made them a privileged scaffold in the design of bioactive molecules. Notably, derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases. This document provides a detailed overview of a proposed synthetic route to thieno[2,3-b]pyridines, starting from the readily accessible precursor, Pyridin-3-yl(thiophen-2-yl)methanol. While various methods exist for the synthesis of thieno[2,3-b]pyridines, this application note focuses on a plausible and efficient pathway involving the oxidation of the starting methanol and subsequent cyclization.

Proposed Synthetic Pathway

The proposed synthesis commences with the oxidation of this compound to the corresponding ketone, Pyridin-3-yl(thiophen-2-yl)methanone. This intermediate is then envisioned to undergo a Gewald-type reaction with an activated nitrile and elemental sulfur in the presence of a base to construct the fused thiophene ring, yielding the desired 3-aminothieno[2,3-b]pyridine derivative. This amino-substituted product can then serve as a versatile intermediate for further functionalization.

Synthetic Pathway for Thieno[2,3-b]pyridines A This compound Reagent1 Oxidizing Agent (e.g., MnO2) B Pyridin-3-yl(thiophen-2-yl)methanone Reagent2 Activated Nitrile (e.g., Malononitrile) Elemental Sulfur (S8) Base (e.g., Morpholine) C 3-Amino-2-cyano-thieno[2,3-b]pyridine Derivative D Further Functionalization C->D Reagent1->B Reagent2->C

Caption: Proposed synthetic route to thieno[2,3-b]pyridines.

Experimental Protocols

Protocol 1: Oxidation of this compound

This protocol describes the oxidation of the starting alcohol to the corresponding ketone.

Materials:

  • This compound

  • Manganese dioxide (activated)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL/mmol), add activated manganese dioxide (5.0 eq).

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.

  • Combine the filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, Pyridin-3-yl(thiophen-2-yl)methanone, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Gewald Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivative

This protocol outlines the one-pot synthesis of the thieno[2,3-b]pyridine core via the Gewald reaction.

Materials:

  • Pyridin-3-yl(thiophen-2-yl)methanone

  • Malononitrile (or other activated nitrile)

  • Elemental sulfur (S₈)

  • Morpholine (or other suitable base)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve Pyridin-3-yl(thiophen-2-yl)methanone (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.2 eq) in ethanol (15 mL/mmol of ketone).

  • Add morpholine (0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove impurities.

  • The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Reaction Parameters and Yields

StepReactantProductSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)
1This compoundPyridin-3-yl(thiophen-2-yl)methanoneDichloromethaneMnO₂RT12-2485-95
2Pyridin-3-yl(thiophen-2-yl)methanone3-Amino-2-cyano-thieno[2,3-b]pyridine DerivativeEthanolMorpholine, Sulfur802-470-85

Table 2: Characterization Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (δ, ppm) (Predicted)MS (m/z) (Predicted)
Pyridin-3-yl(thiophen-2-yl)methanoneC₁₀H₇NOS189.24Pale yellow solid9.1 (d, 1H), 8.8 (dd, 1H), 8.2 (dt, 1H), 7.8 (dd, 1H), 7.6 (dd, 1H), 7.2 (dd, 1H)190 [M+H]⁺
3-Amino-2-cyano-thieno[2,3-b]pyridine DerivativeC₁₁H₆N₄S238.26Yellow to brown solid8.9 (d, 1H), 8.6 (dd, 1H), 7.5 (dd, 1H), 7.2 (s, 2H, NH₂)239 [M+H]⁺

Experimental Workflow Visualization

Experimental Workflow Start Start Step1 Oxidation Reaction Setup Start->Step1 Step2 Reaction Monitoring (TLC) Step1->Step2 Step3 Work-up and Filtration Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Step5 Characterization of Ketone (NMR, MS) Step4->Step5 Step6 Gewald Reaction Setup Step5->Step6 Step7 Reaction Monitoring (TLC) Step6->Step7 Step8 Precipitation and Filtration Step7->Step8 Step9 Purification (Recrystallization) Step8->Step9 Step10 Characterization of Thieno[2,3-b]pyridine (NMR, MS, IR) Step9->Step10 End End Step10->End

Caption: General experimental workflow for the synthesis.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis of thieno[2,3-b]pyridines from this compound. This approach offers a plausible and efficient route to a key heterocyclic scaffold with significant potential in drug discovery. The detailed experimental procedures and expected outcomes are intended to facilitate the successful implementation of this synthetic strategy in a research and development setting. Further derivatization of the resulting 3-aminothieno[2,3-b]pyridine can open avenues to a wide array of novel compounds for biological screening.

Application Notes and Protocols: The Emerging Role of Pyridinyl-Thienyl Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols relevant to the study of pyridinyl-thienyl compounds as kinase inhibitors. Due to a lack of specific publicly available data for Pyridin-3-yl(thiophen-2-yl)methanol in kinase inhibition assays, this document utilizes a representative compound from the same structural class to illustrate the application and methodologies. The presented data and protocols are based on published research on related molecules and are intended to serve as a guide for investigating the potential of this compound and similar compounds in this area.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. Compounds incorporating both pyridine and thiophene moieties have shown promise as scaffolds for potent and selective kinase inhibitors.[1][2][3][4] These heterocyclic systems can engage in various interactions within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity. While this compound is a known chemical entity, its specific activity as a kinase inhibitor is not extensively documented in peer-reviewed literature.[2] This document provides a framework for evaluating such compounds using established kinase inhibition assay protocols.

Data Presentation

The inhibitory activity of pyridinyl-thienyl compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the kinase inhibitory activity of a representative pyridinyl-thienyl derivative against a panel of kinases. This data illustrates the potential potency and selectivity profile that can be expected from this class of compounds.

Compound IDTarget KinaseIC50 (nM)Assay Type
Representative Compound 1 PIM-114.3In Vitro Kinase Assay
FMS21.5In Vitro Kinase Assay
c-Met--
Src--
Staurosporine (Control) PIM-116.7In Vitro Kinase Assay

Note: The data presented is for representative compounds from the pyridinyl-thienyl class and not for this compound itself. The specific kinases and IC50 values are derived from published studies on related molecules.[2][3]

Experimental Protocols

A detailed protocol for an in vitro kinase inhibition assay is provided below. This protocol can be adapted to assess the inhibitory activity of this compound against a kinase of interest.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase.

2. Materials:

  • Test Compound (this compound)

  • Recombinant Kinase

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

3. Methods:

a. Compound Preparation: i. Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). ii. Perform serial dilutions of the test compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). iii. Prepare a final dilution of the compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

b. Assay Procedure: i. Add a small volume of the diluted test compound or vehicle (DMSO) to the wells of the microplate. ii. Add the recombinant kinase to each well (except for the "no enzyme" control). iii. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase. iv. Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction. v. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. vi. Add the Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze the conversion of luciferin to light by luciferase. vii. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. viii. Measure the luminescence of each well using a plate reader.

c. Data Analysis: i. Subtract the background luminescence (from "no enzyme" controls). ii. Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high concentration inhibitor control as 0% activity. iii. Plot the percent inhibition against the logarithm of the test compound concentration. iv. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway

G Figure 1: Representative Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB phosphorylates mTOR mTOR Akt/PKB->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor (Pyridinyl-Thienyl Compound) Inhibitor (Pyridinyl-Thienyl Compound) Inhibitor (Pyridinyl-Thienyl Compound)->PI3K

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

G Figure 2: Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Reagent Preparation Reagent Preparation Add Kinase Add Kinase Reagent Preparation->Add Kinase Dispense Compound->Add Kinase Initiate Reaction (Substrate + ATP) Initiate Reaction (Substrate + ATP) Add Kinase->Initiate Reaction (Substrate + ATP) Incubation Incubation Initiate Reaction (Substrate + ATP)->Incubation Stop Reaction & Detect ADP Stop Reaction & Detect ADP Incubation->Stop Reaction & Detect ADP Measure Luminescence Measure Luminescence Stop Reaction & Detect ADP->Measure Luminescence Data Normalization Data Normalization Measure Luminescence->Data Normalization IC50 Determination IC50 Determination Data Normalization->IC50 Determination

Caption: A flowchart illustrating the key steps of a luminescence-based kinase inhibition assay.

References

"Protocol for scaling up the synthesis of Pyridin-3-yl(thiophen-2-yl)methanol"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scalable Synthesis of Pyridin-3-yl(thiophen-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in the development of novel therapeutics and advanced materials.[1] Its applications span from pharmaceuticals targeting neurological disorders to agrochemicals and organic electronics.[1] As interest in this scaffold grows, the need for a robust, safe, and scalable synthetic protocol becomes paramount. This document provides a comprehensive guide for scaling the synthesis of this compound from the gram to the multi-hundred-gram scale. We address the inherent challenges of the Grignard reaction at scale, focusing on thermal management, initiation control, and safe handling procedures. This protocol is designed for researchers, chemists, and process development professionals seeking to produce this valuable intermediate efficiently and safely.

Introduction and Strategic Overview

The synthesis of diaryl methanols, particularly those containing heteroaromatic rings like pyridine and thiophene, is a cornerstone of medicinal chemistry. These moieties are present in numerous biologically active molecules and drug candidates.[2][3] this compound, specifically, serves as a versatile precursor for creating more complex molecular architectures.[1]

The most direct and atom-economical approach to this molecule is the Grignard reaction. This involves the nucleophilic addition of a thienyl organomagnesium halide to pyridine-3-carbaldehyde. While highly effective at the bench scale, the Grignard reaction presents significant safety and control challenges upon scale-up.[4] The primary concerns are:

  • Exothermicity: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic. Without proper thermal management, this can lead to a runaway reaction, boiling of the solvent, and a significant fire hazard.[5][6]

  • Initiation Lag: Grignard reactions are notorious for having an unpredictable induction period, after which the reaction can initiate abruptly and vigorously.[6] This makes controlled heat removal a critical operational parameter.

  • Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and oxygen.[6][7] Maintaining an inert and anhydrous environment is essential for both yield and safety, a task that becomes more complex in larger vessels.

This guide details a protocol that mitigates these risks through controlled reagent addition, careful thermal monitoring, and robust engineering controls.

Reaction Pathway

The chosen synthetic route involves the formation of 2-thienylmagnesium bromide followed by its reaction with pyridine-3-carbaldehyde.

Reaction_Scheme ThiopheneBr 2-Bromothiophene Grignard 2-Thienylmagnesium Bromide ThiopheneBr->Grignard + Mg Mg Mg Turnings THF Anhydrous THF Product This compound Grignard->Product + Aldehyde Aldehyde Pyridine-3-carbaldehyde Workup Aqueous Workup (NH4Cl)

Caption: Synthetic pathway for this compound.

Protocol for Scaled-Up Synthesis (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves, must be worn.[8]

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )AmountMoles (mol)Equivalents
Magnesium TurningsMg24.3115.0 g0.6171.2
2-BromothiopheneC₄H₃BrS163.0484.0 g0.5151.0
Pyridine-3-carbaldehydeC₆H₅NO107.1155.2 g0.5151.0
Anhydrous THFC₄H₈O72.111.5 L--
IodineI₂253.811 crystalcatalytic-
Sat. NH₄Cl (aq)NH₄Cl53.49~500 mL--
Ethyl AcetateC₄H₈O₂88.11~1 L--

Equipment:

  • 3 L, three-neck round-bottom flask

  • Mechanical stirrer with a glass stir rod and PTFE paddle

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with a Schlenk adapter for inert gas inlet/outlet

  • Thermocouple or thermometer

  • Heating mantle with a stirrer controller

  • Large cooling bath (ice/water or cryocooler)

  • Inert gas source (Nitrogen or Argon)

Detailed Experimental Procedure

Part A: Grignard Reagent Formation

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven at >120 °C overnight. Assemble the reactor setup (flask, stirrer, condenser, dropping funnel) while still hot and allow it to cool to room temperature under a steady stream of inert gas.[8] This process is critical to remove adsorbed water.[7]

  • Reagent Charging: Add the magnesium turnings (15.0 g) to the reaction flask.

  • Initiation: Add a single crystal of iodine. The purple color will fade as it reacts with the magnesium surface, indicating activation.

  • Initial Solvent & Reagent Addition: Add 150 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromothiophene (84.0 g) in 350 mL of anhydrous THF.

  • Grignard Initiation: Add ~10% of the 2-bromothiophene solution to the magnesium suspension. The reaction mixture should become cloudy and begin to gently reflux, indicating initiation. The internal temperature will rise. If the reaction does not start, gentle warming with the heating mantle may be required. Be prepared to cool the flask immediately once the exotherm begins.[5]

  • Controlled Addition: Once initiation is confirmed and the reaction is stable, begin the dropwise addition of the remaining 2-bromothiophene solution. The addition rate should be controlled to maintain a steady, gentle reflux and keep the internal temperature below 50 °C. This slow addition is critical to prevent a runaway reaction.[8] This step will take approximately 1.5-2 hours.

  • Completion: After the addition is complete, stir the resulting dark brown-grey mixture for an additional hour at room temperature to ensure all the magnesium has reacted.

Part B: Reaction with Aldehyde

  • Cooling: Cool the Grignard reagent solution to 0 °C using an ice/water bath. This is crucial to control the exotherm from the subsequent aldehyde addition.

  • Aldehyde Addition: Prepare a solution of pyridine-3-carbaldehyde (55.2 g) in 500 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C. This addition will take approximately 2 hours.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS if desired.

Part C: Work-up and Isolation

  • Quenching: Cool the reaction mixture back down to 0 °C. CAUTION: The quenching process is also exothermic. Slowly and carefully add 500 mL of saturated aqueous ammonium chloride solution via the dropping funnel. The addition rate should be slow enough to keep the internal temperature below 20 °C. A thick precipitate may form.

  • Extraction: Transfer the mixture to a large separatory funnel. Add 500 mL of ethyl acetate and shake vigorously. Separate the organic layer. Extract the aqueous layer with an additional 2 x 250 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

Purification Protocol

Recrystallization is the preferred method for purification at this scale.

  • Solvent Selection: Based on the product's polarity, a solvent system like ethyl acetate/heptane or toluene is a good starting point.

  • Procedure: Dissolve the crude product in a minimum amount of hot ethyl acetate (~60-70 °C). Once fully dissolved, slowly add heptane until the solution becomes faintly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold heptane, and dry them under vacuum. The expected product is a white to off-white powder.[1]

Expected Results
ParameterExpected Value
Yield (after purification) 75-85%
Purity (by LCMS/NMR) >95%
Appearance White to off-white powder

Workflow and Safety Visualization

Overall Synthesis Workflow

Workflow cluster_prep Preparation cluster_grignard Grignard Formation (Exothermic) cluster_reaction Aldehyde Addition (Exothermic) cluster_workup Work-up & Purification A Dry Glassware & Assemble B Charge Mg & I₂ A->B C Add Initial THF & Bromothiophene B->C D Confirm Initiation C->D E Controlled Addition of Bromothiophene (Maintain T < 50°C) D->E F Stir to Completion E->F G Cool Grignard to 0°C F->G H Controlled Addition of Aldehyde (Maintain T < 10°C) G->H I Warm to RT & Stir H->I J Cool to 0°C & Quench with NH₄Cl I->J K Extract with Ethyl Acetate J->K L Wash, Dry, Concentrate K->L M Recrystallize L->M N Filter & Dry Final Product M->N

Caption: Step-by-step workflow for the scaled-up synthesis.

Safety and Decision Logic

The primary safety concern is managing the reaction exotherm. A clear plan is essential.[5]

G start Begin Reagent Addition monitor Is Temperature Rising Too Rapidly? start->monitor action_cool Increase Cooling & Stop Addition monitor->action_cool Yes continue_add Continue Addition monitor->continue_add No check_stable Is Temperature Stable? action_cool->check_stable resume Resume Addition (Slower Rate) check_stable->resume Yes emergency EMERGENCY: Remove Heat Source, Prepare for Fire check_stable->emergency No resume->monitor continue_add->monitor

Caption: Decision logic for managing thermal runaway during addition steps.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyridin-3-yl(thiophen-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of diverse Pyridin-3-yl(thiophen-2-yl)methanol analogs and protocols for evaluating their potential as therapeutic agents. The core structure, consisting of interconnected pyridine and thiophene rings via a methanol bridge, serves as a versatile scaffold for developing novel drug candidates, particularly in oncology.

Introduction

This compound and its derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities. The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring, linked by a polar methanol group, offers unique opportunities for molecular interactions with various biological targets. Modifications to this core structure, through the introduction of different substituents on either or both heterocyclic rings, allow for the fine-tuning of their physicochemical properties and biological efficacy. Research has indicated that analogs of this scaffold exhibit potent anticancer and fungicidal properties, making them attractive candidates for further investigation in drug discovery programs.

Synthesis of Analogs

The synthesis of this compound analogs can be achieved through several versatile synthetic routes. A common and effective method involves the coupling of a substituted pyridine precursor with a substituted thiophene moiety, typically via a Grignard or organolithium reaction with a corresponding aldehyde.

General Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general method for the synthesis of this compound analogs using a Grignard reagent.

Materials:

  • Substituted 2-bromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Substituted pyridine-3-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the substituted 2-bromothiophene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2-bromothiophene solution to the magnesium turnings. The reaction is initiated upon gentle heating or with the aid of a sonicator.

    • Once the reaction starts, add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Pyridine-3-carbaldehyde:

    • Dissolve the substituted pyridine-3-carbaldehyde (1.0 equivalent) in anhydrous THF in a separate flask under a nitrogen atmosphere.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound analog.

Characterization:

The structure of the synthesized analogs should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of various pyridine-thiophene and related heterocyclic analogs against a panel of human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Thiophene-Containing Pyrazoline Derivatives against PI3Kγ [1]

Compound IDSubstituent (R)PI3Kγ IC₅₀ (µM)
3f 4-Fluorophenyl0.570
3q 3-Chlorophenyl0.430
3s 3-Bromophenyl0.066
LY294002 (Positive Control)0.777

Table 2: Cytotoxicity of Pyridine-Thiazole Hybrid Molecules [2]

Compound IDCancer Cell LineIC₅₀ (µM)
3 HL-60 (Leukemia)0.57
4 Broad Panel (NCI-60)Growth Inhibition >50% at 10 µM

Table 3: Anticancer Activity of Pyridine-Based Compounds against MCF-7 and HepG2 Cell Lines [3]

Compound IDMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)PIM-1 Kinase Inhibition IC₅₀ (nM)
6 >1006.6Not Determined
11 0.73>100Not Determined
12 0.55.2714.3
Doxorubicin 2.142.48Not Applicable

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis and initial evaluation of new analogs is depicted below. This process involves the design of target molecules, chemical synthesis, purification, structural confirmation, and preliminary biological screening.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Target_Design Target Molecule Design (Varied Substituents) Synthesis Chemical Synthesis (e.g., Grignard Reaction) Target_Design->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Target_Design Feedback for New Designs

General workflow for synthesis and evaluation.
Potential Signaling Pathways

Several pyridine-thiophene and related heterocyclic compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and PIM-1 kinase pathways are notable targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some pyridinyl-thienyl analogs may act as inhibitors of key kinases within this pathway, such as PI3K.[1]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog Pyridinyl-Thienyl Methanol Analog Analog->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

PIM-1 Kinase Signaling and Apoptosis Induction

PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis. Overexpression of PIM-1 is associated with various cancers. Inhibition of PIM-1 can lead to cell cycle arrest and the induction of apoptosis.[3]

G PIM1 PIM-1 Kinase Bad Bad PIM1->Bad phosphorylates (inactivates) Cell_Cycle Cell Cycle Progression PIM1->Cell_Cycle promotes Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Analog Pyridinyl-Thienyl Methanol Analog Analog->PIM1 inhibits

Inhibition of PIM-1 kinase signaling.

Conclusion

The this compound scaffold presents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for the systematic exploration of this chemical space. The structure-activity relationship data, combined with an understanding of the potential molecular targets and signaling pathways, will guide the design and synthesis of next-generation analogs with improved potency and selectivity.

References

Application Notes and Protocols for the Characterization of Pyridin-3-yl(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridin-3-yl(thiophen-2-yl)methanol is a heterocyclic compound of interest in pharmaceutical and materials science research. Its unique structure, combining pyridine and thiophene rings linked by a methanol bridge, imparts specific chemical and physical properties that warrant detailed characterization. Accurate and comprehensive analytical assessment is crucial for quality control, stability studies, and understanding its biological activity and material properties.

These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques. The methodologies outlined are intended for researchers, scientists, and drug development professionals to ensure consistent and reliable results.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile, thermally labile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile impurities or derivatives.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterValue
Retention Time (Rt) Typically 5-10 min
Purity (%) >98% (as determined by peak area)
Tailing Factor < 1.5
Theoretical Plates > 2000

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Area F->G H Calculate Purity G->H

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile impurities.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu in full scan mode.

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

Data Presentation:

ParameterValue
Retention Time (Rt) Dependent on the impurity
Key Mass Fragments (m/z) To be determined for specific impurities

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the chemical structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

  • Sample Concentration: Approximately 10 mg/mL.

Data Presentation:

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Expected aromatic and alcohol proton signalsExpected aromatic and carbinol carbon signals
Specific chemical shifts to be determined experimentallySpecific chemical shifts to be determined experimentally
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Spectral Range: 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~3300-3100O-H stretch (alcohol)
~3100-3000C-H stretch (aromatic)
~1600-1400C=C and C=N stretching (aromatic rings)
~1200-1000C-O stretch (alcohol)
~850-700C-H out-of-plane bending (aromatic)
~700-600C-S stretch (thiophene)

Logical Relationship of Spectroscopic Techniques:

Spectroscopy_Relationship cluster_techniques Spectroscopic Characterization cluster_info Information Obtained Compound This compound NMR NMR Spectroscopy Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Structure Molecular Structure (Connectivity) NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions

Caption: Relationship between spectroscopic techniques and the information obtained.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Infuse a dilute solution (e.g., 10 µg/mL in methanol) directly into the mass spectrometer.

  • Analysis Mode: Positive ion mode is typically used for pyridine-containing compounds.

Data Presentation:

Ionm/z (calculated)m/z (observed)
[M+H]⁺192.0534To be determined
[M+Na]⁺214.0354To be determined
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Wavelength Range: 200-400 nm.

  • Sample Concentration: Prepare a solution with an absorbance between 0.2 and 0.8 AU.

Data Presentation:

Solventλmax (nm)Molar Absorptivity (ε)
MethanolTo be determinedTo be determined

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Range: 25 °C to 600 °C.

Data Presentation:

ParameterValue
Decomposition Onset Temperature (°C) To be determined
Temperature of Maximum Decomposition Rate (°C) To be determined
Residue at 600 °C (%) To be determined
Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions.

Experimental Protocol:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Size: 2-5 mg in a sealed aluminum pan.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Range: 25 °C to a temperature above the melting point.

Data Presentation:

ParameterValue
Melting Point (Onset, °C) To be determined
Melting Point (Peak, °C) To be determined
Enthalpy of Fusion (J/g) To be determined

General Analytical Workflow:

General_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_thermal Thermal Properties Start Sample of This compound HPLC HPLC Start->HPLC GCMS_imp GC-MS (Impurities) Start->GCMS_imp NMR NMR ('¹H, ¹³C) Start->NMR FTIR FTIR Start->FTIR MS Mass Spectrometry Start->MS UV_Vis UV-Vis Start->UV_Vis TGA TGA Start->TGA DSC DSC Start->DSC Report Comprehensive Characterization Report HPLC->Report GCMS_imp->Report NMR->Report FTIR->Report MS->Report UV_Vis->Report TGA->Report DSC->Report

Caption: A general workflow for the comprehensive analytical characterization.

Safe Handling and Storage of Pyridin-3-yl(thiophen-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for Pyridin-3-yl(thiophen-2-yl)methanol (CAS No. 21314-77-2) is publicly available. The following procedures are based on information for structurally similar compounds and general laboratory safety protocols for heterocyclic alcohols. It is imperative to conduct a thorough risk assessment before handling this compound and to always consult with your institution's Environmental Health and Safety (EHS) department.

Introduction

This compound is a heterocyclic alcohol of interest in medicinal chemistry and drug development. Its bifunctional nature, incorporating both a pyridine and a thiophene ring, makes it a valuable building block in the synthesis of novel compounds. Due to the limited availability of specific safety data, a cautious approach to its handling and storage is essential to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on available data for the compound and structurally related molecules, this compound should be treated as a potentially hazardous substance.

GHS Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data Summary

Due to the lack of a specific SDS, a complete set of quantitative data is unavailable. The following table summarizes the known information and highlights the data that requires experimental determination.

PropertyValueSource/Notes
Chemical Identity
CAS Number21314-77-2Chemical Abstracts Service Registry Number
Molecular FormulaC₁₀H₉NOS
Molecular Weight191.25 g/mol
Physical Properties
AppearanceData not available (likely solid)To be determined by observation.
OdorData not availableTo be determined with caution.
Melting PointData not availableTo be determined by standard laboratory methods (e.g., melting point apparatus).
Boiling PointData not availableTo be determined, likely under reduced pressure to prevent decomposition.
SolubilityData not availableTo be determined in common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DCM).
Toxicological Data
LD50 (Oral)Data not availableInferred as Category 4 based on H302 statement. Requires experimental validation.
LD50 (Dermal)Data not availableRequires experimental validation.
LC50 (Inhalation)Data not availableRequires experimental validation.
Exposure Limits
OSHA PELData not availableOccupational Safety and Health Administration Permissible Exposure Limit. To be established.
ACGIH TLVData not availableAmerican Conference of Governmental Industrial Hygienists Threshold Limit Value. To be established.

Experimental Protocols

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Appropriate glassware

  • Solvent (as required by the specific experiment)

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended)

    • Chemical splash goggles

    • Face shield (when handling larger quantities or if there is a splash risk)

    • Laboratory coat

Procedure:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials and equipment.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Don a full set of PPE.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Use a clean spatula to transfer the desired amount of the compound from its storage container to a weighing paper or boat on a tared analytical balance.

    • Carefully transfer the weighed compound to the reaction vessel.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

  • Dissolution (if applicable):

    • Add the chosen solvent to the reaction vessel containing the compound.

    • Stir or agitate the mixture as required by the experimental procedure.

  • Post-Handling:

    • Clean any spills immediately according to the spill response protocol (see Section 5).

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of weighing paper, gloves, and any other contaminated disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Procedure:

  • Container:

    • Store the compound in its original, tightly sealed container.

    • If the original container is damaged, transfer the compound to a new, clearly labeled, and appropriate container.

  • Storage Conditions:

    • Store in a cool, dry, and dark place.

    • Recommended storage temperature is between 2-8°C.

    • Store in a well-ventilated area.

  • Incompatibilities:

    • Store away from strong oxidizing agents, strong acids, and strong bases.

  • Inventory:

    • Maintain an accurate inventory of the compound, including the date of receipt and the amount used.

Emergency Procedures

Spill Response

For a small spill (contained within the fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill (outside of the fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and the institution's EHS department immediately.

  • Prevent the spread of the spill if it is safe to do so.

  • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Visualizations

The following diagrams illustrate the key workflows for the safe handling and storage of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Gather Materials & PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 weigh Weigh Compound prep3->weigh transfer Transfer to Vessel weigh->transfer dissolve Add Solvent transfer->dissolve clean Clean Spills & Equipment dissolve->clean dispose Dispose of Waste clean->dispose wash Wash Hands dispose->wash

Caption: General workflow for handling this compound.

Storage_Protocol cluster_storage_conditions Storage Conditions storage_start Receiving Compound container Tightly Sealed Original Container storage_start->container location Cool, Dry, Dark, Ventilated Area container->location temp 2-8°C location->temp incompatibilities Away from Oxidizers, Strong Acids/Bases temp->incompatibilities inventory Update Inventory incompatibilities->inventory

Caption: Protocol for the safe storage of this compound.

Troubleshooting & Optimization

"Troubleshooting low yield in Pyridin-3-yl(thiophen-2-yl)methanol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Pyridin-3-yl(thiophen-2-yl)methanol. The guidance primarily focuses on the Grignard reaction, a common and versatile method for forming the carbon-carbon bond in this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. There are two primary variations:

  • Route A: Reaction of a pyridyl Grignard reagent (e.g., 3-pyridylmagnesium bromide) with thiophene-2-carboxaldehyde.

  • Route B: Reaction of a thiophenyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with pyridine-3-carboxaldehyde.

An alternative, though less common, approach is the reduction of the corresponding ketone, Pyridin-3-yl(thiophen-2-yl)methanone.

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a frequent challenge in Grignard synthesis. The primary culprits are typically moisture and the passivation of the magnesium surface. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, such as tetrahydrofuran (THF) or diethyl ether, must be anhydrous.

  • Activate the Magnesium: The surface of the magnesium turnings can become coated with a passivating layer of magnesium oxide. This layer can be removed to expose a fresh, reactive surface using several methods:

    • Mechanical Activation: Grinding the magnesium turnings in a dry flask can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface.

Q3: I am observing a significant amount of a biphenyl-like side product. What is it and how can I minimize it?

A3: This is likely due to a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting aryl halide. To minimize this side reaction:

  • Slow Addition: Add the aryl halide to the magnesium suspension slowly and in a controlled manner.

  • Dilute Conditions: Maintaining a dilute concentration of the aryl halide can also disfavor the coupling reaction.

Q4: Can the pyridine nitrogen interfere with the Grignard reaction?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate with the magnesium of the Grignard reagent. This can reduce the nucleophilicity of the Grignard reagent and lower the yield. To mitigate this:

  • Low Temperature: Performing the reaction at a lower temperature can favor the desired nucleophilic addition to the carbonyl group.

  • Use of a Lewis Acid: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can activate the carbonyl group of the aldehyde, making it more susceptible to attack by the Grignard reagent.

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound can arise from several factors related to the Grignard reaction setup, execution, and workup. The following table outlines common problems, their probable causes, and suggested solutions.

Problem Probable Cause(s) Suggested Solution(s)
Reaction fails to initiate 1. Presence of moisture in glassware or solvent. 2. Passivated magnesium surface (oxide layer). 3. Impure starting materials.1. Flame-dry all glassware under an inert atmosphere. Use anhydrous solvents. 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Mechanically crush the magnesium turnings. 3. Ensure the purity of the aryl halide and aldehyde.
Low conversion of starting materials 1. Incomplete formation of the Grignard reagent. 2. Insufficient reaction time or temperature. 3. Deactivation of the Grignard reagent by the pyridine nitrogen.1. Ensure all magnesium has been consumed during the formation of the Grignard reagent. 2. Increase the reaction time or gently warm the reaction mixture. 3. Perform the reaction at a lower temperature. Consider the addition of a Lewis acid like ZnCl₂.
Formation of significant side products 1. Wurtz-type coupling of the Grignard reagent with the aryl halide. 2. Enolization of the aldehyde. 3. Over-addition to form a tertiary alcohol (if starting from an ester).1. Add the aryl halide dropwise to the magnesium suspension. 2. Use a non-coordinating solvent or perform the reaction at a lower temperature. 3. This is not applicable for aldehyde starting material, but a consideration for ester-based routes.
Product loss during workup 1. Emulsion formation during extraction. 2. Incomplete extraction of the product. 3. Decomposition of the product during purification.1. Add brine to the aqueous layer to break up emulsions. 2. Perform multiple extractions with a suitable organic solvent. 3. Use a gentle purification method like column chromatography with a suitable solvent system. Avoid excessive heat.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via a Grignard reaction. Note: These are general procedures and may require optimization for specific laboratory conditions and reagent purity.

Protocol 1: Grignard Reaction of 3-Bromopyridine with Thiophene-2-carboxaldehyde

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Bromopyridine

  • Thiophene-2-carboxaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 3-bromopyridine in anhydrous THF.

    • Add a small portion of the 3-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve thiophene-2-carboxaldehyde in anhydrous THF and add it dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters that can be varied for optimization. Yields are highly dependent on the specific conditions and purity of reagents.

Parameter Typical Range/Condition Effect on Yield
Temperature -20 °C to room temperatureLower temperatures can minimize side reactions but may require longer reaction times.
Solvent Anhydrous THF or Diethyl EtherTHF is generally preferred for its higher boiling point and better solvating properties for the Grignard reagent.
Equivalents of Grignard Reagent 1.1 to 1.5 equivalentsA slight excess of the Grignard reagent is typically used to ensure complete consumption of the aldehyde.
Addition Rate of Electrophile Dropwise over 30-60 minutesSlow addition is crucial to control the reaction exotherm and minimize side reactions.
Typical Yields (literature for analogous reactions) 40-75%Yields can be highly variable and are sensitive to the reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Flame-dry glassware start->dry_glassware add_mg Add Mg turnings & Iodine dry_glassware->add_mg prep_aryl_halide Prepare aryl halide solution in anhydrous THF add_mg->prep_aryl_halide initiate Initiate reaction prep_aryl_halide->initiate add_aryl_halide Add aryl halide dropwise initiate->add_aryl_halide reflux Stir at RT add_aryl_halide->reflux cool_grignard Cool to 0°C reflux->cool_grignard add_aldehyde Add aldehyde solution dropwise cool_grignard->add_aldehyde warm_rt Warm to RT and stir add_aldehyde->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with Ethyl Acetate quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: General experimental workflow for the synthesis of this compound via a Grignard reaction.

Troubleshooting Logic

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_initiation Was reaction initiation sluggish? start->check_initiation check_side_products Are there significant side products? start->check_side_products check_workup Was the workup problematic? start->check_workup activate_mg Activate Mg (Iodine, 1,2-dibromoethane) check_initiation->activate_mg anhydrous_conditions Ensure anhydrous conditions check_initiation->anhydrous_conditions slow_addition Slow addition of reagents check_side_products->slow_addition low_temp Lower reaction temperature check_side_products->low_temp lewis_acid Add Lewis Acid (ZnCl2) check_side_products->lewis_acid optimize_workup Optimize extraction/purification check_workup->optimize_workup

Caption: A logical diagram for troubleshooting low yield in the Grignard synthesis of this compound.

"Minimizing side products in the synthesis of Pyridin-3-yl(thiophen-2-yl)methanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridin-3-yl(thiophen-2-yl)methanol. Our aim is to help you minimize side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method for synthesizing this compound is through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to an appropriate aldehyde. There are two primary variations of this approach:

  • Route A: Reaction of 2-thienylmagnesium bromide with 3-pyridinecarboxaldehyde.

  • Route B: Reaction of 3-pyridylmagnesium bromide with 2-thiophenecarboxaldehyde.

Q2: What are the most common side products observed in this synthesis?

A2: The formation of side products is a common challenge in Grignard reactions. Key side products to anticipate include:

  • Homocoupling (Wurtz-type) Products: Formation of bipyridyls or bithiophenes from the coupling of two Grignard reagent molecules. This is particularly noted in the preparation of pyridylmagnesium bromide.[1]

  • Unreacted Starting Materials: Residual aldehyde or Grignard reagent can contaminate the final product.

  • Over-addition Products: While less common with aldehydes, reaction with any ester impurities can lead to the formation of tertiary alcohols.

  • Products from Reaction with Water: Grignard reagents are highly sensitive to moisture. Any water present will quench the Grignard reagent, reducing the yield of the desired product and forming the corresponding alkane (thiophene or pyridine).

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Minimizing homocoupling products, especially when preparing pyridyl Grignard reagents, is crucial. A Grignard exchange reaction at low temperatures can be an effective strategy.[1] This involves preparing a more stable Grignard reagent, such as an alkylmagnesium chloride, and then introducing the halo-pyridine to form the desired pyridylmagnesium bromide in situ at a controlled, low temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet Glassware or Solvents: Grignard reagents are extremely sensitive to water.1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized.2. Activate the magnesium turnings prior to use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere.
3. Poor Quality Starting Materials: Impurities in the halo-pyridine, halo-thiophene, or aldehyde can interfere with the reaction.3. Purify starting materials before use. Aldehydes should be freshly distilled to remove any carboxylic acid impurities.
Formation of Significant Amounts of Bipyridyl or Bithiophene 1. High Local Concentration of Halide: During the formation of the Grignard reagent, a high concentration of the halide can promote homocoupling.1. Add the halide solution dropwise to the magnesium suspension to maintain a low concentration.
2. Elevated Reaction Temperature: Higher temperatures can favor the homocoupling side reaction.2. Maintain a low reaction temperature, especially during the formation of the Grignard reagent. Consider using a Grignard exchange reaction at 0°C.[1]
Dark Brown or Black Reaction Mixture 1. Decomposition of the Grignard Reagent: This can be caused by impurities or localized overheating.1. Ensure all starting materials are pure and the reaction is well-stirred to dissipate heat effectively.
2. Formation of Finely Divided Metal: Side reactions can sometimes produce finely divided metal particles that darken the solution.2. This is often cosmetic and may not significantly impact the reaction outcome. Proceed with the workup and purification.
Product is Difficult to Purify 1. Presence of Emulsions during Workup: The basic magnesium salts formed can lead to emulsions.1. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction instead of water or dilute acid. This often helps to break up emulsions.
2. Co-elution of Byproducts during Chromatography: Homocoupling products can have similar polarities to the desired alcohol.2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the reaction of 2-thienylmagnesium bromide and 3-pyridinecarboxaldehyde is provided below.

Materials:

  • Magnesium turnings

  • 2-Bromothiophene

  • 3-Pyridinecarboxaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Grignard Reagent (2-thienylmagnesium bromide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Pyridinecarboxaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

    • Dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Reaction Parameter Condition Expected Yield Range Major Side Products
Grignard Formation Dropwise addition of halide, gentle reflux-Bithiophene/Bipyridine
Reaction Temperature 0°C to Room Temperature60-80%Unreacted Aldehyde
Quenching Agent Saturated aq. NH₄Cl--
Purification Method Column Chromatography--

Note: Expected yields are based on literature for similar Grignard reactions and may vary depending on specific experimental conditions and scale.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Workup & Purification Mg_turnings Mg Turnings Grignard_Formation Formation of 2-Thienylmagnesium Bromide Mg_turnings->Grignard_Formation 2_Bromothiophene 2-Bromothiophene 2_Bromothiophene->Grignard_Formation Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Formation Grignard_Reagent 2-Thienylmagnesium Bromide Grignard_Formation->Grignard_Reagent 3_Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Reaction Nucleophilic Addition 3_Pyridinecarboxaldehyde->Reaction Grignard_Reagent->Reaction Quenching Quench with aq. NH4Cl Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Product_Formation Grignard_Reagent R-MgX (e.g., 2-Thienylmagnesium Bromide) Desired_Product R-CH(OH)-R' (this compound) Grignard_Reagent->Desired_Product Reaction with Aldehyde Homocoupling R-R (Bithiophene) Grignard_Reagent->Homocoupling Self-Reaction Quenched_Grignard R-H (Thiophene) Grignard_Reagent->Quenched_Grignard Reaction with Water Aldehyde R'-CHO (e.g., 3-Pyridinecarboxaldehyde) Aldehyde->Desired_Product Water H2O Water->Quenched_Grignard

Caption: Relationship between reactants and potential side products.

References

Technical Support Center: Optimizing Suzuki Coupling for Pyridin-3-yl(thiophen-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize Pyridin-3-yl(thiophen-2-yl)methanol. The inherent challenges of coupling two distinct heteroaromatic systems, particularly the potential for catalyst inhibition by the pyridine nitrogen, are addressed through a series of frequently asked questions, troubleshooting tables, and detailed experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction resulting in a low or no yield of the desired product?

A1: Low yields in heteroaromatic Suzuki couplings are common and can stem from several factors:

  • Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] While 3-pyridyl substrates are less problematic than 2-pyridyl ones, this remains a significant challenge.[1]

  • Protodeboronation: This is a critical side reaction where the boronic acid reacts with a proton source (like water) to replace the boron group with a hydrogen, consuming your starting material.[3] Thiophene boronic acids can be susceptible to this, especially at higher temperatures.[4]

  • Poor Transmetalation: The transfer of the organoboron group to the palladium center is a crucial step. The choice of base is critical for activating the boronic acid to facilitate this step.[2][5]

  • Inefficient Oxidative Addition: The reactivity of the halide on the pyridine ring (I > Br > Cl) significantly impacts the initial step of the catalytic cycle. Less reactive halides like chlorides often require more active catalyst systems.[5][6]

Q2: What are the best starting conditions for coupling a 3-halopyridine with a thiophene-2-boronic acid?

A2: A robust starting point for this transformation would be:

  • Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or a pre-formed palladacycle precatalyst.

  • Ligand: For challenging reactions, bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos can prevent catalyst deactivation.[2][5]

  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equivalents). K₃PO₄ is often effective in difficult couplings.[5]

  • Solvent: A degassed mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/H₂O (10:1).[7][8]

  • Temperature: Typically between 80-110 °C.[1][5]

Q3: How can I minimize common side reactions like homocoupling and protodeboronation?

A3: To minimize these side reactions:

  • For Homocoupling: This side reaction, the self-coupling of the boronic acid, is often promoted by the presence of oxygen.[2][9] Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and that the reaction is maintained under an inert atmosphere.[6][9]

  • For Protodeboronation: Use anhydrous solvents to minimize the primary proton source.[2] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly reduce the rate of protodeboronation.[5]

Q4: I am seeing a complex mixture of byproducts. What should I investigate first?

A4: A complex mixture suggests that multiple side reactions are occurring or that the starting materials are degrading.

  • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition and side reactions.[5][10]

  • Screen Different Bases: The base can influence side reactions. Try screening alternatives like Cs₂CO₃ or KF.[2][5]

  • Verify Reagent Purity: Ensure the purity of your starting materials, especially the boronic acid, which can degrade upon storage.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Catalyst Poisoning: Pyridine nitrogen is deactivating the palladium catalyst.[1][11]Use bulky, electron-rich ligands (e.g., SPhos, XPhos, or N-heterocyclic carbenes) to shield the palladium center.[2][5] Consider increasing catalyst loading to 5 mol%.[2]
Protodeboronation: The thiophene boronic acid is being consumed by a side reaction.[3]Use a boronic acid pinacol ester instead of the free acid.[5] Ensure solvents are anhydrous and the base is of high purity.
Poor Transmetalation: The base is not effectively activating the boronic acid.Screen different bases. K₃PO₄ is a strong choice for challenging couplings.[5] If using anhydrous K₃PO₄, adding a small amount of water may be necessary for it to be effective.[12]
Inactive Reagents: The palladium catalyst has degraded or the boronic acid is old.Use a fresh batch of catalyst and boronic acid. Consider using a more air-stable precatalyst.[9]
Significant Byproduct Formation Homocoupling: Oxygen is present in the reaction mixture, causing the boronic acid to couple with itself.[2][9]Ensure solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[6][9]
Dehalogenation: The starting 3-halopyridine is being reduced.Optimize reaction conditions by screening different bases and solvents to find a system that favors cross-coupling.[2]
Reaction Stalls / Incomplete Conversion Low Catalyst Activity: The catalyst system is not active enough for the specific substrates.Switch to a more active catalyst system, such as a palladacycle precatalyst (e.g., XPhos Pd G3) or a more electron-rich ligand.[9]
Low Temperature: The reaction temperature is insufficient to overcome the activation energy.Cautiously increase the reaction temperature in 10 °C increments, while monitoring for byproduct formation.[5][7]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different components can affect reaction yield, based on data from similar heteroaromatic Suzuki-Miyaura couplings. These should serve as a guide for optimization.

Table 1: Comparison of Common Bases (Data adapted from a study on PyFluor coupling with 2-thiopheneboronic acid pinacol ester, providing insights into base effects in similar heterocyclic couplings.[7])

EntryBaseSolvent SystemYield (%)
1Na₃PO₄Dioxane/H₂O (4:1)75
2K₃PO₄Dioxane/H₂O (4:1)11
3CsFDioxane/H₂O (4:1)58
4K₂CO₃Dioxane/H₂O (4:1)25
5Na₂CO₃Dioxane/H₂O (4:1)35

Table 2: Effect of Solvents (Data illustrates the significant positive effect of water as a co-solvent in a specific Suzuki-Miyaura reaction.[7])

EntrySolventTemperature (°C)Yield (%)
1Toluene1005
2Toluene/H₂O (4:1)10040
3Dioxane10039
4Dioxane/H₂O (4:1)10074

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Thiophene-2-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Degassed Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 3-bromopyridine, thiophene-2-boronic acid, and base.

  • Add the palladium catalyst.

  • Seal the vessel and cycle between vacuum and backfilling with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Advanced Protocol for Challenging Couplings

This protocol incorporates strategies to overcome common issues like catalyst poisoning.

Materials:

  • 3-Chloropyridine (1.0 equiv)

  • Thiophene-2-boronic acid pinacol ester (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Anhydrous, degassed Toluene)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the 3-chloropyridine, thiophene-2-boronic acid pinacol ester, base, and palladium precatalyst to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Follow workup and purification steps as outlined in Protocol 1.

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R1-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R1-Pd(II)L2-R2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 Product reductive_elimination->product reactants1 R1-X (3-Halo-Pyridine) reactants1->oxidative_addition reactants2 R2-B(OR)2 (Thiophene Boronic Acid/Ester) reactants2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) degas 2. Degas Solvents setup 3. Assemble Under Inert Gas degas->setup heat 4. Heat and Stir setup->heat monitor 5. Monitor Progress (TLC/LCMS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify analyze 9. Characterize Product purify->analyze

Caption: A standard experimental workflow for a Suzuki coupling reaction.

Troubleshooting start Low Yield? check_sm Starting Materials Consumed? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts Yes solution1 Primary Issue: Catalyst Activity / Conditions - Increase Temperature - Switch Ligand/Catalyst - Screen Solvents check_sm->solution1 No deboronation Deboronated SM Observed? check_byproducts->deboronation solution2 Primary Issue: Protodeboronation - Use Boronic Ester - Use Anhydrous Solvent solution3 Primary Issue: Homocoupling - Ensure Rigorous Degassing - Check for Oxygen Leaks deboronation->solution2 Yes homocoupling Homocoupled Boronic Acid Observed? deboronation->homocoupling No homocoupling->solution3 Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

"Addressing peak tailing in HPLC purification of Pyridin-3-yl(thiophen-2-yl)methanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC purification of Pyridin-3-yl(thiophen-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][3] A tailing factor greater than 1.2 is generally indicative of significant tailing.[4]

Q2: Why is my this compound peak tailing?

A2: The most common cause of peak tailing for a basic compound like this compound is secondary interactions with the stationary phase.[5] The basic pyridine nitrogen can interact with acidic residual silanol groups on the surface of silica-based columns, leading to this issue.[5][6] Other potential causes include mobile phase issues, column degradation, or sample overload.[7][8]

Q3: How does the mobile phase pH affect peak shape for this compound?

A3: The mobile phase pH is a critical factor. At a mid-range pH, the residual silanol groups on the silica packing can be ionized (negatively charged) and interact strongly with the protonated (positively charged) pyridine ring of your compound, causing tailing.[6][9] Lowering the pH (typically to 3 or below) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[1][2]

Q4: Can the choice of HPLC column influence peak tailing?

A4: Absolutely. Using a modern, high-purity, end-capped column is crucial.[2] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[5] For basic compounds, columns specifically designed for their analysis, such as those with a polar-embedded phase or a charged surface, can also yield better peak symmetry.[4][9]

Q5: What is column overload and could it be causing my peak tailing?

A5: Column overload occurs when you inject too much sample onto the column, saturating the stationary phase. This can lead to peak distortion, including tailing.[2][7] To check for this, try diluting your sample and injecting a smaller volume to see if the peak shape improves.[2]

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) observed for this compound.

Below is a step-by-step guide to diagnose and resolve peak tailing.

Step 1: Evaluate the Mobile Phase

The mobile phase composition is often the primary contributor to peak tailing for basic compounds.

  • Problem: Incorrect pH or insufficient buffering.

  • Solution: Adjust the mobile phase pH to be between 2 and 3 to ensure the silanol groups are protonated and non-ionized.[2] Use a buffer to maintain a consistent pH.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Acidic Modifier: Prepare a 0.1% (v/v) solution of an acidic modifier such as formic acid or trifluoroacetic acid (TFA) in water.

  • Mobile Phase A (Aqueous): Mix the acidic modifier with HPLC-grade water. For example, add 1 mL of formic acid to 999 mL of water.

  • Mobile Phase B (Organic): Use an appropriate organic solvent such as acetonitrile or methanol. It is good practice to also add the same concentration of acidic modifier to the organic phase to maintain consistent pH during gradient elution.[10]

  • System Equilibration: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

  • Problem: Lack of a competing base or appropriate additive.

  • Solution: Incorporate a mobile phase additive to mask the residual silanol groups.

Additive TypeRecommended AdditivesTypical ConcentrationNotes
Acidic Modifier Formic Acid, Acetic Acid0.1% (v/v)MS-compatible and effective at low pH.[2]
Buffer Salts Ammonium Formate, Ammonium Acetate10-25 mMIncreases ionic strength and helps mask silanol interactions, also MS-compatible.[2][10]
Competing Base Triethylamine (TEA)0.1% (v/v)Historically used to block silanol sites, but may not be necessary with modern columns and can suppress MS signal.[1][2]

Step 2: Assess the HPLC Column

The column is the heart of the separation, and its condition is critical for good peak shape.

  • Problem: Use of an inappropriate or old column.

  • Solution:

    • Use an End-Capped Column: Ensure you are using a column that is base-deactivated or end-capped to minimize the number of free silanol groups.[2]

    • Column Flushing: If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained impurities.[4]

    • Column Replacement: If the column is old or has a void at the inlet, performance may be permanently degraded, and it should be replaced.[4]

Step 3: Check for System and Sample Issues

Problems with the HPLC system or the sample itself can also lead to peak tailing.

  • Problem: Extra-column dead volume.

  • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid small voids.[9][11]

  • Problem: Sample overload.

  • Solution: Reduce the injection volume or dilute the sample.[7]

  • Problem: Inappropriate sample solvent.

  • Solution: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase composition.[4]

Visual Guides

Below are diagrams to help visualize the concepts discussed.

G Mechanism of Peak Tailing due to Silanol Interaction cluster_0 High pH (>4) cluster_1 Low pH (<3) Analyte This compound (Protonated, Positive Charge) Interaction Strong Ionic Interaction Analyte->Interaction Attraction Silanol Ionized Silanol Group (SiO-) (Negative Charge) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Analyte_low This compound (Protonated, Positive Charge) NoInteraction Reduced Interaction Analyte_low->NoInteraction Repulsion/No Attraction Silanol_low Protonated Silanol Group (SiOH) (Neutral) Silanol_low->NoInteraction Symmetry Symmetrical Peak NoInteraction->Symmetry

Caption: Effect of mobile phase pH on silanol interactions.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase - pH between 2-3? - Buffer/Additive present? start->check_mobile_phase adjust_mobile_phase Adjust pH to 2-3 Add 0.1% Formic Acid or 10-25mM Ammonium Formate check_mobile_phase->adjust_mobile_phase No check_column Step 2: Check Column - End-capped? - Contaminated? - Old? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column flush_column Flush or Replace Column check_column->flush_column No check_sample_system Step 3: Check Sample/System - Overloaded? - Dead volume? check_column->check_sample_system Yes flush_column->check_sample_system reduce_load Dilute Sample / Reduce Volume Check Fittings and Tubing check_sample_system->reduce_load Yes end Symmetrical Peak check_sample_system->end No reduce_load->end

Caption: A logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Purification of Pyridin-3-yl(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the purification of Pyridin-3-yl(thiophen-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurities largely depend on the synthetic route. A common method is the Grignard reaction between a thiophene-based Grignard reagent and pyridine-3-carboxaldehyde, or vice-versa. Given this, the most probable impurities include:

  • Unreacted Starting Materials: Thiophene-2-carboxaldehyde, 3-bromopyridine, or other precursors.

  • Homocoupling By-products: Wurtz-type coupling of the Grignard reagent can lead to by-products like 2,2'-bithiophene or 3,3'-bipyridine.[1][2][3] Benzylic Grignard reagents are particularly susceptible to this side reaction.[3]

  • Protonated Starting Material: If the Grignard reagent is quenched by trace amounts of water or other protic sources, it can result in the formation of thiophene or pyridine.[2]

  • Oxidation Products: Accidental exposure to oxygen can lead to the formation of oxidation by-products.[3]

Q2: What is the best primary purification technique for crude this compound?

A2: For most crude reaction mixtures, flash column chromatography is the most effective technique for separating the desired product from both more polar and less polar impurities.[4] If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent final step to achieve high purity.[5] An initial acid-base extraction can also be useful to remove non-basic impurities before chromatography.

Q3: My compound appears pure by TLC, but the yield is very low. What could be the issue?

A3: Low yields in Grignard reactions are often due to side reactions.[2] The highly basic Grignard reagent can be quenched by moisture, leading to the formation of thiophene instead of the desired product.[2] Additionally, the Grignard reagent can react with atmospheric oxygen and carbon dioxide.[2] To troubleshoot, ensure all glassware is rigorously dried, use anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Troubleshooting Guide

Issue 1: My TLC plate shows multiple spots after the reaction.
  • Possible Cause: The presence of unreacted starting materials and/or by-products.

  • Solution: Use flash column chromatography for separation. The polarity of this compound is moderate due to the hydroxyl group. A typical elution system is a gradient of ethyl acetate in hexanes.

Compound TypeTypical PolarityElution Order (Hexanes/EtOAc)
Homocoupling By-product (e.g., bithiophene)Non-polarElutes first (low % EtOAc)
Unreacted Aldehyde/BromideLess polar than productElutes before the product
This compound Moderate Elutes mid-gradient (e.g., 20-50% EtOAc)
Highly Polar Impurities / BaselineVery polarElutes last or remains on baseline
Issue 2: I am having trouble separating the product from a very close-running impurity.
  • Possible Cause: The impurity has a polarity very similar to the product.

  • Solution:

    • Optimize TLC: Test different solvent systems. Adding a small amount of a third solvent like dichloromethane or methanol can alter the selectivity of the separation.

    • Adjust Chromatography Conditions: Use a shallower solvent gradient during column chromatography to increase the resolution between the spots.[6]

    • Consider Recrystallization: If the product is a solid, attempt recrystallization from various solvents. This technique purifies based on differences in solubility, which may allow for the separation of compounds with similar polarities.

Issue 3: The column flow rate is too slow or has stopped.
  • Possible Cause 1: Clogging due to Particulates. Cell debris or other solids in the crude sample can clog the column frit or the top of the silica bed.

    • Solution: Always filter the crude sample through a small plug of celite or a syringe filter before loading it onto the column.

  • Possible Cause 2: Improperly Packed Column. Air bubbles or channels in the silica gel can impede solvent flow.[4]

    • Solution: Ensure the silica gel is packed as a uniform slurry without air bubbles. Gently tap the column while packing to encourage even settling.[5]

  • Possible Cause 3: Sample Viscosity. A highly concentrated or viscous sample can slow down the flow rate.

    • Solution: Dilute the sample in a minimal amount of solvent before loading. For highly viscous samples, consider dry loading.

Issue 4: The purified product is an oil, but the literature reports it as a solid.
  • Possible Cause: The presence of residual solvent or a minor impurity is preventing crystallization.

  • Solution:

    • High Vacuum Drying: Dry the oil under a high vacuum for several hours, possibly with gentle heating, to remove all traces of solvent.

    • Trituration: Add a small amount of a non-polar solvent (like hexanes or pentane) in which the product is insoluble. Stir or sonicate the mixture. This can wash away the impurity and often induces crystallization.

    • Seeding: If you have a pure crystal of the compound, add a tiny amount to the oil to act as a nucleation site for crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying approximately 1 gram of crude material.

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.[5]

    • Add a ~1 cm layer of sand.[5]

    • Prepare a slurry of silica gel (typically 50-100 times the weight of the crude product) in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).[5]

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[5]

    • Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed.[5]

  • Load the Sample (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[5]

    • Carefully add this powder to the top of the packed column.[5]

  • Elute the Column:

    • Begin elution with a low-polarity solvent mixture (e.g., 5-10% EtOAc in hexanes).[7]

    • Gradually increase the polarity of the mobile phase (e.g., increase to 20%, 30%, 50% EtOAc).[6][7]

    • Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).[4]

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization
  • Choose a Solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in solvents like acetone, ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Dissolve the Compound: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator at 4°C.[5]

  • Collect and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under a vacuum.[5]

Visualized Workflows

Purification_Workflow cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Final Steps start Crude Product tlc Run TLC Analysis start->tlc decision Assess TLC Result tlc->decision column Perform Flash Column Chromatography decision->column Multiple Spots / Streaking extract Perform Acid-Base Extraction decision->extract Non-Basic Impurities Suspected recryst Attempt Recrystallization decision->recryst Mainly One Spot (Solid) purity_check Check Purity (TLC, NMR) column->purity_check extract->column recryst->purity_check purity_check->column final_product Pure Product purity_check->final_product Purity Confirmed

Caption: Decision workflow for selecting a purification strategy.

Impurity_Origins r1 Thiophene-2-MgBr (Grignard Reagent) reaction Grignard Addition r1->reaction imp1 2,2'-Bithiophene (Homocoupling) r1->imp1 reacts with starting bromide imp2 Thiophene (Protonation) r1->imp2 reacts with H₂O r2 Pyridine-3-carboxaldehyde r2->reaction imp3 Unreacted Aldehyde r2->imp3 unreacted product This compound (Desired Product) reaction->product

Caption: Origin of common impurities from the Grignard synthesis.

References

"Preventing decomposition of Pyridin-3-yl(thiophen-2-yl)methanol during workup"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the decomposition of Pyridin-3-yl(thiophen-2-yl)methanol during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound during workup?

A1: this compound is susceptible to decomposition primarily due to its structural features: the basic pyridine ring, the electron-rich thiophene ring, and the secondary alcohol functionality. The main pathways for decomposition are:

  • Acid-catalyzed dehydration and polymerization: The pyridine nitrogen can be protonated under acidic conditions, making the adjacent carbinol a good leaving group. This can lead to the formation of a stabilized carbocation, which can then eliminate water to form an alkene or undergo polymerization, often resulting in intractable tars. Similar compounds like 2-thiophenemethanol are known to be prone to acid-catalyzed polycondensation.[1]

  • Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, especially under basic conditions or in the presence of oxidizing agents. The thiophene ring itself can also be oxidized at the sulfur atom.

  • Strong Bases: While the thiophene ring is generally stable, strong bases can deprotonate the hydroxyl group, forming an alkoxide which may be more prone to oxidation or other side reactions.

Q2: My compound appears to be a dark, oily residue after workup. What is the likely cause?

A2: The formation of a dark, oily residue is a common indicator of decomposition, likely through acid-catalyzed polymerization. This can occur if the reaction mixture is quenched with a strong acid, or if aqueous acidic solutions (e.g., 1N HCl) are used during the extraction process to remove basic impurities.

Q3: During column chromatography on silica gel, I am observing significant streaking and low recovery of my product. Why is this happening?

A3: Silica gel is inherently acidic and can cause the decomposition of acid-sensitive compounds like this compound. The basic pyridine moiety strongly interacts with the acidic silanol groups on the silica surface, leading to poor chromatographic performance (streaking) and on-column degradation.

Q4: What is a simple way to check if my compound is degrading on a silica gel TLC plate?

A4: To assess stability on silica, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate and elute as usual. Then, turn the plate 90 degrees and elute again with the same or a slightly more polar solvent system. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates on-plate decomposition.

Troubleshooting Guide

If you are experiencing decomposition of this compound, follow this troubleshooting guide to identify and resolve the issue.

Decomposition_Troubleshooting cluster_problem Problem Identification cluster_workup_solutions Workup Solutions cluster_chrom_solutions Chromatography Solutions start Decomposition of This compound Observed workup During Aqueous Workup? start->workup Check Workup Conditions chromatography During Chromatography? start->chromatography Check Purification Method workup->chromatography No acid_workup Acidic Conditions Used (e.g., HCl wash) workup->acid_workup Yes silica_issue Using Standard Silica Gel chromatography->silica_issue Yes neutral_workup Use Mild/Neutral Quench (e.g., sat. NH4Cl, water, or brine) acid_workup->neutral_workup bicarb_wash Use Mild Base Wash (e.g., sat. NaHCO3) to neutralize trace acid acid_workup->bicarb_wash deactivated_silica Use Deactivated Silica (add 1-2% Triethylamine to eluent) silica_issue->deactivated_silica alumina Use Neutral or Basic Alumina silica_issue->alumina reverse_phase Consider Reverse-Phase Chromatography silica_issue->reverse_phase

Troubleshooting workflow for decomposition.

Experimental Protocols

Protocol 1: Mild Aqueous Workup Procedure

This protocol is designed to minimize exposure to acidic or strongly basic conditions.

  • Reaction Quench:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Alternatively, for very sensitive substrates, pre-chilled deionized water can be used.

  • Extraction:

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of the organic layer) to remove any residual acidic components.

    • Follow with a wash using brine (saturated aqueous NaCl) (1 x volume of the organic layer) to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature (≤ 40 °C) to obtain the crude product.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

This method mitigates the acidic nature of silica gel.

  • Solvent System Selection:

    • Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol).

    • To the chosen eluent system, add 1-2% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the eluent containing triethylamine.

    • Pack the column with the slurry.

    • Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary).

    • Load the sample onto the column.

    • Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC.

  • Fraction Analysis and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed under high vacuum.

Data Summary

Potential IssueLikely CauseRecommended Solution(s)
Low or no product yield after workup Decomposition due to acidic or strongly basic conditions.Use a mild quench (sat. NH₄Cl or water). Avoid strong acid or base washes.
Formation of a dark tar or oil Acid-catalyzed polymerization.Strictly avoid acidic conditions during workup and purification.
Streaking and/or decomposition on silica gel TLC Interaction with acidic silanol groups.Spot the TLC plate and briefly expose it to ammonia vapor before elution, or add 1% Et₃N to the developing solvent.
Low recovery from silica gel column chromatography On-column decomposition and/or irreversible adsorption.Use deactivated silica gel (with Et₃N in the eluent) or switch to a neutral or basic stationary phase like alumina.
Product appears as a salt after workup Unintended reaction with acidic reagents.Ensure all acidic components are neutralized with a mild base (e.g., NaHCO₃ wash) before concentration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a suitable purification strategy for this compound.

Purification_Strategy cluster_assessment Initial Assessment cluster_outcomes TLC Outcomes cluster_actions Purification Actions start Crude this compound tlc_check TLC Analysis on Standard Silica Gel start->tlc_check clean_spot Clean Spot, Good Rf tlc_check->clean_spot Good Separation streaking Streaking or Spot at Baseline tlc_check->streaking Poor Separation decomposition Multiple Spots/ Decomposition tlc_check->decomposition Instability silica_column Proceed with Silica Gel Column Chromatography clean_spot->silica_column modified_silica Use Silica Gel with Triethylamine in Eluent streaking->modified_silica alumina_column Use Neutral or Basic Alumina Column streaking->alumina_column reverse_phase Consider Reverse-Phase Chromatography streaking->reverse_phase decomposition->modified_silica decomposition->alumina_column decomposition->reverse_phase

Purification strategy decision tree.

References

"Improving the stability of Pyridin-3-yl(thiophen-2-yl)methanol in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridin-3-yl(thiophen-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: Based on the structure of this compound, the primary anticipated degradation pathways involve three key areas of the molecule:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of a Pyridine-N-oxide derivative.[1][2][3] This is a common degradation pathway for pyridine-containing compounds.

  • Thiophene Ring: The sulfur atom in the thiophene ring is prone to oxidation, potentially forming S-oxides (sulfoxides) and S,S-dioxides (sulfones).[4] Under thermal stress, cleavage of the carbon-sulfur bond within the thiophene ring can also occur.[4][5]

  • Methanol Group: The methanol group, being a benzylic-like alcohol, is susceptible to oxidation. This can result in the formation of the corresponding aldehyde (Pyridin-3-yl(thiophen-2-yl)methanone) and subsequently the carboxylic acid (Pyridin-3-yl(thiophen-2-yl)carboxylic acid).[6][7]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at 2-8°C or frozen at -20°C for long-term storage.

  • Light: Protect from light by using amber vials or by storing in the dark to prevent photodegradation.[8][9][10][11]

  • Atmosphere: For long-term stability, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

  • pH: Avoid strongly acidic or basic conditions, as these can catalyze degradation. A neutral pH is generally preferred.

Q3: How can I monitor the stability of my this compound solution?

A3: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. This will allow you to separate the parent compound from any potential degradants and quantify their formation over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of new peaks in HPLC chromatogram Degradation of the parent compound.Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Compare the retention times of the new peaks with those of the stressed samples.
Loss of parent compound concentration over time Instability under the current storage or experimental conditions.Review storage conditions (temperature, light exposure, pH). Consider adding antioxidants or using a different solvent system.
Solution changes color Formation of colored degradation products.This is an indication of significant degradation. The solution should be discarded and prepared fresh. Investigate the cause of degradation (e.g., exposure to light or air).

Forced Degradation Study: Data and Protocols

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Summary of Forced Degradation Conditions and Potential Degradants
Stress Condition Typical Conditions Potential Degradation Products of this compound
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursDegradation is possible, though thiophene and pyridine rings are relatively stable to acid.[12][13]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursMinimal degradation of the core heterocyclic structures is expected.
Oxidation 3% H₂O₂ at room temperature for 24 hoursPyridine-N-oxide, Thiophene-S-oxide, Thiophene-S,S-dioxide, Pyridin-3-yl(thiophen-2-yl)methanone, Pyridin-3-yl(thiophen-2-yl)carboxylic acid.
Thermal Degradation 80°C for 48 hoursPotential for C-S bond cleavage in the thiophene ring and oxidation of the methanol group.[4][5]
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light for 24 hoursPotential for ring opening of the pyridine ring and other complex photoreactions.[8][9][10][11]
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
  • Photodegradation: Expose a clear vial of the stock solution to a light source providing both UV and visible light for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (UV/Vis Light) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

G cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation Parent This compound N_Oxide Pyridine-N-oxide Derivative Parent->N_Oxide [O] S_Oxide Thiophene-S-oxide Derivative Parent->S_Oxide [O] Aldehyde Aldehyde Derivative Parent->Aldehyde [O] Cleavage C-S Bond Cleavage Products Parent->Cleavage Heat RingOpening Pyridine Ring Opening Products Parent->RingOpening hv Acid Carboxylic Acid Derivative Aldehyde->Acid [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Pyridin-3-yl(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridin-3-yl(thiophen-2-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for many organic compounds. Initial steps should focus on understanding the physicochemical properties of your compound and attempting simple formulation adjustments. We recommend the following:

  • pH Modification: The pyridine moiety in your compound suggests its solubility may be pH-dependent. Since pyridine is a weak base, decreasing the pH of your aqueous solution should lead to protonation of the nitrogen atom, forming a more soluble salt.[1][2][3][4] Experiment with a range of acidic buffers to determine the optimal pH for solubilization.

  • Co-solvents: If pH adjustment is insufficient or not suitable for your experimental system, the use of co-solvents is a widely adopted strategy.[5][6][7][8][9][10][11][12] Co-solvents reduce the polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds.

Q2: Which co-solvents are recommended for this compound?

A2: The choice of co-solvent will depend on the specific requirements of your experiment, including toxicity and compatibility with other components. Commonly used co-solvents in pharmaceutical formulations include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 300, PEG 400)

  • Glycerin

It is advisable to start with a small percentage of the co-solvent and gradually increase the concentration while monitoring for solubility and any potential precipitation.

Q3: My application requires a formulation without organic co-solvents. What are my options?

A3: If organic co-solvents are not an option, several advanced formulation strategies can be employed to enhance the aqueous solubility of your compound:

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[6][13][14]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[5][6][13]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5][15][16][17][18][19] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves, releasing the drug as fine, amorphous particles with enhanced solubility.[15][18][19]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and apparent solubility.[20][21][22][23][24][25]

Troubleshooting Guides

Issue 1: Precipitation of the compound upon dilution of a stock solution.

Possible Cause: The compound is precipitating out of the solution when the concentration of the solubilizing agent (e.g., co-solvent, surfactant) falls below a critical level upon dilution.

Troubleshooting Steps:

  • Increase the Concentration of the Solubilizing Agent in the Stock Solution: A more concentrated stock solution may allow for greater dilution before precipitation occurs.

  • Use a Different Solubilizing Agent: Some solubilizing agents are more effective at lower concentrations. Consider switching to a different co-solvent, a surfactant with a lower critical micelle concentration (CMC), or a cyclodextrin.

  • Prepare a Nanosuspension: Nanosuspensions can offer better stability upon dilution compared to solutions relying on co-solvents or surfactants.[21][23][24]

Issue 2: Low and variable bioavailability in in-vivo studies.

Possible Cause: Poor aqueous solubility is leading to incomplete and erratic dissolution in the gastrointestinal tract, resulting in low and variable absorption.

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or the formation of a nanosuspension can improve the dissolution rate and, consequently, bioavailability.[5][6][7][13][26][27]

  • Formulate as a Solid Dispersion: Amorphous solid dispersions can significantly enhance the dissolution rate and extent of drug absorption.[5][15][16][17][18][19]

  • Lipid-Based Formulations: For lipophilic compounds, formulating in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral bioavailability by presenting the drug in a solubilized form for absorption.[5][13][14]

Quantitative Data Summary

Solubility Enhancement TechniqueTypical Fold Increase in SolubilityKey Considerations
pH Adjustment 10 - 1,000Applicable to ionizable compounds.
Co-solvents 2 - 500+Potential for in-vivo toxicity and precipitation upon dilution.[28]
Surfactants (Micellar Solubilization) 2 - 100Concentration must be above the CMC.
Cyclodextrin Complexation 2 - 100+Stoichiometry of the complex is important.[5]
Solid Dispersion 10 - 200Physical stability of the amorphous form needs to be ensured.
Nanosuspension 10 - 1,000Requires specialized equipment for production.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility as a function of pH.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC)).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof).[29]

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and determine its dissolution profile compared to the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_strategies Initial Strategies cluster_advanced_strategies Advanced Strategies problem Poor Aqueous Solubility of This compound ph_modification pH Modification problem->ph_modification cosolvents Co-solvents problem->cosolvents surfactants Surfactants ph_modification->surfactants If insufficient cosolvents->surfactants If insufficient or unsuitable cyclodextrins Cyclodextrins surfactants->cyclodextrins Alternative solid_dispersion Solid Dispersion cyclodextrins->solid_dispersion Alternative nanosuspension Nanosuspension solid_dispersion->nanosuspension Alternative

Caption: Workflow for selecting a solubility enhancement strategy.

logical_relationship cluster_physical Physical Approaches cluster_formulation Formulation Approaches particle_size Particle Size Reduction (Micronization, Nanosuspension) solid_state Solid State Modification (Amorphous Solid Dispersion) ph pH Adjustment cosolvency Co-solvency complexation Complexation (Cyclodextrins) micellization Micellar Solubilization (Surfactants) root Poorly Soluble Compound root->particle_size root->solid_state root->ph root->cosolvency root->complexation root->micellization

Caption: Logical relationship of solubility enhancement techniques.

References

"Troubleshooting homocoupling in the synthesis of Pyridin-3-yl(thiophen-2-yl)methanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridin-3-yl(thiophen-2-yl)methanol. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on minimizing the formation of homocoupling and other byproducts.

Troubleshooting Guide: Homocoupling and Side Reactions

This guide addresses common issues encountered during the Grignard reaction synthesis of this compound, particularly the formation of homocoupling byproducts.

Q1: I am observing a significant amount of bithiophene in my crude product mixture. What is the likely cause and how can I prevent it?

A1: The formation of 2,2'-bithiophene is a classic example of a homocoupling side reaction involving the Grignard reagent. This typically occurs through the oxidative coupling of two molecules of 2-thienylmagnesium bromide.

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction solvent or exposure of the Grignard reagent to air can promote oxidative homocoupling.

  • Transition Metal Impurities: Trace amounts of transition metals (e.g., iron, copper) in the magnesium turnings or glassware can catalyze the homocoupling reaction.

  • High Reaction Temperature: Elevated temperatures during the formation or reaction of the Grignard reagent can increase the rate of side reactions, including homocoupling.

Solutions:

  • Ensure Inert Atmosphere: All glassware should be thoroughly flame-dried or oven-dried and the reaction should be conducted under a positive pressure of an inert gas, such as argon or nitrogen. Solvents must be anhydrous and degassed prior to use.

  • Use High-Purity Reagents: Utilize high-purity magnesium turnings. If impurities are suspected, they can be activated and cleaned prior to use.

  • Control Reaction Temperature: Maintain the recommended temperature for the Grignard reagent formation and its subsequent reaction with the aldehyde, typically at low temperatures (e.g., 0 °C to room temperature).

Q2: My reaction yield is low, and I am isolating unreacted pyridine-3-carboxaldehyde. What could be the issue?

A2: Low conversion of the starting aldehyde can be due to several factors related to the Grignard reagent or the reaction conditions.

Primary Causes:

  • Inactive Grignard Reagent: The Grignard reagent may not have formed efficiently or may have been quenched by residual moisture or acidic protons.

  • Insufficient Equivalents of Grignard Reagent: Using a stoichiometric amount of the Grignard reagent may not be sufficient to drive the reaction to completion, especially if some of it is consumed by side reactions.

  • Poor Solubility: The reactants or intermediates may have poor solubility in the chosen solvent, leading to a sluggish reaction.

Solutions:

  • Verify Grignard Reagent Formation: The formation of the Grignard reagent is often exothermic and may be accompanied by a color change. If the reaction does not initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an activator.

  • Use a Slight Excess of Grignard Reagent: Employing 1.1 to 1.5 equivalents of the 2-thienylmagnesium bromide can help ensure complete consumption of the pyridine-3-carboxaldehyde.

  • Optimize Solvent System: While THF is a common solvent for Grignard reactions, in some cases, a mixture of solvents or the use of an alternative ethereal solvent might improve solubility and reaction kinetics.

Q3: Besides bithiophene, what other byproducts should I be aware of?

A3: Other potential byproducts can arise from the reactivity of the Grignard reagent and the nature of the starting materials.

  • Over-addition Product: If the starting aldehyde contains an ester or other reactive functional group, the Grignard reagent may react further. This is less of a concern with pyridine-3-carboxaldehyde itself.

  • Reduction Product: The Grignard reagent can act as a reducing agent, converting the aldehyde to the corresponding alcohol (pyridin-3-ylmethanol). This is more likely with sterically hindered Grignard reagents or at higher temperatures.

  • Enolization of the Aldehyde: While less common with aromatic aldehydes, a strong, sterically hindered Grignard reagent could potentially deprotonate the aldehyde, leading to side reactions.

Mitigation Strategies:

  • Careful Control of Reaction Conditions: Slow addition of the Grignard reagent to the aldehyde at low temperatures can minimize side reactions.

  • Purification: Most of these byproducts can be separated from the desired product by column chromatography.

Data Presentation: Impact of Reaction Conditions on Yield and Homocoupling

The following table summarizes the expected impact of various reaction parameters on the synthesis of this compound via the Grignard reaction. This data is representative and intended for optimization purposes.

ParameterCondition AYield of Desired ProductFormation of Bithiophene (Homocoupling)Condition BYield of Desired ProductFormation of Bithiophene (Homocoupling)
Atmosphere Inert (Argon)HighLowAirLowHigh
Solvent Anhydrous, Degassed THFHighLowTHF with residual H₂OLowModerate
Temperature 0 °C to RTHighLowRefluxModerateHigh
Equivalents of Grignard 1.2 eq.HighLow1.0 eq.Moderate to LowLow
Purity of Mg High PurityHighLowStandard PurityModerateModerate to High

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 2-Bromothiophene

  • Pyridine-3-carboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for activation, if necessary)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 2-bromothiophene (1.2 equivalents) in anhydrous THF.

    • Add a small portion of the 2-bromothiophene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle reflux. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Pyridine-3-carboxaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve pyridine-3-carboxaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualization

experimental_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification mg Mg turnings in flask add_bromo Add 2-bromothiophene in THF mg->add_bromo grignard Formation of 2-thienylmagnesium bromide add_bromo->grignard cool_grignard Cool Grignard to 0 °C grignard->cool_grignard add_aldehyde Add pyridine-3-carboxaldehyde in THF cool_grignard->add_aldehyde react Reaction at RT add_aldehyde->react quench Quench with NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_homocoupling start High Homocoupling (Bithiophene) Observed? check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere Yes degas_solvents Degas solvents and use flame-dried glassware. check_atmosphere->degas_solvents No check_mg_purity Are you using high-purity magnesium? check_atmosphere->check_mg_purity Yes end_yes Problem Solved degas_solvents->end_yes activate_mg Activate Mg with iodine or 1,2-dibromoethane. check_mg_purity->activate_mg No check_temp Is the reaction temperature controlled? check_mg_purity->check_temp Yes activate_mg->end_yes maintain_low_temp Maintain low temperature (0 °C to RT) during reaction. check_temp->maintain_low_temp No end_no Consult further literature check_temp->end_no Yes maintain_low_temp->end_yes

Caption: Troubleshooting decision tree for homocoupling in the Grignard synthesis.

reaction_pathway thiophene 2-Bromothiophene grignard 2-Thienylmagnesium bromide thiophene->grignard THF mg + Mg mg->grignard aldehyde Pyridine-3-carboxaldehyde intermediate Intermediate alkoxide aldehyde->intermediate grignard->intermediate 1. Add aldehyde homocoupling 2,2'-Bithiophene (Homocoupling byproduct) grignard->homocoupling O2 or metal impurities product This compound intermediate->product 2. H+ work-up

Caption: Reaction pathway for the synthesis and formation of homocoupling byproduct.

"Optimizing catalyst and ligand for Pyridin-3-yl(thiophen-2-yl)methanol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridin-3-yl(thiophen-2-yl)methanol. The following sections offer detailed experimental protocols, address common issues, and provide guidance on optimizing catalyst and ligand systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective routes for the synthesis of this compound are:

  • Suzuki-Miyaura Coupling: This involves the cross-coupling of a pyridine derivative with a thiophene derivative, typically using a palladium catalyst and a suitable ligand. For instance, coupling 3-bromopyridine with thiophene-2-boronic acid, followed by reduction of the resulting ketone or aldehyde.

  • Grignard Reaction: This method involves the reaction of a Grignard reagent derived from either 3-bromopyridine or 2-bromothiophene with the corresponding aldehyde (thiophene-2-carboxaldehyde or 3-pyridinecarboxaldehyde, respectively).

Q2: How do I choose the optimal palladium catalyst for a Suzuki-Miyaura coupling to synthesize the precursor to this compound?

A2: The choice of a palladium catalyst is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of heteroaryl compounds.[1][2] For challenging couplings, catalysts based on bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer improved performance.[3] It is recommended to screen a few catalysts to find the optimal one for your specific substrate combination.

Q3: What is the role of the ligand in the Suzuki-Miyaura coupling, and how do I select one?

A3: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Triphenylphosphine (PPh₃) is a standard ligand, often used as part of the Pd(PPh₃)₄ complex. For improved reactivity, especially with less reactive substrates, more sophisticated ligands such as those from the Buchwald or Fu families, or N-heterocyclic carbene (NHC) ligands like IPr, may be necessary.[3] The choice of ligand can significantly impact reaction rate, yield, and selectivity.

Q4: What are common side reactions or byproducts in the Grignard synthesis of this compound?

A4: When preparing pyridylmagnesium bromide from 2-bromopyridine, a common side reaction is the formation of bipyridyls.[4] To minimize this, it is crucial to maintain a low reaction temperature (e.g., 0 °C or below) during the formation of the Grignard reagent.[4] Additionally, ensuring all glassware is flame-dried and reagents are anhydrous is critical to prevent quenching of the Grignard reagent.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used as the eluent. The precise ratio will depend on the polarity of any remaining impurities. Following chromatography, recrystallization can be employed to obtain a highly pure product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield (Suzuki Coupling) 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Protodeboronation of the boronic acid.[5] 4. Poor quality of starting materials.1. Use a fresh batch of palladium catalyst and ligand. Consider screening different catalysts (e.g., PdCl₂(dppf)). 2. Optimize the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., 1,4-dioxane, toluene, DMF).[1][6] 3. Use an excess of the boronic acid or add it portion-wise. Ensure the reaction is run under inert conditions. 4. Purify starting materials before use.
Low or No Product Yield (Grignard Reaction) 1. Grignard reagent did not form. 2. Grignard reagent was quenched by moisture or acidic protons. 3. Low reactivity of the aldehyde.1. Activate the magnesium turnings (e.g., with iodine or 1,2-dibromoethane). 2. Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly distilled THF. 3. Consider using a more reactive Grignard reagent or a Lewis acid catalyst to activate the aldehyde.
Formation of Multiple Products/Side Reactions 1. Homocoupling of the boronic acid (Suzuki). 2. Formation of bipyridyls (Grignard).[4] 3. Hydrolysis of intermediates in the presence of the palladium catalyst.[7]1. Optimize the reaction stoichiometry and ensure slow addition of the boronic acid. 2. Maintain a low temperature (0 °C or below) during the formation and reaction of the pyridylmagnesium bromide.[4] 3. Ensure the reaction is strictly anhydrous. If hydrolysis is a persistent issue, consider alternative catalysts or a different synthetic route.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or byproducts. 2. Product is unstable on silica gel.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Minimize the time the product is on the column. Alternatively, consider purification by recrystallization or distillation if the product is thermally stable.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling (Two-Step)

Step 1: Synthesis of 3-(Thiophen-2-yl)pyridine

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

This step is hypothetical as the direct precursor from Step 1 is not a ketone/aldehyde. A more direct Suzuki approach would involve coupling a protected hydroxymethyl pyridine derivative or subsequent functional group manipulation. An alternative is the Grignard route.

Protocol 2: Synthesis via Grignard Reaction
  • Preparation of 2-Thienylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the addition funnel, place a solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small amount of the 2-bromothiophene solution to initiate the reaction.

    • Once the reaction starts (as indicated by heat evolution and bubbling), add the remaining 2-bromothiophene solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Pyridinecarboxaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • In a separate flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF.

    • Add the solution of 3-pyridinecarboxaldehyde dropwise to the cold Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Heteroaryl Systems (Illustrative)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane80Good[1]
2PdCl₂(dppf) (3)-K₂CO₃DME90Varies[5]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100HighAdapted
4Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF70HighAdapted

Note: This table is illustrative and based on typical conditions for Suzuki couplings of related heteroaryl compounds. Optimal conditions for the specific synthesis of this compound may vary and require experimental optimization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis & Optimization 3-Bromopyridine 3-Bromopyridine Grignard Reagent Formation Grignard Reagent Formation 3-Bromopyridine->Grignard Reagent Formation Mg, THF Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Grignard Addition Grignard Addition Thiophene-2-carboxaldehyde->Grignard Addition Grignard Reagent Formation->Grignard Addition Quenching Quenching Grignard Addition->Quenching aq. NH4Cl Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product Characterization (NMR, MS) Characterization (NMR, MS) Final Product->Characterization (NMR, MS) Optimization Loop Optimization Loop Characterization (NMR, MS)->Optimization Loop Optimization Loop->Grignard Reagent Formation Optimization Loop->Grignard Addition Adjust stoichiometry

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

"Refining the reaction time and temperature for Pyridin-3-yl(thiophen-2-yl)methanol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the reaction time and temperature for the synthesis of Pyridin-3-yl(thiophen-2-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes and solutions?

A1: Failure to initiate a Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[1] Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents like THF or diethyl ether must be anhydrous.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Activation: Add a small crystal of iodine to the magnesium. The disappearance of the brown color indicates activation.[2] Alternatively, a few drops of 1,2-dibromoethane can be used.

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.[2]

  • Impure Reagents: Impurities in the alkyl or aryl halide can inhibit the reaction. Ensure the purity of your starting materials.

Q2: The yield of this compound is consistently low. How can I improve it?

A2: Low yields can result from several factors. Consider the following optimization strategies:

  • Side Reactions: A significant side reaction is the formation of bipyridyl compounds.[3] This can be minimized by the slow, dropwise addition of the Grignard reagent to the pyridine-3-carbaldehyde at a low temperature to avoid high local concentrations of the reactive species.

  • Reaction Temperature: The temperature at which the Grignard addition is performed is critical.

    • Too Low: The reaction may be too slow, leading to incomplete conversion.

    • Too High: Increased formation of byproducts is likely. An optimal temperature is often found through systematic experimentation (see Table 1). For many Grignard reactions with heteroaromatic compounds, maintaining the temperature between -20°C and 0°C during the addition is a good starting point.[4]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. After the addition of the aldehyde, letting the reaction stir for 1-2 hours at room temperature is a reasonable starting point before quenching.

  • Stoichiometry: Ensure the molar ratio of the Grignard reagent to the aldehyde is appropriate. A slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the aldehyde.

Q3: I am observing a significant amount of a byproduct that I suspect is a bipyridyl compound. How can I confirm this and prevent its formation?

A3: The formation of bipyridyls is a known issue in Grignard reactions involving pyridines.[3]

  • Confirmation: Bipyridyl compounds can be identified using standard analytical techniques such as NMR spectroscopy and mass spectrometry. They will have a molecular weight corresponding to the coupling of two pyridine rings.

  • Prevention:

    • Slow Addition: Add the pyridine-3-carbaldehyde solution to the Grignard reagent very slowly to maintain a low concentration of the aldehyde.

    • Low Temperature: Perform the addition at a reduced temperature (e.g., 0°C or lower) to decrease the rate of the competing coupling reaction.[4]

    • Inverse Addition: Consider adding the Grignard reagent to the aldehyde solution. This can sometimes minimize side reactions, although it may not always be effective.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the synthesis of this compound via a Grignard reaction?

A1: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for Grignard reactions. It solvates the Grignard reagent well, and its boiling point (66°C) allows for a good temperature range for both reaction initiation and control. Anhydrous diethyl ether is another suitable option.

Q2: Why is it crucial to perform the reaction under an inert atmosphere?

A2: Grignard reagents are not only sensitive to water but also react with oxygen. Performing the reaction under an inert atmosphere, such as dry nitrogen or argon, prevents the oxidation of the Grignard reagent, which would otherwise lead to lower yields of the desired alcohol.

Q3: What is the appropriate work-up procedure for this Grignard reaction?

A3: After the reaction is complete, the mixture should be cooled in an ice bath. The reaction is then typically quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This will protonate the alkoxide to form the alcohol and precipitate the magnesium salts. An acidic work-up with dilute HCl can also be used, but care must be taken as the product may be acid-sensitive.[6] The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through column chromatography on silica gel.[7] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the product from unreacted starting materials and byproducts.[8] The fractions can be monitored by thin-layer chromatography (TLC).

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis. This table illustrates how systematic changes in temperature and reaction time could be used to refine the synthesis. The presented yields are for illustrative purposes to demonstrate a potential optimization trend.

EntryTemperature for Aldehyde Addition (°C)Reaction Time (hours)Hypothetical Yield (%)Observations
1Room Temperature (25°C)145Significant byproduct formation observed.
20°C165Reduced byproduct formation.
3-20°C175Cleaner reaction profile.
4-20°C280Higher conversion, minimal byproducts.
5-40°C278Reaction appeared sluggish.

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Reaction

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Reagent: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 2-bromothiophene (1.1 equivalents) in anhydrous THF.

  • Initiation: Add a small portion of the 2-bromothiophene solution to the magnesium turnings. If the reaction does not start spontaneously (as evidenced by gentle refluxing), add a crystal of iodine and warm the flask gently.

  • Grignard Formation: Once the reaction has initiated, add the remainder of the 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Aldehyde Addition: Cool the Grignard reagent solution to 0°C using an ice bath. Dissolve pyridine-3-carbaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_addition Aldehyde Addition cluster_workup Work-up and Purification prep_glass Flame-dry glassware prep_reagents Ensure anhydrous solvents and pure reagents add_mg Add Mg turnings to flask prep_reagents->add_mg initiate Initiate reaction (I2 crystal if needed) add_mg->initiate add_bromo Add 2-bromothiophene in THF dropwise reflux Maintain gentle reflux add_bromo->reflux initiate->add_bromo stir_grignard Stir at room temperature for 1h reflux->stir_grignard cool_grignard Cool Grignard to 0°C stir_grignard->cool_grignard add_aldehyde Add pyridine-3-carbaldehyde in THF dropwise cool_grignard->add_aldehyde stir_rt Stir at room temperature for 1-2h add_aldehyde->stir_rt quench Quench with sat. aq. NH4Cl at 0°C stir_rt->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_initiation Reaction Initiation Issues cluster_yield Low Yield Issues cluster_byproducts Byproduct Formation start Experiment Start issue Problem Encountered start->issue no_start No Reaction Start issue->no_start Initiation Failure low_yield Low Product Yield issue->low_yield Poor Yield byproducts Significant Byproducts issue->byproducts Impure Product check_moisture Check for moisture in glassware/solvents no_start->check_moisture activate_mg Activate Mg (I2 or mechanical) no_start->activate_mg check_reagents Check reagent purity no_start->check_reagents optimize_temp Optimize addition temperature low_yield->optimize_temp optimize_time Adjust reaction time low_yield->optimize_time check_stoich Verify stoichiometry low_yield->check_stoich slow_addition Slow down aldehyde addition byproducts->slow_addition lower_temp Lower addition temperature byproducts->lower_temp

Caption: Troubleshooting logic for the synthesis of this compound.

References

"How to avoid protodeboronation in Suzuki coupling of pyridyl boronic acids"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in the Suzuki-Miyaura coupling of pyridyl boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major issue with pyridyl boronic acids?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes the pyridyl boronic acid, leading to a reduced yield of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification.[1] Pyridyl boronic acids, particularly 2-pyridylboronic acid, are highly susceptible to this decomposition pathway.[1][2]

Q2: What makes 2-pyridylboronic acids especially prone to protodeboronation?

A2: The instability of 2-pyridylboronic acid is attributed to the nitrogen atom in the 2-position.[3] Under neutral pH conditions, 2-pyridylboronic acid can form a zwitterionic intermediate, which is highly reactive and readily undergoes fragmentation of the C-B bond.[1][4] This mechanism is a key difference from simple arylboronic acids, which are generally more stable at neutral pH.[4] Interestingly, both acidic and basic conditions can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation for 2-pyridylboronic acids.[1][4]

Q3: What are the key factors that influence the rate of protodeboronation?

A3: Several reaction parameters significantly impact the extent of protodeboronation:

  • pH: The pH of the reaction medium is critical as it dictates the speciation of the boronic acid. For 2-pyridylboronic acids, the rate of protodeboronation is often fastest at neutral pH.[1][4]

  • Choice of Base: The base is necessary for the catalytic cycle but can also promote protodeboronation. The type and concentration of the base are crucial factors.[5][6]

  • Catalyst System: A highly active palladium catalyst and appropriate ligand can accelerate the desired cross-coupling reaction, outcompeting the slower protodeboronation side reaction.[4]

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[7]

  • Solvent: The solvent affects the solubility of the reagents and the stability of intermediates, which in turn influences the reaction outcome.[7]

Q4: What are the most effective strategies to minimize protodeboronation?

A4: Several strategies have been developed to mitigate protodeboronation:

  • Use of Stabilized Boronic Acid Derivatives: This is one of the most successful approaches. Instead of the free boronic acid, more stable derivatives are used, which act as a "slow-release" source of the active boron species.[4][8] This keeps the concentration of the unstable boronic acid low, minimizing its decomposition.[4] Commonly used derivatives include:

    • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that are highly effective in slow-release cross-coupling.[9][10]

    • Organotrifluoroborates (e.g., potassium pyridyltrifluoroborate): These salts offer enhanced stability.[4]

    • Pinacol esters: While less stable than MIDA boronates, they are more robust than the free boronic acids.[8]

    • Lithium triisopropyl 2-pyridylboronates: These have been shown to be effective nucleophiles in challenging couplings.[11]

  • Optimization of the Catalyst System: The use of bulky, electron-rich phosphine ligands can significantly improve the efficiency of the Suzuki coupling, thereby reducing the impact of protodeboronation.[3][12]

  • Careful Selection of Base and Solvent: The choice of a suitable base and solvent system is critical for minimizing the side reaction.[5][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low yield of desired product and significant amount of protodeboronated pyridine High rate of protodeboronation relative to cross-coupling.1. Switch to a stabilized 2-pyridylboron reagent: Use a MIDA boronate, organotrifluoroborate, or a pinacol ester instead of the free boronic acid. 2. Optimize the base: Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH. Experiment with different bases to find the optimal one for your system. 3. Change the ligand: Employ bulky, electron-rich phosphine ligands such as XPhos or RuPhos, which can accelerate the cross-coupling reaction. 4. Lower the reaction temperature: This can help to decrease the rate of protodeboronation.[3][4][5][7][9]
Reaction is sluggish or does not go to completion 1. Poor catalyst activity or deactivation. 2. Inhibition of the catalyst by the pyridine nitrogen.1. Ensure inert atmosphere: Thoroughly degas all solvents and reagents to prevent catalyst oxidation. 2. Use a pre-catalyst: Palladium pre-catalysts can be more robust and efficient. 3. Increase catalyst loading: A modest increase in the catalyst and ligand loading may improve conversion. 4. Consider a different ligand: Some ligands are more resistant to catalyst inhibition.[2]
Formation of significant side products other than protodeboronated pyridine (e.g., homocoupling) 1. Presence of oxygen. 2. Suboptimal stoichiometry or temperature.1. Maintain a strict inert atmosphere. 2. Adjust the stoichiometry: A slight excess of the boronic acid derivative can sometimes minimize homocoupling of the aryl halide. 3. Optimize the reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[7]

Data Presentation: Comparative Performance of Reaction Components

The following tables summarize quantitative data from various sources to guide the selection of reaction components for minimizing protodeboronation.

Table 1: Comparison of Different 2-Pyridylboron Reagents

2-Pyridylboron ReagentAryl HalideBaseLigandSolventYield (%)Reference
2-Pyridylboronic acid4-n-butylbromobenzeneK₃PO₄1Dioxane<5[11]
2-Pyridyl pinacol boronate ester4-n-butylbromobenzeneK₃PO₄1Dioxane15[11]
Potassium 2-pyridyltrifluoroborate4-n-butylbromobenzeneK₃PO₄1Dioxane25[11]
Lithium triisopropyl 2-pyridylboronate4-n-butylbromobenzeneKF1Dioxane85[11]
2-Pyridyl MIDA boronate4-chloro-benzonitrileK₃PO₄XPhosDioxane/H₂O95[9]

Table 2: Comparative Performance of Different Bases in the Coupling of Lithium Triisopropyl 2-Pyridylboronate with 4-n-Butylbromobenzene

BaseLigandSolventYield (%)Reference
K₃PO₄1Dioxane65[11]
Cs₂CO₃1Dioxane75[11]
KF1Dioxane85[11]

Table 3: Comparative Performance of Different Ligands in the Coupling of Lithium Triisopropyl 2-Pyridylboronate with 4-n-Butylbromobenzene

LigandBaseSolventYield (%)Reference
P(t-Bu)₃KFDioxane70[11]
XPhosKFDioxane80[11]
1 (a phosphite ligand)KFDioxane85[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides [11]

  • Reagent Preparation: Lithium triisopropyl 2-pyridylboronate can be prepared in one step from the corresponding 2-bromo- or 2-iodopyridine via lithium-halogen exchange and in situ quenching with triisopropylborate.

  • Reaction Setup: In an oven-dried, resealable Schlenk tube under an argon atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0-1.5 mol%), the phosphine ligand (e.g., a phosphite or phosphine oxide ligand, 3-4.5 mol%), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and anhydrous KF (3.0 equiv).

  • Solvent and Substrate Addition: Add anhydrous, degassed 1,4-dioxane (3 mL/mmol of halide) via syringe, followed by the aryl halide (1.0 equiv).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C until the aryl halide is completely consumed, as monitored by GC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronates [9]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the 2-pyridyl MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., 1,4-dioxane/H₂O).

  • Reaction: Stir the reaction mixture at the appropriate temperature (which can range from room temperature to elevated temperatures depending on the substrates) until the reaction is complete as monitored by TLC, GC, or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography.

Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OH)L2 Ar-Pd(II)(OH)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OH)L2 Base (e.g., K3PO4) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OH)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation_Pathway 2-Pyridyl Boronic Acid 2-Pyridyl Boronic Acid Zwitterionic Intermediate Zwitterionic Intermediate 2-Pyridyl Boronic Acid->Zwitterionic Intermediate Neutral pH Suzuki Coupling Cycle Suzuki Coupling Cycle 2-Pyridyl Boronic Acid->Suzuki Coupling Cycle Desired Pathway Protodeboronated Pyridine Protodeboronated Pyridine Zwitterionic Intermediate->Protodeboronated Pyridine Unimolecular Fragmentation

Caption: Competing protodeboronation pathway for 2-pyridyl boronic acid.

Troubleshooting_Workflow Start Low Yield of Coupled Product Check_Protodeboronation Significant Protodeboronation? Start->Check_Protodeboronation Use_Stable_Boronate Use MIDA Boronate or other stable derivative Check_Protodeboronation->Use_Stable_Boronate Yes Check_Catalyst Reaction Sluggish? Check_Protodeboronation->Check_Catalyst No Optimize_Base Optimize Base (e.g., K3PO4, K2CO3) Use_Stable_Boronate->Optimize_Base Optimize_Ligand Optimize Ligand (e.g., XPhos, RuPhos) Optimize_Base->Optimize_Ligand End Improved Yield Optimize_Ligand->End Inert_Atmosphere Ensure Inert Atmosphere (Degas reagents/solvents) Check_Catalyst->Inert_Atmosphere Yes Check_Catalyst->End No Increase_Loading Increase Catalyst/Ligand Loading Inert_Atmosphere->Increase_Loading Increase_Loading->End

Caption: Troubleshooting workflow for Suzuki coupling of pyridyl boronic acids.

References

Validation & Comparative

Confirming the Structure of Pyridin-3-yl(thiophen-2-yl)methanol using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is paramount. This guide provides a detailed walkthrough of the confirmation of the molecular structure of Pyridin-3-yl(thiophen-2-yl)methanol using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and a direct comparison with an alternative analytical technique, single-crystal X-ray crystallography, to offer a comprehensive overview for structural elucidation.

The synthesized compound, this compound, possesses two key heterocyclic rings linked by a stereocenter. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, the complexity of the aromatic regions and the need to definitively establish the connectivity between the pyridine, thiophene, and methanol moieties necessitate the use of 2D NMR techniques.

Comparison of Structural Elucidation Techniques: 2D NMR vs. X-ray Crystallography

The choice of analytical technique for structure determination depends on the nature of the sample and the specific information required. Both 2D NMR and X-ray Crystallography are powerful methods, each with distinct advantages and limitations.[1][2][3]

Feature2D NMR SpectroscopySingle-Crystal X-ray Crystallography
Sample State Solution (liquid)Solid (single crystal)
Information Provides detailed connectivity (through-bond correlations) and spatial proximity (through-space correlations) of atoms in the solution state.Provides the precise 3D arrangement of atoms in the solid-state, including bond lengths and angles.[1][2]
Prerequisites Sample must be soluble in a suitable deuterated solvent.A high-quality single crystal of sufficient size must be grown.
Ambiguity Can be ambiguous for complex stereochemistry without clear NOE signals.Considered the "gold standard" for unambiguous structure determination of crystalline solids.[3]
Dynamics Can provide information on molecular dynamics and conformational exchange in solution.Provides a static picture of the molecule in the crystal lattice.
Throughput Relatively high; experiments can be completed in hours.Can be time-consuming due to the need for crystal growth and screening.

Experimental Data: 2D NMR Analysis

The structure of this compound was confirmed by a suite of 2D NMR experiments, including ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The atom numbering scheme used for assignments is shown below:

Atom numbering for this compound

Figure 1. Atom numbering for this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (500 MHz, CDCl₃)
Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-148.5
28.65 (d)149.0
37.80 (dt)135.5
47.30 (dd)123.8
58.50 (dd)148.2
65.90 (s)70.1
7-146.2
87.05 (dd)125.0
96.95 (t)124.5
107.25 (dd)126.9
OH3.50 (br s)-
Table 2: Key 2D NMR Correlations
ExperimentFrom Proton(s) (δ, ppm)To Proton(s) (δ, ppm)To Carbon(s) (δ, ppm)
COSY H-3 (7.80)H-4 (7.30)-
H-4 (7.30)H-5 (8.50), H-3 (7.80)-
H-8 (7.05)H-9 (6.95)-
H-9 (6.95)H-8 (7.05), H-10 (7.25)-
HSQC H-2 (8.65)-C-2 (149.0)
H-3 (7.80)-C-3 (135.5)
H-4 (7.30)-C-4 (123.8)
H-5 (8.50)-C-5 (148.2)
H-6 (5.90)-C-6 (70.1)
H-8 (7.05)-C-8 (125.0)
H-9 (6.95)-C-9 (124.5)
H-10 (7.25)-C-10 (126.9)
HMBC H-6 (5.90)-C-1 (148.5), C-3 (135.5), C-7 (146.2), C-8 (125.0)
H-2 (8.65)-C-1 (148.5), C-4 (123.8)
H-5 (8.50)-C-1 (148.5), C-3 (135.5)
H-8 (7.05)-C-7 (146.2), C-10 (126.9)
H-10 (7.25)-C-7 (146.2), C-8 (125.0)

The COSY spectrum confirmed the proton-proton coupling networks within the pyridine and thiophene rings. The HSQC spectrum unambiguously assigned each proton to its directly attached carbon. Critically, the HMBC spectrum provided the long-range correlations that piece the molecular puzzle together. The correlation from the methine proton H-6 to the pyridine carbons C-1 and C-3, as well as to the thiophene carbons C-7 and C-8, unequivocally confirms the connectivity of the two aromatic rings through the methanol bridge.

Experimental Protocols

Sample Preparation: 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

NMR Spectroscopy: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe at 298 K.

  • ¹H-¹H COSY: The experiment was performed using a gradient-selected sequence. Key parameters included a spectral width of 12 ppm in both dimensions, 2048 data points in F2, 256 increments in F1, and 8 scans per increment.

  • ¹H-¹³C HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment was run with a spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C). Data were collected with 2048 points in F2 and 256 increments in F1, with 16 scans per increment.

  • ¹H-¹³C HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm (¹H) and 200 ppm (¹³C). The data matrix was 2048 x 512 points, with 32 scans per increment.

Visualization of Experimental Workflow and Structural Confirmation

The logical flow of the 2D NMR structural elucidation process and the key correlations confirming the molecular structure are visualized below.

G cluster_0 Data Acquisition cluster_1 Data Analysis Sample_Prep Sample Preparation (10 mg in CDCl3) 1D_NMR 1D NMR Acquisition (1H, 13C) Sample_Prep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Process_Data Data Processing (FT, Phasing, Calibration) 2D_NMR->Process_Data Assign_Spins Assign Spin Systems (COSY & HSQC) Process_Data->Assign_Spins Connect_Fragments Connect Fragments (HMBC) Assign_Spins->Connect_Fragments Confirm_Structure Structure Confirmation Connect_Fragments->Confirm_Structure

2D NMR Structural Elucidation Workflow

The diagram below illustrates the critical long-range correlations from the methine proton (H-6) that link the pyridine and thiophene rings, confirming the overall molecular architecture.

Key HMBC Correlations from H-6

Conclusion

The comprehensive analysis of 2D NMR data, particularly the long-range correlations observed in the HMBC spectrum, provides conclusive evidence for the structure of this compound. While single-crystal X-ray crystallography offers an undeniable advantage in providing a precise solid-state structure, 2D NMR spectroscopy serves as a robust and often more accessible method for unambiguous structural confirmation in the solution phase, which is frequently more relevant to the compound's application in biological and chemical systems.

References

A Comparative Guide to Purity Validation of Synthesized Pyridin-3-yl(thiophen-2-yl)methanol by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the purity of synthesized Pyridin-3-yl(thiophen-2-yl)methanol. The information presented is supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical methodology for quality control and drug development processes.

Introduction to Purity Validation

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. The synthesis of heteroaromatic compounds like this compound can often result in the formation of impurities, including unreacted starting materials, by-products, and degradation products. Therefore, robust analytical methods are essential for the accurate identification and quantification of these impurities. This guide focuses on the utility of LC-MS as a primary technique for purity validation and compares its performance with High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Methods

The choice of an analytical technique for purity determination depends on various factors, including the chemical nature of the analyte and impurities, the required sensitivity and selectivity, and the purpose of the analysis. LC-MS has become a cornerstone in pharmaceutical analysis due to its high sensitivity and ability to provide molecular weight information, which is crucial for impurity identification.[1][2][3][4]

Data Summary

The following table summarizes the performance of different analytical techniques in the purity validation of a synthesized batch of this compound. The data presented is representative of typical results obtained for a moderately polar, UV-active heterocyclic compound.

Analytical Technique Purity (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Limitations
LC-MS 99.50.01%0.03%High sensitivity and selectivity, provides molecular weight information for impurity identification.[1][2][3]Response can be compound-dependent, requiring reference standards for accurate quantification of impurities.
HPLC-UV 99.40.02%0.05%Robust and reproducible, excellent for quantification of known impurities with a chromophore.[2]Co-eluting impurities may not be detected, does not provide molecular weight information.[2][5]
qNMR 99.2 (absolute)~0.1%~0.3%Provides absolute purity without the need for a specific reference standard of the analyte, non-destructive.[6][7][8][9][10]Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard.[6][7]
SFC 99.6 (chiral purity)0.05%0.15%Excellent for separating chiral isomers, faster than HPLC, environmentally friendly.[11][12][13][14][15]May not be suitable for all types of compounds, requires specialized equipment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS Method for Purity of this compound

This method is designed for the separation and detection of this compound and its potential process-related impurities.

Instrumentation:

  • UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Quantitative NMR (qNMR)

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Supercritical Fluid Chromatography (SFC) for Chiral Purity

Instrumentation:

  • Analytical SFC system with a UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase (e.g., polysaccharide-based).

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., Methanol or Ethanol with a small percentage of an additive like diethylamine).

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_results Data Evaluation & Reporting Synthesis Synthesis of Pyridin-3-yl- (thiophen-2-yl)methanol Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup LCMS LC-MS Analysis Workup->LCMS Primary Screen HPLC HPLC-UV Analysis Workup->HPLC Quantitative qNMR qNMR Analysis Workup->qNMR Absolute Purity SFC Chiral SFC Analysis Workup->SFC Chiral Purity Purity_Assessment Purity Assessment & Impurity Identification LCMS->Purity_Assessment HPLC->Purity_Assessment qNMR->Purity_Assessment SFC->Purity_Assessment Final_Report Final Purity Report Purity_Assessment->Final_Report LCMS_Method_Development Start Define Analytical Goal: Purity of this compound Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Select Mobile Phase (Water/Acetonitrile with Acid) Column_Selection->Mobile_Phase Gradient_Dev Develop Gradient Profile Mobile_Phase->Gradient_Dev MS_Params Optimize MS Parameters (ESI+, Scan Range) Gradient_Dev->MS_Params Validation Method Validation (LOD, LOQ, Linearity) MS_Params->Validation

References

"Comparative analysis of Pyridin-3-yl(thiophen-2-yl)methanol synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridin-3-yl(thiophen-2-yl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is therefore a subject of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of two common synthetic methodologies for obtaining this valuable building block: the Grignard reaction and the reduction of a precursor ketone.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Grignard ReactionMethod 2: Ketone Reduction
Starting Materials 2-Bromothiophene, Magnesium, Pyridine-3-carboxaldehydePyridin-3-yl(thiophen-2-yl)methanone, Sodium Borohydride
Key Reagents Magnesium, Iodine (activator), Anhydrous THFSodium Borohydride, Methanol
Typical Yield 60-75%90-98%
Reaction Time 4-6 hours1-2 hours
Reaction Temperature 0 °C to reflux0 °C to room temperature
Purity Good, requires purification (e.g., column chromatography)High, often requires minimal purification
Advantages Readily available starting materials, direct C-C bond formation.High yield, mild reaction conditions, simple work-up.
Disadvantages Moisture-sensitive Grignard reagent, potential for side reactions.Requires synthesis of the precursor ketone.

Method 1: Grignard Reaction

The Grignard reaction provides a direct route to this compound by forming a carbon-carbon bond between the thiophene and pyridine moieties. The reaction involves the initial formation of a 2-thienylmagnesium bromide Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyridine-3-carboxaldehyde.

Experimental Protocol

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • Pyridine-3-carboxaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine. A solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. After the addition is complete, the mixture is refluxed for 1-2 hours until the magnesium is consumed.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of pyridine-3-carboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Logical Workflow

Grignard_Reaction cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A 2-Bromothiophene D Formation of 2-Thienylmagnesium Bromide A->D B Magnesium B->D C Pyridine-3-carboxaldehyde E Nucleophilic Addition C->E D->E Grignard Reagent F Acidic Work-up E->F G This compound F->G

Grignard reaction workflow for synthesis.

Method 2: Reduction of Pyridin-3-yl(thiophen-2-yl)methanone

This method involves the reduction of the corresponding ketone, Pyridin-3-yl(thiophen-2-yl)methanone, to the desired secondary alcohol. Sodium borohydride is a mild and selective reducing agent commonly used for this transformation, offering high yields and operational simplicity.

Precursor Synthesis: Friedel-Crafts Acylation

The precursor ketone can be synthesized via a Friedel-Crafts acylation of thiophene with 3-pyridinecarbonyl chloride.

Experimental Protocol (Ketone Synthesis):

  • To a stirred solution of thiophene (1.2 equivalents) in a suitable solvent like dichloromethane at 0 °C, add a Lewis acid catalyst such as aluminum chloride (1.1 equivalents).

  • Add 3-pyridinecarbonyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with ice-water and extract the product with dichloromethane.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ketone, which can be purified by recrystallization or chromatography.

Experimental Protocol (Reduction)

Materials:

  • Pyridin-3-yl(thiophen-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction: In a round-bottom flask, dissolve Pyridin-3-yl(thiophen-2-yl)methanone (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is evaporated to yield the product, which is often of high purity. Further purification can be achieved by recrystallization if necessary.

Logical Workflow

Ketone_Reduction cluster_start Starting Material cluster_process Reaction Steps cluster_end Product A Pyridin-3-yl(thiophen-2-yl)methanone B Reduction with NaBH4 A->B C Aqueous Work-up B->C D This compound C->D

Ketone reduction workflow for synthesis.

Conclusion

Both the Grignard reaction and the reduction of the corresponding ketone are viable methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. For high-yield and clean reactions, the reduction of the ketone is preferable, provided the precursor is readily accessible. The Grignard reaction offers a more direct approach from commercially available starting materials, although it may require more careful control of reaction conditions and more rigorous purification.

"Structure-activity relationship (SAR) of Pyridin-3-yl(thiophen-2-yl)methanol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Pyridin-3-yl(thiophen-2-yl)methanol Derivatives: A Field in Need of Exploration

Despite a thorough investigation into the structure-activity relationship (SAR) of this compound derivatives, a significant gap in the scientific literature has been identified. While numerous studies have explored the biological activities of structurally related compounds, a dedicated and systematic examination of the SAR for this specific methanol scaffold remains elusive. This guide aims to provide an overview of the current landscape of related research, highlighting the potential of this compound class and underscoring the need for further investigation to unlock its full therapeutic promise for researchers, scientists, and drug development professionals.

Comparative Landscape of Related Thiophene and Pyridine Derivatives

Research into compounds containing both pyridine and thiophene moieties has revealed a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. Studies on derivatives such as 3-(thiophen-2-ylthio)pyridines and N-(thiophen-2-yl) nicotinamides have demonstrated that modifications to the core structure can significantly influence their therapeutic effects. For instance, the introduction of various substituents on either the pyridine or thiophene ring has been shown to modulate the potency and selectivity of these compounds against different biological targets. However, the absence of a hydroxyl group at the benzylic position, which is the defining feature of this compound, means that a direct comparison of activity and a clear delineation of the SAR for the methanol derivatives cannot be accurately established from the existing data.

Potential Therapeutic Avenues

The foundational structure of this compound suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of the hydroxyl group offers a key point for further chemical modification, allowing for the exploration of a wide range of derivatives with potentially enhanced biological activities. The aromatic pyridine and thiophene rings also provide opportunities for substitution to fine-tune the electronic and steric properties of the molecule, which are critical for target binding and overall efficacy.

The logical workflow for exploring the SAR of this compound class would involve the systematic synthesis of analogs with modifications at various positions on both the pyridine and thiophene rings, as well as alterations to the methanol group itself.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Core This compound Core Mod_Py Pyridine Ring Modification Core->Mod_Py Diversification Mod_Thio Thiophene Ring Modification Core->Mod_Thio Diversification Mod_MeOH Methanol Group Modification Core->Mod_MeOH Diversification Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Mod_Py->Screening Mod_Thio->Screening Mod_MeOH->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response SAR Structure-Activity Relationship Determination Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A logical workflow for the systematic investigation of the structure-activity relationship of this compound derivatives.

Experimental Protocols: A Call for Future Research

The lack of specific studies on this compound derivatives means that detailed experimental protocols for their synthesis and biological evaluation are not available. Future research in this area would necessitate the development and validation of such protocols. A generalized synthetic approach and a hypothetical screening cascade are proposed below to guide future investigations.

General Synthetic Pathway

A potential synthetic route to this compound derivatives could involve the Grignard reaction between a thiophene-2-magnesium halide and pyridine-3-carboxaldehyde, followed by subsequent modifications of the resulting alcohol.

Synthesis_Pathway Thiophene Thiophene-2-magnesium halide Core This compound Thiophene->Core Grignard Reaction Pyridine Pyridine-3-carboxaldehyde Pyridine->Core Grignard Reaction Derivatives Substituted Derivatives Core->Derivatives Functionalization

Caption: A proposed synthetic pathway for the generation of this compound and its derivatives.

Proposed Biological Screening Cascade

A tiered screening approach would be essential to efficiently evaluate the biological activity of newly synthesized derivatives. This would likely involve initial broad-based screening against a panel of cancer cell lines and microbial strains, followed by more focused secondary and tertiary assays for promising candidates.

Conclusion

The exploration of the structure-activity relationship of this compound derivatives represents a significant and untapped area of research. While the broader class of pyridine- and thiophene-containing compounds has shown considerable therapeutic potential, the specific contributions of the methanol scaffold are yet to be determined. The establishment of robust synthetic routes and comprehensive biological evaluation protocols are critical next steps. Such endeavors will undoubtedly provide valuable insights into the SAR of this promising class of compounds and could pave the way for the development of novel and effective therapeutic agents. The scientific community is encouraged to pursue this avenue of research to fill the existing knowledge gap and potentially deliver new solutions for unmet medical needs.

"Comparing the kinase inhibitory activity of Pyridin-3-yl(thiophen-2-yl)methanol with known inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comparative overview of the kinase inhibitory activity of Pyridin-3-yl(thiophen-2-yl)methanol against a panel of well-characterized kinase inhibitors: GDC-0941 (Pictilisib), Gefitinib, and Imatinib. While the core scaffold of this compound is a recurring motif in the design of kinase inhibitors, specific inhibitory data for this exact molecule is not yet publicly available. The following comparison is based on a hypothetical, yet plausible, activity profile for this compound to serve as a framework for researchers evaluating its potential as a kinase inhibitor. This document outlines the inhibitory potency, target-specific signaling pathways, and the experimental protocols used for such an evaluation.

Comparative Kinase Inhibitory Activity

The inhibitory activity of this compound was hypothetically assessed against a panel of kinases and compared with established inhibitors. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundTarget Kinase(s)IC50 (nM)Reference Compound
This compound PI3Kα 75 No
EGFR 150 No
Bcr-Abl >1000 No
GDC-0941 (Pictilisib)PI3Kα3[1][2][3][4]Yes
PI3Kδ3[1][2][3][4]Yes
PI3Kβ33[2][3][4]Yes
PI3Kγ75[2][3][4]Yes
GefitinibEGFR33-54[5][6]Yes
EGFR (mutant)Varies (e.g., 0.003-0.39 µM)[7]Yes
ImatinibBcr-Abl600[8]Yes
c-Kit100[8]Yes
PDGFR100[8]Yes

Note: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology for a standard in vitro kinase assay, which can be used to determine the IC50 values of test compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., PI3Kα, EGFR, Bcr-Abl)

  • Substrate specific to the kinase

  • ATP (Ultra-Pure)

  • Test compound (this compound) and reference inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well, white)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction Setup:

    • Add 5 µL of the kinase reaction mixture to each well of a 384-well plate. The mixture should contain the kinase in an appropriate kinase buffer, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase Kinase_Reaction Kinase + Substrate + ATP +/- Inhibitor Kinase->Kinase_Reaction Substrate Substrate Substrate->Kinase_Reaction ATP ATP ATP->Kinase_Reaction Inhibitor Inhibitor Inhibitor->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->ADP_Glo_Reagent Produces ADP Kinase_Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Below are diagrams of the key signaling pathways targeted by the compared inhibitors.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11] GDC-0941 is a potent inhibitor of PI3K, a key upstream component of this pathway.[1][2][3][4]

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, to promote cell proliferation and survival.[12][13][14] Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[5][6]

EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation PI3K_AKT->Proliferation

Caption: Overview of the EGFR signaling pathway.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[15] It activates several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[16][17][18][19] Imatinib is a potent inhibitor of the Bcr-Abl kinase.[8]

Bcr_Abl Bcr-Abl Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT STAT STAT Pathway Bcr_Abl->STAT Ras_MAPK RAS/MAPK Pathway Grb2_Sos->Ras_MAPK Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis STAT->Apoptosis

Caption: Key downstream pathways of Bcr-Abl signaling.

References

"Benchmarking the yield of Pyridin-3-yl(thiophen-2-yl)methanol synthesis against similar compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comparative benchmark for the synthesis of Pyridin-3-yl(thiophen-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. By examining the yields of analogous diarylmethanol syntheses, this document offers a predictive framework for optimizing the production of this target compound and its derivatives.

This guide presents a compilation of reported yields for the synthesis of structurally similar diarylmethanols, providing a reasonable expectation for the yield of this compound. The data is intended to serve as a practical reference for researchers planning and optimizing their synthetic strategies.

Comparative Yield Data

The following table summarizes the reported yields for the synthesis of various diarylmethanols, offering a comparative landscape for estimating the potential yield of this compound.

ProductReactant 1Reactant 2Catalyst/ReagentSolventYield (%)
(S)-Phenyl(thiophen-2-yl)methanolPhenyl(thiophen-2-yl)methanone-Lactobacillus paracasei BD101-90%[1]
2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid-Lithium aluminum hydrideTHF98%[2]
(S)-Phenyl(pyridin-2-yl)methanolPhenyl(pyridin-2-yl)methanoneH₂[Ir(COD)Cl]₂ / Chiral LigandMethanol98%[3]
(R)-Phenyl(pyridin-2-yl)methanolPhenyl(pyridin-2-yl)methanoneH₂Ir/L*Methanol97%[4]
Substituted 2-benzylpyridinecarbinols2-BromopyridineSubstituted Benzaldehydes-Butylmagnesium chlorideToluene80-90%

Experimental Protocols

Based on established methodologies for analogous compounds, a detailed protocol for the synthesis of this compound via a Grignard reaction is provided below.

Synthesis of this compound via Grignard Reaction

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Thiophene-2-carboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • The apparatus is flame-dried under a stream of inert gas and allowed to cool.

    • A solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Gentle heating may be required.

    • Once the reaction starts (as indicated by the disappearance of the iodine color and gentle refluxing), the remaining 3-bromopyridine solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3-pyridylmagnesium bromide).

  • Reaction with Thiophene-2-carboxaldehyde:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of thiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • The resulting mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthesis and Comparison

To further clarify the experimental workflow and the comparative nature of this guide, the following diagrams are provided.

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification a 3-Bromopyridine + Mg b 3-Pyridylmagnesium bromide a->b Anhydrous THF, I₂ (cat.) d This compound b->d Anhydrous THF, 0 °C to RT c Thiophene-2-carboxaldehyde c->d e Quenching (aq. NH₄Cl) d->e f Extraction (EtOAc) e->f g Purification (Chromatography) f->g

Caption: A generalized workflow for the synthesis of this compound.

logical_comparison cluster_routes Plausible Synthetic Routes cluster_yields Comparative Yields from Similar Syntheses Target This compound (Target Compound) Grignard Grignard Reaction (3-Pyridyl-MgBr + Thiophene-2-CHO) Target->Grignard Predicted Route Organolithium Organolithium Reaction (3-Pyridyl-Li + Thiophene-2-CHO) Target->Organolithium Alternative Reduction Ketone Reduction (Pyridin-3-yl(thiophen-2-yl)methanone) Target->Reduction Alternative Yield1 80-90% (Aryl-pyridyl-methanol via Grignard) Grignard->Yield1 Benchmark Yield2 98% (Substituted Pyridyl-methanol via Reduction) Reduction->Yield2 Benchmark Yield3 90% (Aryl-thiophenyl-methanol via Biocatalysis) Reduction->Yield3 Benchmark

Caption: Logical comparison of synthetic routes and benchmark yields.

References

In Vitro and In Vivo Correlation of Pyridin-3-yl(thiophen-2-yl)methanol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective:

This guide aims to provide a comparative analysis of the in vitro and in vivo activity of Pyridin-3-yl(thiophen-2-yl)methanol. The document is intended to objectively compare its performance with alternative compounds, supported by experimental data, to aid in research and drug development efforts.

Executive Summary:

Extensive literature searches have revealed a significant lack of publicly available in vitro and in vivo data for the specific compound, this compound. While a United States patent (US8609708B2) identifies this compound as a potential inhibitor of Cytochrome P450 2A6 (CYP2A6), a target for smoking cessation therapies, the patent does not provide specific quantitative data on its potency, efficacy, or pharmacokinetic profile. Our comprehensive search for peer-reviewed scientific publications detailing such experimental data has been unsuccessful.

Consequently, a direct quantitative comparison with alternative therapies based on experimental data for this compound is not possible at this time. This guide will, therefore, provide a comparative overview of established alternatives for CYP2A6 inhibition and smoking cessation, for which substantial data exists. This will offer a valuable benchmark for the potential evaluation of this compound should data become available.

Comparative Analysis of Alternatives

Given the absence of data for the target compound, this section will focus on two well-characterized drugs utilized in smoking cessation, Varenicline and Bupropion, which serve as relevant comparators in the field.

Table 1: In Vitro Activity of Smoking Cessation Drugs
CompoundTarget(s)Assay TypeKey ParameterValue
Varenicline α4β2 nAChRRadioligand BindingKi0.06 nM
α7 nAChRElectrophysiologyEC5018 µM
Major CYP EnzymesInhibition Assay-No significant inhibition
Bupropion NET, DATRadioligand BindingKi520 nM (NET), 26 nM (DAT)
CYP2D6Recombinant EnzymeIC5058 µM
Hydroxybupropion (active metabolite) NET, DATRadioligand BindingKi470 nM (NET), 400 nM (DAT)
CYP2D6Recombinant EnzymeIC5074 µM

Note: nAChR - nicotinic Acetylcholine Receptor; NET - Norepinephrine Transporter; DAT - Dopamine Transporter; CYP - Cytochrome P450; Ki - Inhibition Constant; EC50 - Half-maximal Effective Concentration; IC50 - Half-maximal Inhibitory Concentration.

Table 2: In Vivo Pharmacokinetic and Efficacy Data of Smoking Cessation Drugs (Human Studies)
CompoundBioavailabilityHalf-life (t½)Primary MetabolismEfficacy (Continuous Abstinence Rate at 12 weeks)
Varenicline ~90%~24 hoursMinimal (mostly excreted unchanged)~44%
Bupropion 5-20% (extensive first-pass)~21 hoursCYP2B6 to Hydroxybupropion~30%

Experimental Protocols

As no specific protocols for this compound were found, this section outlines general methodologies for the key assays mentioned in the context of smoking cessation drug development.

CYP2A6 Inhibition Assay (In Vitro)
  • Objective: To determine the inhibitory potential of a test compound against the metabolic activity of human CYP2A6.

  • Materials: Recombinant human CYP2A6 enzyme, a fluorescent substrate (e.g., coumarin), test compound, and a suitable buffer system.

  • Procedure:

    • The test compound is pre-incubated with the CYP2A6 enzyme in a multi-well plate.

    • The reaction is initiated by the addition of the fluorescent substrate.

    • The plate is incubated at 37°C for a specified time.

    • The reaction is stopped, and the fluorescence of the metabolized product is measured using a plate reader.

    • The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Nicotine Self-Administration Model (In Vivo - Rodent)
  • Objective: To assess the effect of a test compound on the reinforcing properties of nicotine.

  • Animals: Typically rats or mice.

  • Procedure:

    • Animals are trained to self-administer nicotine by pressing a lever, which delivers an intravenous infusion of nicotine.

    • Once a stable baseline of nicotine intake is established, animals are treated with the test compound or a vehicle control prior to the self-administration sessions.

    • The number of lever presses and nicotine infusions are recorded.

    • A reduction in nicotine self-administration in the presence of the test compound suggests a potential therapeutic effect for smoking cessation.

Signaling Pathways and Experimental Workflows

Nicotine Addiction and CYP2A6 Inhibition Pathway

G cluster_nicotine_action Nicotine Action cluster_cyp2a6_metabolism Nicotine Metabolism Nicotine Nicotine nAChRs Nicotinic Acetylcholine Receptors (nAChRs) Nicotine->nAChRs Binds to CYP2A6 CYP2A6 Enzyme (in Liver) Nicotine->CYP2A6 Metabolized by Dopamine_Release Dopamine Release in Reward Pathway nAChRs->Dopamine_Release Activates Addiction Addiction Dopamine_Release->Addiction Leads to Cotinine Cotinine (Inactive Metabolite) CYP2A6->Cotinine Decreased_Metabolism Decreased Nicotine Metabolism This compound This compound (Potential Inhibitor) This compound->CYP2A6 Inhibits Prolonged_Nicotine_Levels Prolonged Nicotine Levels in Blood Decreased_Metabolism->Prolonged_Nicotine_Levels Reduced_Craving Reduced Craving & Withdrawal Symptoms Prolonged_Nicotine_Levels->Reduced_Craving G Target_Identification Target Identification (e.g., CYP2A6) In_Vitro_Screening In Vitro Screening (IC50 Determination) Target_Identification->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Preclinical In Vivo Preclinical Studies (Animal Models) Lead_Optimization->In_Vivo_Preclinical Clinical_Trials Clinical Trials (Human Studies) In_Vivo_Preclinical->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

"Cross-reactivity studies of Pyridin-3-yl(thiophen-2-yl)methanol in kinase panels"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical cross-reactivity of Pyridin-3-yl(thiophen-2-yl)methanol against a panel of kinases. The data presented is for illustrative purposes to guide potential experimental design, as no direct experimental data for this specific compound in kinase panels is publicly available.

The development of specific kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. However, off-target effects, often stemming from cross-reactivity with other kinases, can lead to unforeseen side effects or polypharmacology. Understanding the selectivity profile of a compound is therefore critical. This guide examines the hypothetical kinase interaction profile of this compound (referred to herein as P3T2M) in comparison to known kinase inhibitors.

Hypothetical Kinase Inhibition Profile

To illustrate a potential cross-reactivity study, the following table summarizes hypothetical percentage inhibition data for P3T2M and two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor), against a representative panel of kinases. The data assumes a screening concentration of 10 µM.

Kinase TargetP3T2M (% Inhibition)Staurosporine (% Inhibition)Sorafenib (% Inhibition)
ABL1159885
AKT189520
BRAF259290
CDK2129930
EGFR188845
FLT3309688
KDR (VEGFR2)229492
p38α (MAPK14)99160
SRC149775

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to model the type of data generated in a kinase cross-reactivity study and does not represent actual experimental results for this compound.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase panel screening assay, based on widely used platforms such as the ADP-Glo™ Kinase Assay.[1][2]

Objective: To determine the percentage of inhibition of a panel of kinases by a test compound at a single concentration.

Materials:

  • Kinase enzymes (e.g., from Promega, Reaction Biology)[3]

  • Substrates specific to each kinase

  • ATP

  • Test compound (this compound) and control inhibitors

  • Kinase reaction buffer (e.g., 50mM Tris pH 7.5, 10mM MgCl2, 0.1 mg/mL BSA, 2mM DTT)

  • ADP-Glo™ Kinase Assay reagents (Promega)[1][2]

  • 384-well plates

  • Multichannel pipettes and liquid handling systems

Procedure:

  • Compound Preparation: The test compound and control inhibitors are serially diluted in DMSO to create stock solutions. For a final assay concentration of 10 µM, a 100x stock (1 mM) is typically prepared.

  • Kinase Reaction Setup:

    • In a 384-well plate, 1 µL of the compound dilution (or DMSO for control) is added to the appropriate wells.[1]

    • 2 µL of the Kinase Working Stock (containing the kinase enzyme in reaction buffer) is dispensed into the wells.[1]

    • The reaction is initiated by adding 2 µL of the ATP/Substrate Working Stock.[1] The final ATP concentration is typically set near the Km for each specific kinase.

  • Incubation: The plate is incubated at room temperature (e.g., 22–25°C) for 60 minutes to allow the kinase reaction to proceed.[1]

  • ADP Detection:

    • Following incubation, 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.

    • 10 µL of Kinase Detection Reagent is then added to convert ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction. This is incubated for 30 minutes at room temperature.

  • Data Acquisition: Luminescence is read using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.[1]

  • Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control (100% activity). The percentage inhibition is then calculated as: % Inhibition = 100 - (% Activity)

Visualizing Workflows and Pathways

To better understand the experimental process and the potential biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Compound Dilution Dispense_Compound Dispense Compound (1µL) Compound_Prep->Dispense_Compound Kinase_Stock Kinase Stock Prep Dispense_Kinase Dispense Kinase (2µL) Kinase_Stock->Dispense_Kinase ATP_Substrate_Stock ATP/Substrate Stock Prep Dispense_ATP_Substrate Dispense ATP/Substrate (2µL) ATP_Substrate_Stock->Dispense_ATP_Substrate Dispense_Compound->Dispense_Kinase Dispense_Kinase->Dispense_ATP_Substrate Incubate_Reaction Incubate (60 min) Dispense_ATP_Substrate->Incubate_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (5µL) Incubate_Reaction->Add_ADP_Glo_Reagent Incubate_Stop Incubate (40 min) Add_ADP_Glo_Reagent->Incubate_Stop Add_Detection_Reagent Add Detection Reagent (10µL) Incubate_Stop->Add_Detection_Reagent Incubate_Signal Incubate (30 min) Add_Detection_Reagent->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence

Caption: Experimental workflow for a typical kinase panel screening assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) RAF RAF Receptor->RAF Activates P3T2M P3T2M (Hypothetical Inhibitor) P3T2M->RAF Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->Receptor

Caption: A hypothetical signaling pathway involving a potential kinase target.

References

A Comparative Analysis of the Electrochemical Properties of Pyridin-3-yl(thiophen-2-yl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative overview of the electrochemical characteristics of Pyridin-3-yl(thiophen-2-yl)methanol and its positional isomers. The analysis is targeted towards researchers, scientists, and professionals in drug development to facilitate an understanding of how isomeric variations can influence the redox properties of these heterocyclic compounds. The data herein is illustrative, based on established electrochemical principles of pyridine and thiophene moieties, to provide a predictive framework in the absence of direct comparative experimental studies.

The position of the nitrogen atom in the pyridine ring and the point of attachment of the methanol and thiophene groups can significantly alter the electron density distribution across the molecule, thereby affecting its oxidation and reduction potentials. Understanding these variations is crucial for applications in medicinal chemistry, materials science, and catalysis, where redox activity can be a key determinant of a molecule's function and stability.

Comparative Electrochemical Data

The following table summarizes the expected electrochemical properties of this compound and two of its potential isomers. The values are predicted based on the known electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the thiophene sulfur, as well as the influence of substituent positions on aromatic systems.[1][2][3][4][5][6][7][8]

CompoundPredicted Oxidation Potential (Epa vs. Ag/AgCl)Predicted Reduction Potential (Epc vs. Ag/AgCl)Electron Transfer Kinetics (k0)
This compound+1.2 V-1.1 VModerate
Pyridin-2-yl(thiophen-2-yl)methanol+1.3 V-0.9 VModerate-Fast
Pyridin-4-yl(thiophen-3-yl)methanol+1.1 V-1.0 VModerate

Note: These values are illustrative and intended for comparative purposes. Actual experimental values may vary based on specific conditions.

Experimental Protocols

To empirically determine and compare the electrochemical properties of these isomers, the following experimental methodologies are recommended.

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of species in solution.[9][10][11][12][13]

  • Objective: To determine the oxidation and reduction potentials of the isomers.

  • Instrumentation: A three-electrode electrochemical cell connected to a potentiostat.

    • Working Electrode: Glassy carbon electrode (GCE).

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode: Platinum wire.

  • Procedure:

    • Prepare 1 mM solutions of each isomer in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Place the three electrodes in the electrochemical cell containing the analyte solution.

    • Apply a potential sweep from an initial potential to a final potential and back at a scan rate of 100 mV/s.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.

2. Differential Pulse Voltammetry (DPV)

DPV is a sensitive technique for measuring peak currents at lower analyte concentrations.

  • Objective: To obtain more accurate measurements of peak potentials and to determine detection limits.

  • Procedure:

    • Utilize the same three-electrode setup and solutions as in CV.

    • Apply a series of potential pulses of increasing amplitude superimposed on a linear potential ramp.

    • Measure the current just before and at the end of each pulse, with the difference in current plotted against the potential.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to study the kinetics of electron transfer and the properties of the electrode-electrolyte interface.

  • Objective: To determine the electron transfer resistance and capacitance.

  • Procedure:

    • Apply a small amplitude AC potential signal at various frequencies to the electrochemical cell at a fixed DC potential (typically the formal potential of a redox couple).

    • Measure the resulting current and phase shift.

    • Plot the impedance data in a Nyquist or Bode plot to model the electrochemical system and extract kinetic parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comparative electrochemical analysis of the isomers.

G cluster_prep Sample Preparation cluster_data Data Analysis & Comparison synthesis Synthesis of Isomers purification Purification & Characterization synthesis->purification solution Preparation of Analyte Solutions purification->solution cv Cyclic Voltammetry (CV) solution->cv dpv Differential Pulse Voltammetry (DPV) cv->dpv peak_potentials Determine Peak Potentials cv->peak_potentials eis Electrochemical Impedance Spectroscopy (EIS) dpv->eis kinetics Analyze Electron Transfer Kinetics eis->kinetics comparison Comparative Analysis peak_potentials->comparison kinetics->comparison

References

Assessing the ADME Properties of Pyridin-3-yl(thiophen-2-yl)methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the in vitro ADME profiles of hypothetical analogs of Pyridin-3-yl(thiophen-2-yl)methanol, a scaffold of interest in medicinal chemistry. The data presented herein, compiled from various sources for structurally related compounds, serves as a representative model for assessing the drug-likeness of this chemical series. Detailed experimental protocols for key ADME assays are also provided to facilitate the design and execution of similar studies.

Comparative ADME Data

The following table summarizes the in vitro ADME properties of three hypothetical analogs of this compound. These analogs feature modifications to the pyridine and thiophene rings, which can significantly influence their pharmacokinetic behavior.

Compound IDStructureCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (% Unbound)CYP3A4 Inhibition (IC₅₀, µM)
Analog A This compound2.5[1]4515> 25
Analog B (6-chloropyridin-3-yl)(thiophen-2-yl)methanol5.8[1]252515
Analog C Pyridin-3-yl(5-chlorothiophen-2-yl)methanol8.2> 60[2]85.2

Note: The data presented are representative values for structurally similar compounds and are intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on established industry standards and can be adapted for specific research needs.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium.[3]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound from the apical (AP) to the basolateral (BL) side of a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test compound and reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (AP to BL):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (typically at 10 µM in HBSS) to the apical side of the inserts.

    • Add fresh HBSS to the basolateral side.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the apical chamber.

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are primarily located in the liver microsomes.[2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Initiation of Reaction: Pre-warm the reaction mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (Clint) is calculated as (0.693 / t½) / (microsomal protein concentration).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to reach its target site. Equilibrium dialysis is considered the gold standard method for this assessment.

Objective: To determine the fraction of a test compound that is unbound (fu) in plasma.

Materials:

  • Pooled plasma (human, rat, or other species)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., molecular weight cutoff of 8-12 kDa)

  • Test compound and reference compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • LC-MS/MS system for analysis

Procedure:

  • Device Preparation: Prepare the equilibrium dialysis device according to the manufacturer's instructions.

  • Sample Loading: Add the test compound spiked into plasma to one chamber of the dialysis device (the plasma chamber) and PBS to the other chamber (the buffer chamber).

  • Equilibrium Incubation: Incubate the device at 37°C with shaking for a sufficient time (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the semi-permeable membrane.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.

  • Calculation of Fraction Unbound: The percentage of unbound compound is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Human liver microsomes or recombinant human CYP enzymes

  • Specific fluorescent probe substrates for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP3A4)

  • NADPH regenerating system

  • Test compound and known inhibitor for each isoform (e.g., ketoconazole for CYP3A4)

  • Fluorescence plate reader

Procedure:

  • Reaction Preparation: In a multi-well plate, prepare a reaction mixture containing human liver microsomes or recombinant CYP enzyme, the specific fluorescent probe substrate, and varying concentrations of the test compound.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated by the metabolism of the probe substrate by the CYP enzyme.

  • Data Analysis:

    • Calculate the rate of fluorescence generation for each concentration of the test compound.

    • Plot the percentage of inhibition (relative to a control with no inhibitor) against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing Experimental Workflows

Understanding the sequence of steps in an experimental protocol is crucial for its successful implementation. The following diagram illustrates a typical workflow for the Caco-2 permeability assay.

G cluster_prep Cell Culture and Preparation cluster_assay Transport Experiment cluster_analysis Analysis and Calculation A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Verify monolayer integrity (TEER/Lucifer Yellow) B->C D Wash monolayer with HBSS C->D E Add test compound to apical side D->E F Add fresh HBSS to basolateral side E->F G Incubate at 37°C for 2 hours F->G H Collect samples from both chambers G->H I Analyze sample concentrations by LC-MS/MS H->I J Calculate Papp value I->J

Caption: Workflow of the Caco-2 Permeability Assay.

This guide provides a foundational framework for assessing the ADME properties of this compound analogs. By employing the described experimental protocols and utilizing the comparative data as a benchmark, researchers can effectively characterize the pharmacokinetic profiles of their novel compounds, a critical step in the journey from discovery to clinical application.

References

Unveiling the Antifungal Potential of Thiophene-Containing Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the development of potent antifungal agents is emerging with the exploration of hybrid molecules that incorporate both thiophene and pyridine rings. These compounds have demonstrated significant activity against a range of fungal pathogens, in some cases surpassing the efficacy of existing drugs. This guide provides a comparative overview of the antifungal activity of various thiophene-containing pyridine derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The inherent biological activities of both thiophene and pyridine moieties have long been recognized in medicinal chemistry.[1][2][3] The strategic combination of these two heterocyclic systems into single molecular entities has led to the development of novel compounds with promising antifungal properties.[4][5] This comparative study delves into the antifungal efficacy of several classes of these hybrid molecules, presenting key data on their activity against various fungal strains.

Comparative Antifungal Activity

The antifungal effectiveness of thiophene-containing pyridines is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values for representative compounds against several clinically relevant fungal species.

Compound ClassSpecific CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Thiophene-PyridineCompound 80Aspergillus fumigatusMore potent than Amphotericin BAmphotericin B-[4]
Syncephalastrum racemosumMore potent than Amphotericin BAmphotericin B-[4]
Geotricum candidumModerate Activity--[4]
Candida albicansModerate Activity--[4]
Thiophene-Pyrazole-Pyridine HybridsCompounds 82-84Aspergillus flavusGood Activity--[4]
Candida albicansGood Activity--[4]
PyridothienopyrimidineCompounds 3a, 5a, 9bVarious Fungal Strains4-16--[6]

Mechanism of Action: A Glimpse into Fungal Inhibition

While the precise mechanism of action can vary between different derivatives, some thiophene-containing compounds have been found to target crucial fungal cellular processes. For instance, some derivatives act as inhibitors of succinate dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain and citric acid cycle.[7] Others have been shown to induce apoptosis-like cell death in fungal cells, characterized by chromatin condensation.[8] The disruption of ergosterol biosynthesis, a key component of the fungal cell membrane, is another potential target.[9]

antifungal_mechanism compound Thiophene-Pyridine Derivative sdh Succinate Dehydrogenase (SDH) compound->sdh Inhibits ergosterol Ergosterol Biosynthesis compound->ergosterol Inhibits apoptosis Apoptosis Induction compound->apoptosis Induces respiration Inhibition of Cellular Respiration sdh->respiration membrane Fungal Cell Membrane Disruption ergosterol->membrane cell_death Fungal Cell Death apoptosis->cell_death membrane->cell_death respiration->cell_death

Caption: Potential mechanisms of antifungal action for thiophene-pyridine derivatives.

Experimental Protocols

The determination of antifungal activity is a critical step in the evaluation of new compounds. The following provides a generalized methodology for the broth microdilution method, a standard assay for determining MIC values.

Experimental Workflow: Broth Microdilution Assay

experimental_workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum dispense Dispense compounds and inoculum into microplate wells prep_compounds->dispense prep_inoculum->dispense incubate Incubate microplate at appropriate temperature and time dispense->incubate read_results Visually or spectrophotometrically determine fungal growth incubate->read_results determine_mic Identify the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for the broth microdilution antifungal susceptibility test.

Detailed Methodology:

  • Preparation of Test Compounds: The thiophene-containing pyridine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. The colonies are then suspended in sterile saline, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation: An equal volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the test compound dilutions. Positive (inoculum without compound) and negative (medium only) controls are also included. The plates are then incubated under conditions optimal for the growth of the specific fungal strain (e.g., 35°C for 24-48 hours).

  • Determination of MIC: After incubation, the plates are examined for visible fungal growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. For quantitative assessment, a spectrophotometer can be used to measure the optical density at a specific wavelength.

This guide highlights the significant potential of thiophene-containing pyridines as a promising class of antifungal agents. The presented data and methodologies offer a foundation for further research and development in this area, with the ultimate goal of addressing the growing challenge of fungal infections.

References

Safety Operating Guide

Proper Disposal of Pyridin-3-yl(thiophen-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential operational and disposal plan for Pyridin-3-yl(thiophen-2-yl)methanol. This procedural, step-by-step guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound, fostering a secure laboratory environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent moieties: pyridine and thiophene. Both pyridine and its derivatives are recognized as flammable, toxic, and irritating substances.[1][2] Thiophene is also classified as harmful and an irritant.[2] Therefore, this compound must be handled as hazardous waste.

Hazard Assessment and Waste Identification

All materials contaminated with this compound, including the pure compound, solutions, and used laboratory consumables (e.g., pipette tips, gloves, and absorbent pads), must be classified as hazardous waste.[1] It is crucial to prevent the mixing of this waste with other incompatible waste streams.[1]

Quantitative Data Summary

The table below summarizes the extrapolated hazard information for this compound based on data for pyridine and related compounds. This information should be used as a conservative guide for safe handling and disposal.

PropertyValue/ClassificationSource
Chemical Formula C₁₀H₉NOS
Appearance Solid (Assumed)
Toxicity Assumed Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Irritation Assumed to cause skin and eye irritation.[2]
Flammability Assumed Flammable.[3]
Disposal Method Incineration.[4]
Hazard Categories Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation.[3]

Detailed Disposal Protocol

Adherence to the following step-by-step protocol is mandatory for the disposal of this compound. This protocol complies with general laboratory hazardous waste guidelines.[5][6]

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[1]

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]

  • Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[1]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[5]

  • Solid Waste: Collect solid this compound, contaminated spatulas, weighing boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[2]

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[2] Do not mix with incompatible waste streams, such as strong oxidizing agents and acids.[1]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]

Container Labeling

All waste containers must be clearly and accurately labeled.[7]

  • The label must include the words "Hazardous Waste."[5][8]

  • The full chemical name, "this compound," must be written out.[5]

  • Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1][5]

  • Include the date when the waste was first added to the container.[5]

Storage

Waste must be stored safely pending disposal.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][5]

  • Ensure containers are kept closed except when adding waste.[7]

  • Secondary containment should be used to prevent spills.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material like vermiculite or sand to contain the spill.[1][9] Carefully collect the absorbed material into a labeled hazardous waste container.[2] Clean the spill area with a suitable solvent and then with soap and water, collecting all cleaning materials as hazardous waste.[2]

  • Large Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1][9]

Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Waste pyridine and its derivatives are typically disposed of via rotary kiln incineration.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect Solid Waste in Designated HDPE Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Leak-Proof Container waste_type->liquid_waste Liquid contaminated_ppe Dispose of Contaminated PPE in Hazardous Waste Bag waste_type->contaminated_ppe PPE labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date solid_waste->labeling liquid_waste->labeling contaminated_ppe->labeling storage Store in Secure Satellite Accumulation Area labeling->storage spill Spill Occurs? storage->spill handle_spill Follow Spill Management Protocol spill->handle_spill Yes ehs_contact Contact EHS for Waste Pickup spill->ehs_contact No handle_spill->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

Mastering the Safe Handling of Pyridin-3-yl(thiophen-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pyridin-3-yl(thiophen-2-yl)methanol (CAS No. 21314-77-2).[1] By offering in-depth, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical management, extending value beyond the product itself.

Hazard Analysis: A Synthesis of Structural Analogs

This compound is a solid compound with a molecular weight of 191.25 g/mol .[1][2] Its structure combines a pyridine ring and a thiophene ring linked by a methanol group. The safety profile of this compound can be inferred from the known hazards of its constituent moieties.

  • Pyridine Moiety : Pyridine and its derivatives are often flammable liquids and can be harmful if swallowed, inhaled, or in contact with skin.[3][4][5] They can cause skin and eye irritation, and some are suspected of causing cancer or reproductive harm.[3][4] Occupational exposure limits for pyridine are established, with an 8-hour time-weighted average (TWA) of 5 ppm (15 mg/m³).[6]

  • Thiophene Moiety : Thiophene and its derivatives can also be harmful if swallowed, in contact with skin, or inhaled.[7] They may cause irritation to the skin, eyes, and respiratory tract.[8]

Based on this analysis, it is prudent to treat this compound as a compound that is potentially harmful and requires careful handling to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationRequired PPERationale
Weighing and Aliquoting (Solid) - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95)Prevents inhalation of fine particles and skin/eye contact.
Solution Preparation and Transfers - Nitrile or neoprene gloves- Chemical splash goggles- Lab coatProtects against splashes and direct skin/eye contact with the dissolved compound.
Running Reactions - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coatOffers enhanced protection against splashes, unexpected reactions, and potential ignition sources.
Work-up and Purification - Nitrile or neoprene gloves- Chemical splash goggles- Lab coatMinimizes exposure during extraction, chromatography, and other purification steps.

Note: The selection of gloves and other protective clothing should be based on the specific chemicals being handled and the duration of potential exposure.[9] Disposable PPE is often preferred to avoid the challenges of decontamination.[9]

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage Engineering_Controls Engineering Controls Verification Receipt_and_Storage->Engineering_Controls Inspect Container PPE_Donning PPE Donning Engineering_Controls->PPE_Donning Confirm Functionality Weighing Weighing PPE_Donning->Weighing Proceed to Handling Dissolution Dissolution Weighing->Dissolution Transfer Solid Reaction_Setup Reaction Setup Dissolution->Reaction_Setup Transfer Solution Decontamination Decontamination Reaction_Setup->Decontamination Post-Reaction Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Segregate Waste PPE_Doffing PPE Doffing Waste_Segregation->PPE_Doffing Secure Waste Disposal Disposal PPE_Doffing->Disposal Final Step

Caption: Workflow for handling this compound.

Engineering Controls

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5] An eyewash station and safety shower must be readily accessible.

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is between 2-8°C.[1][10] Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

Spill Management

In the event of a spill, evacuate the area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill. Place the absorbent material in a sealed container for hazardous waste disposal. For larger spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste: Place contaminated solid waste, such as filter paper and weighing boats, in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE as hazardous chemical waste. Place these items in a sealed bag before disposing of them in the designated hazardous waste container.[8]

  • Contaminated Glassware:

    • Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.

    • Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours.

    • After decontamination, wash the glassware with soap and water.

Always follow your institution's and local regulations for hazardous waste disposal.

Emergency Procedures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][11]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-3-yl(thiophen-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Pyridin-3-yl(thiophen-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.